molecular formula C18H20FN3O4 B601383 9-Piperazino ofloxacin, (S)- CAS No. 178912-62-4

9-Piperazino ofloxacin, (S)-

Cat. No.: B601383
CAS No.: 178912-62-4
M. Wt: 361.38
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An impurity of Levofloxacin, which is as efficacious as or more efficacious than that with ciprofloxacin in systemic as well as pyelonephritis infections in mice.

Properties

IUPAC Name

(2S)-6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAKLRRIGREDDW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170613
Record name 9-Piperazino ofloxacin, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178912-62-4
Record name 9-Piperazino ofloxacin, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178912624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Piperazino ofloxacin, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-PIPERAZINO OFLOXACIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27UD9BY435
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Significance of Chirality in Fluoroquinolone Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (S)-9-piperazino Ofloxacin (Levofloxacin)

Ofloxacin is a highly effective second-generation fluoroquinolone antibiotic that has been widely used to treat a variety of bacterial infections. Structurally, it is a racemic mixture, meaning it consists of equal parts of two enantiomers—non-superimposable mirror images—designated as (S)-ofloxacin and (R)-ofloxacin. Extensive pharmacological studies have revealed that the antibacterial activity of ofloxacin resides almost exclusively in the (S)-enantiomer, which is 8 to 128 times more potent than its (R)-counterpart. This therapeutically superior enantiomer is known as Levofloxacin.

The development of Levofloxacin represents a "chiral switch"—a strategic move in drug development to market a pure, single-enantiomer drug from a previously approved racemic mixture.[1] This approach is driven by the desire to maximize therapeutic efficacy while minimizing potential side effects and metabolic load associated with the less active or inactive (R)-isomer.[2] Consequently, the enantioselective synthesis of (S)-9-piperazino ofloxacin (Levofloxacin) is a topic of significant academic and industrial importance.

This guide provides a detailed examination of a core synthetic strategy for Levofloxacin, focusing on the construction of the key chiral intermediate followed by the crucial piperazine substitution. The protocols described are grounded in established chemical principles and represent methodologies commonly referenced in the field.

Core Synthetic Strategy: A Convergent Approach

The synthesis of Levofloxacin is typically achieved through a convergent strategy that culminates in a nucleophilic aromatic substitution (SNAr) reaction. The final key step involves the reaction of the enantiomerically pure tricyclic core, (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][2]benzoxazine-6-carboxylic acid—often referred to as Levofloxacin Q-acid—with N-methylpiperazine.[4] The piperazine moiety displaces the fluorine atom at the C-10 position, a site activated towards nucleophilic attack by the adjacent carbonyl and carboxylic acid groups.

The primary challenge, therefore, lies in the efficient and stereocontrolled synthesis of the Levofloxacin Q-acid intermediate. Industrial routes often begin with readily available, achiral starting materials like 2,3,4,5-tetrafluorobenzoic acid, build the racemic tricyclic core, and then introduce chirality via resolution.[5][6]

Synthesis_Workflow cluster_0 Part A: Racemic Core Synthesis cluster_1 Part B: Chiral Resolution & Hydrolysis cluster_2 Part C: Final Substitution Start 2,3,4,5-Tetrafluorobenzoic Acid Intermediate1 Multi-step Conversion Start->Intermediate1 Acylation, Condensation Racemic_Ester Racemic Ofloxacin Ester Core Intermediate1->Racemic_Ester Cyclization S_Ester (S)-Ofloxacin Ester Racemic_Ester->S_Ester Enzymatic Resolution or Diastereomeric Separation Racemic_Ester->S_Ester Levofloxacin_Q_Acid (S)-Ofloxacin Q-Acid (Key Intermediate) S_Ester->Levofloxacin_Q_Acid Hydrolysis S_Ester->Levofloxacin_Q_Acid Levofloxacin (S)-9-piperazino ofloxacin (Levofloxacin) Levofloxacin_Q_Acid->Levofloxacin Nucleophilic Substitution with N-Methylpiperazine Levofloxacin_Q_Acid->Levofloxacin

Experimental Protocol: Synthesis of Levofloxacin

This protocol is divided into two main parts: the synthesis of the key intermediate, Levofloxacin Q-acid, and the final condensation to yield Levofloxacin. The synthesis of the racemic precursor from 2,3,4,5-tetrafluorobenzoic acid is a multi-step process detailed in various patents and publications.[6][7] For brevity, this guide will focus on the crucial final steps starting from the racemic ester intermediate.

Part 1: Enantioselective Preparation of Levofloxacin Q-Acid

A highly effective method for obtaining the pure (S)-enantiomer is through enzymatic resolution, which leverages the high stereoselectivity of enzymes like lipases or esterases.[2] This method avoids the need for expensive chiral chromatography or resolving agents.

Principle of Enzymatic Resolution: The racemic ester of the ofloxacin core is subjected to hydrolysis by an enzyme that selectively acts on one enantiomer. For instance, an esterase can selectively hydrolyze the (S)-ester to the corresponding carboxylic acid (Levofloxacin Q-acid) while leaving the (R)-ester largely unreacted. The resulting acid and unreacted ester, having different chemical properties, can then be easily separated.

Step-by-Step Protocol:

  • Preparation of Reaction Mixture:

    • Suspend the racemic 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][2]benzoxazine-6-carboxylic acid ethyl ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

    • Add a suitable enzyme, such as Porcine Liver Esterase (PLE) or a commercially available lipase. The choice and amount of enzyme are critical and must be optimized for the specific substrate and scale.

  • Enzymatic Hydrolysis:

    • Maintain the reaction mixture at a controlled temperature (typically 25-40°C) with gentle agitation.

    • Monitor the reaction progress using chiral High-Performance Liquid Chromatography (HPLC) to track the formation of the (S)-acid and the consumption of the (S)-ester.[3][8] The reaction is typically stopped when approximately 50% conversion is reached to maximize the enantiomeric excess of both the product and the remaining starting material.

  • Separation and Isolation:

    • Once the desired conversion is achieved, adjust the pH of the mixture to ~8.0-8.5 with a suitable base (e.g., NaHCO₃ solution).

    • Extract the unreacted (R)-ester with an organic solvent such as ethyl acetate.

    • Acidify the remaining aqueous layer to a pH of ~2.0 with a mineral acid (e.g., 1M HCl). This will precipitate the (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][2]benzoxazine-6-carboxylic acid (Levofloxacin Q-acid).

    • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the enantiomerically pure key intermediate.

ParameterCondition/ReagentRationale
Starting Material Racemic Ofloxacin Core EsterSubstrate for the stereoselective enzyme.
Enzyme Porcine Liver Esterase (PLE) / LipaseProvides high enantioselectivity for the hydrolysis of the (S)-ester.[2]
Solvent Phosphate Buffer (pH 7.0)Maintains optimal pH for enzyme activity.
Temperature 25-40°CEnsures enzyme stability and reasonable reaction rates.
Monitoring Chiral HPLCAllows for precise tracking of enantiomeric conversion.[9]
Workup pH adjustment & ExtractionSeparates the acidic product from the neutral unreacted ester.
Part 2: Synthesis of (S)-9-piperazino ofloxacin (Levofloxacin)

This final step is a nucleophilic aromatic substitution reaction where the fluorine at the C-10 position of the Levofloxacin Q-acid is displaced by N-methylpiperazine.

SNAr_Mechanism Reactants Levofloxacin Q-Acid N-Methylpiperazine Intermediate Meisenheimer Complex (Stabilized Intermediate) Reactants:f0->Intermediate Nucleophilic Attack at C10 Reactants:f1->Intermediate Product Levofloxacin HF Intermediate->Product:f0 Elimination of F⁻

Step-by-Step Protocol:

  • Reaction Setup:

    • In a suitable reaction vessel, charge the (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][2]benzoxazine-6-carboxylic acid (Levofloxacin Q-acid).

    • Add a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[4][5] DMSO is often preferred as it effectively solvates the reactants and facilitates the reaction.

    • Add N-methylpiperazine (typically 1.5-2.5 equivalents) and a base such as triethylamine or potassium carbonate to act as an acid scavenger for the HF generated during the reaction.[5][10]

  • Condensation Reaction:

    • Heat the reaction mixture to a temperature between 80°C and 110°C.[4][11] The optimal temperature depends on the solvent and scale.

    • Stir the mixture for several hours (e.g., 6-10 hours) until the reaction is complete.[11] Monitor the disappearance of the starting material by TLC or HPLC.

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture and pour it into cold water or an ice-water mixture. This will cause the crude Levofloxacin to precipitate.

    • Stir for a period to ensure complete precipitation, then collect the solid by filtration.

    • Wash the filter cake with water to remove residual DMSO and salts.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield high-purity Levofloxacin hemihydrate, which is the stable form used as an active pharmaceutical ingredient (API).[4]

ParameterCondition/ReagentRationale
Key Reactant Levofloxacin Q-AcidThe enantiomerically pure core.
Nucleophile N-MethylpiperazineProvides the piperazine moiety at the C-10 position.[12]
Solvent Dimethyl Sulfoxide (DMSO)A polar aprotic solvent that accelerates SNAr reactions.[4]
Base Triethylamine / K₂CO₃Neutralizes the HF byproduct, driving the reaction to completion.[5]
Temperature 80-110°CProvides sufficient activation energy for the substitution.[11]
Purification Precipitation & RecrystallizationEffective methods for isolating and purifying the final product.[4]

Conclusion

The synthesis of (S)-9-piperazino ofloxacin (Levofloxacin) is a well-refined process that underscores the importance of stereochemistry in modern pharmaceuticals. The key to a successful synthesis lies in the efficient production of the enantiomerically pure Levofloxacin Q-acid intermediate, for which enzymatic resolution offers an elegant and effective solution. The final nucleophilic substitution with N-methylpiperazine is a robust and high-yielding reaction that completes the assembly of this potent antibacterial agent. The protocols outlined in this guide provide a framework for understanding the chemical logic and practical execution of this important synthesis, serving as a valuable resource for professionals in drug development and chemical research.

References

  • BenchChem. (2025). Application Notes and Protocols for the Enantioselective Synthesis of Levofloxacin Q-acid. BenchChem.
  • Foroumadi, A., et al. (2012). Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. PubMed Central.
  • ChemicalBook. (n.d.). Ofloxacin synthesis. ChemicalBook.
  • Gao, L., et al. (2010).
  • Guidechem. (n.d.). How to prepare Ofloxacin?. Guidechem.
  • NATCO PHARMA LTD. (2007).
  • BenchChem. (2025). Application Notes and Protocols for Chiral Separation of Ofloxacin Esters using HPLC. BenchChem.
  • Google Patents. (n.d.). CN103755722A - Levofloxacin and ofloxacin synthesis method.
  • Wikipedia. (2024). Levofloxacin. Wikipedia.
  • Google Patents. (n.d.). CN100412075C - Process for preparing L-ofloxacin and ofloxacin.
  • Gao, L., et al. (2010).
  • Google Patents. (n.d.). CN101648960A - Method for preparing ofloxacin.
  • Li, T., et al. (2010).
  • Google Patents. (n.d.). WO2005123746A1 - Methods for preparation of levofloxacin and ofloxacin.
  • Google Patents. (n.d.). CN103360410A - Preparation method of ofloxacin.
  • Google Patents. (n.d.). CN114478573A - Synthetic method of levofloxacin.
  • Sciforum. (n.d.).

Sources

An In-depth Technical Guide to the Putative Crystal Structure of (S)-9-piperazino Ofloxacin (Levofloxacin Impurity I)

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-9-piperazino ofloxacin, recognized in pharmacopeial contexts as Levofloxacin Impurity I, represents a significant process-related impurity in the synthesis of the widely used fluoroquinolone antibiotic, levofloxacin. While its chemical structure is well-defined, a definitive, publicly available crystal structure remains elusive. This technical guide provides a comprehensive framework for understanding the putative solid-state structure of this impurity. Leveraging the known crystal structure of the parent levofloxacin molecule and established principles of crystallographic analysis, we will explore the anticipated molecular conformation, potential packing motifs, and the experimental methodologies required for its full structural elucidation. This document is intended to serve as an authoritative resource for researchers in pharmaceutical sciences, offering both foundational knowledge and practical, field-proven protocols for the characterization of fluoroquinolone derivatives.

Introduction: The Significance of (S)-9-piperazino Ofloxacin

Ofloxacin is a racemic mixture of the (S)-enantiomer, levofloxacin, and the (R)-enantiomer, dextrofloxacin. Levofloxacin exhibits significantly greater antibacterial activity than its counterpart, making it a clinically vital therapeutic agent[1]. The manufacturing process of levofloxacin, however, can lead to the formation of various process-related impurities, which must be rigorously identified and controlled to ensure the safety and efficacy of the final drug product.

(S)-9-piperazino ofloxacin is a constitutional isomer of levofloxacin, where the N-methylpiperazinyl group is attached at the C-9 position of the quinolone ring system, as opposed to the C-10 position in levofloxacin. While its chemical formula (C₁₈H₂₀FN₃O₄) and molecular weight (361.37 g/mol ) are identical to levofloxacin, this positional difference can have profound effects on the molecule's physicochemical properties, including its solid-state structure[2][3][4]. Understanding the crystal structure of this impurity is paramount for several reasons:

  • Polymorphic Control: Knowledge of the crystal structure is fundamental to identifying and controlling different polymorphic forms, which can impact solubility, stability, and bioavailability.

  • Analytical Method Development: A defined crystal structure aids in the development of robust analytical methods for the detection and quantification of this impurity in levofloxacin drug substance and product.

  • Structure-Property Relationships: Elucidating the three-dimensional arrangement of molecules provides insights into its physical properties and potential interactions within a drug matrix.

Comparative Crystallographic Analysis: Levofloxacin as a Structural Surrogate

In the absence of a determined crystal structure for (S)-9-piperazino ofloxacin, a detailed examination of the levofloxacin crystal structure provides a robust starting point for postulation. Levofloxacin is known to crystallize in several forms, including anhydrous and hydrated states[5][6]. The fundamental molecular geometry and potential intermolecular interactions of levofloxacin serve as a strong predictive model for its 9-piperazino isomer.

Molecular Conformation

The levofloxacin molecule consists of a tricyclic ring system with a chiral methyl group on the oxazine ring and a piperazine substituent[1][7]. It is anticipated that (S)-9-piperazino ofloxacin will adopt a similar overall conformation, characterized by:

  • A largely planar quinolone core.

  • A puckered oxazine ring with the methyl group in a pseudo-axial or pseudo-equatorial orientation.

  • A chair conformation for the piperazine ring.

The key difference will be the point of attachment of the piperazine ring to the tricyclic system. This will alter the steric and electronic environment around the substituent, potentially influencing bond angles and torsional angles within the molecule.

Putative Intermolecular Interactions and Crystal Packing

The crystal packing of fluoroquinolones is typically dominated by a network of hydrogen bonds and π-π stacking interactions. Based on the functional groups present in (S)-9-piperazino ofloxacin, we can hypothesize the following key interactions:

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It is likely to form strong O-H···O hydrogen bonds, either as dimers between adjacent molecules or with other acceptor sites. The piperazine ring contains nitrogen atoms that can act as hydrogen bond acceptors.

  • π-π Stacking: The aromatic quinolone core is expected to participate in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

  • C-H···O and C-H···F Interactions: Weaker C-H···O and C-H···F hydrogen bonds are also likely to play a role in the crystal packing.

The shift of the bulky piperazine group from the C-10 to the C-9 position will undoubtedly alter the steric landscape, leading to a different packing arrangement compared to levofloxacin. This could result in variations in unit cell parameters, space group, and density.

Experimental Workflow for Crystal Structure Determination

The definitive elucidation of the crystal structure of (S)-9-piperazino ofloxacin requires a systematic experimental approach. The following sections detail the necessary protocols.

Synthesis and Isolation

(S)-9-piperazino ofloxacin is typically generated as a byproduct during levofloxacin synthesis[1]. Isolation of the pure impurity is the first critical step and is often achieved using preparative high-performance liquid chromatography (HPLC) from mother liquor streams of the main synthesis[1].

Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is required.

Protocol for Crystallization Screening:

  • Solvent Selection: Dissolve the purified (S)-9-piperazino ofloxacin in a range of solvents of varying polarity (e.g., methanol, ethanol, acetonitrile, ethyl acetate, water) to determine its solubility profile.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare saturated or near-saturated solutions in various solvents or solvent mixtures and allow the solvent to evaporate slowly at a controlled temperature.

    • G cluster_0 Preparation cluster_1 Setup cluster_2 Equilibration & Crystal Growth A Dissolve (S)-9-piperazino ofloxacin in a suitable solvent C Place a drop of the solution on a coverslip (hanging) or in a well (sitting) A->C B Prepare a reservoir of precipitant D Seal the well containing the drop and the reservoir B->D C->D E Solvent from the drop evaporates and diffuses into the reservoir D->E F Precipitant from the reservoir diffuses into the drop D->F G Supersaturation is reached, leading to nucleation and crystal growth E->G F->G

    • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and slowly cool it to induce crystallization.

  • Optimization: Once initial crystals are obtained, refine the conditions (e.g., concentration, temperature, solvent ratios) to improve crystal size and quality.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the crystal structure of a compound.

Protocol for Single-Crystal X-ray Diffraction Analysis:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell parameters and space group.

    • The initial positions of the atoms are determined using direct methods or Patterson methods.

    • G A Obtain High-Quality Single Crystal B Mount Crystal on Goniometer A->B C Collect Diffraction Data (X-ray Diffractometer) B->C D Process Data (Unit Cell & Space Group Determination) C->D E Solve Structure (Determine Atomic Positions) D->E F Refine Structure (Least-Squares Fitting) E->F G Final Crystal Structure (.cif file) F->G

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for characterizing the bulk crystalline material and is particularly useful for phase identification and polymorphic screening. While some studies have reported PXRD patterns for ofloxacin, specific data for its 9-piperazino isomer is not available[8][9][10].

Protocol for Powder X-ray Diffraction Analysis:

  • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline phase. The peak positions are related to the unit cell dimensions, and the peak intensities are related to the arrangement of atoms within the unit cell.

Complementary Analytical Techniques

While XRD provides the definitive solid-state structure, other techniques are essential for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the chemical structure of the isolated impurity and ensuring its purity prior to crystallographic analysis[1]. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of (S)-9-piperazino ofloxacin by providing a highly accurate mass measurement[1]. Tandem MS (MS/MS) can be used to study its fragmentation pattern, which can help in its identification in complex mixtures[1].

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the crystalline material, such as melting point, decomposition temperature, and the presence of solvates.

Data Summary and Conclusion

The following table summarizes the known and hypothesized properties of (S)-9-piperazino ofloxacin.

Property(S)-9-piperazino Ofloxacin (Levofloxacin Impurity I)Levofloxacin (for comparison)
Molecular Formula C₁₈H₂₀FN₃O₄C₁₈H₂₀FN₃O₄
Molecular Weight 361.37 g/mol 361.37 g/mol
Chemical Structure Piperazine at C-9Piperazine at C-10
Crystal Structure Not publicly available Multiple polymorphs and solvates known[5][6]
Hypothesized Intermolecular Interactions O-H···O, N-H···O, C-H···O/F, π-π stackingO-H···O, N-H···O, C-H···O/F, π-π stacking

References

  • More, K., et al. (2017). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica, 9(12), 7-13.
  • USP-NF. (2011-08-01). Levofloxacin.
  • PubChem. 9-Piperazino ofloxacin, (S)-. [Link]

  • PubChem. Levofloxacin. [Link]

  • Global Substance Registration System (GSRS). 9-PIPERAZINO OFLOXACIN, (S)-. [Link]

  • Tang, W., et al. (2018).
  • Pharmaffiliates. Levofloxacin - Impurity I. [Link]

  • Global Substance Registration System (GSRS). 9-PIPERAZINO OFLOXACIN, (R)-. [Link]

  • Request PDF. Crystal Structure of Levofloxacin Anhydrates: A High-Temperature Powder X-ray Diffraction Study Versus Crystal Structure Prediction. [Link]

  • ResearchGate. Structures of ofloxacin and its related impurities. [Link]

  • ACS Publications. (2025-09-03). Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections. [Link]

  • ACS Publications. (2022-04-11). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. [Link]

  • Pharmaffiliates. Levofloxacin-impurities. [Link]

  • Thangadurai, S., et al. (2003). X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Acta Pharmaceutica, 53(4), 295-303.

Sources

Technical Guide: Spectroscopic Characterization of (S)-9-piperazino Ofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to NMR, IR, and MS Analysis

Preamble: The Imperative for Precise Structural Elucidation

In the landscape of pharmaceutical development and quality control, the unambiguous identification of active pharmaceutical ingredients (APIs) and their related substances is paramount. (S)-9-piperazino Ofloxacin, a regioisomer and potential impurity of the widely-used fluoroquinolone antibiotic Levofloxacin, represents a significant analytical challenge. Its structural similarity to the parent compound necessitates the use of high-resolution spectroscopic techniques to ensure product purity and safety. This guide provides an in-depth, field-proven framework for the complete spectroscopic characterization of (S)-9-piperazino Ofloxacin, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As Senior Application Scientists, we move beyond mere data presentation, focusing on the causality behind methodological choices and the integrated logic of spectral interpretation to provide a definitive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of each atom. For a molecule like (S)-9-piperazino Ofloxacin, high-field NMR is indispensable for resolving the complex spin systems of the fused aromatic and heterocyclic rings.

Expert Rationale: Experimental Design

The choice of solvent and instrument parameters is critical for acquiring high-quality, interpretable data. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the preferred solvent due to the compound's polarity and its ability to minimize the exchange of labile protons, such as the carboxylic acid proton, allowing for their observation. A high-field spectrometer (≥500 MHz) is essential to achieve the necessary spectral dispersion, particularly for distinguishing between the protons on the aromatic and piperazine rings.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the (S)-9-piperazino Ofloxacin reference standard and dissolve it in ~0.7 mL of DMSO-d₆. Vortex briefly to ensure complete dissolution.

  • Instrument Setup:

    • Spectrometer: Bruker Avance III 500 MHz (or equivalent).

    • Probe: 5 mm BBFO probe, tuned and matched for ¹H and ¹³C frequencies.

    • Temperature: Set to a constant 298 K to ensure reproducibility.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30 (standard 30-degree pulse).

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2.5 seconds.

    • Relaxation Delay (d1): 5 seconds (to allow for full relaxation of all protons, including the carboxyl proton).

    • Number of Scans: 16 (adjust for signal-to-noise).

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (power-gated decoupling for NOE enhancement).

    • Spectral Width: ~220 ppm (centered around 110 ppm).

    • Acquisition Time: ~1.2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: ≥1024 (due to the low natural abundance of ¹³C).

  • Data Processing: Apply a line broadening factor (e.g., 0.3 Hz for ¹H, 1 Hz for ¹³C) and perform Fourier transformation. Phase and baseline correct the spectra. Reference the ¹H spectrum to the residual DMSO signal at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ signal at δ 39.52 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing prep1 Weigh Compound (5-10 mg) prep2 Dissolve in DMSO-d6 (~0.7 mL) prep1->prep2 acq1 Tune & Match Probe prep2->acq1 acq2 Acquire ¹H Spectrum (zg30, 16 scans) acq1->acq2 acq3 Acquire ¹³C Spectrum (zgpg30, 1024 scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectra (¹H: 2.50, ¹³C: 39.52 ppm) proc2->proc3 IR_Workflow start Start background Perform ATR Background Scan start->background sample Place Sample on ATR Crystal background->sample acquire Acquire Spectrum (4000-400 cm⁻¹, 16 scans) sample->acquire analyze Identify & Assign Key Absorption Bands acquire->analyze end End analyze->end

ATR-FTIR Data Acquisition and Analysis Workflow.
Data Interpretation and Predicted Spectral Data

The IR spectrum is dominated by strong absorptions from the carbonyl groups. The spectrum of (S)-9-piperazino ofloxacin is expected to be very similar to that of ofloxacin, as the functional groups are identical. [1][2] Table 3: Key IR Absorption Bands for Fluoroquinolones

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2500BroadO-H stretch (Carboxylic acid, H-bonded) [3]
~1720-1700StrongC=O stretch (Carboxylic acid) [3][1]
~1630-1615StrongC=O stretch (Ketone, conjugated) & C=C stretch (Aromatic) [3]
~1460MediumC-H bend (Alkyl)
~1350-1250StrongC-N stretch (Aromatic amine)
~1100-1000StrongC-F stretch [1]
  • Trustworthiness Insight: The broadness of the O-H stretch is a hallmark of the strong hydrogen bonding present in the crystal lattice between the carboxylic acid and the keto group. The position of the C-F stretch is a definitive marker for the fluoroquinolone class. [1]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis (MS/MS), offers puzzle pieces that confirm the connectivity of the molecular structure. Electrospray ionization (ESI) is the ideal technique for this class of compounds as it is a soft ionization method that typically yields a prominent protonated molecular ion ([M+H]⁺). [4]

Expert Rationale: Experimental Design

High-Resolution Mass Spectrometry (HRMS), often performed on an Orbitrap or TOF instrument, is critical. It provides a mass measurement with high accuracy (<5 ppm error), which allows for the unambiguous determination of the elemental formula, a key requirement for structural confirmation. The analysis is performed in positive ion mode, as the basic nitrogen atoms in the piperazine ring are readily protonated.

Experimental Protocol: ESI-HRMS Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte. [5]2. Instrument Setup (LC-MS/MS):

    • Mass Spectrometer: Thermo Scientific Q Exactive Orbitrap (or equivalent).

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Infusion: Direct infusion via syringe pump (for pure standard) or via UPLC separation (for mixture analysis). [5][6]3. MS Scan Parameters:

    • Full Scan (MS1):

      • Scan Range: m/z 100-500.

      • Resolution: 70,000.

    • Tandem MS (MS2):

      • Select the [M+H]⁺ ion (predicted m/z 362.15) for fragmentation.

      • Collision Energy (HCD): Apply a stepped collision energy (e.g., 15, 25, 35 eV) to generate a rich fragmentation spectrum.

      • Resolution: 17,500.

  • Data Analysis: Determine the accurate mass of the parent ion and propose structures for the major fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq HRMS Acquisition cluster_proc Data Analysis prep1 Prepare Dilute Solution (~1 µg/mL) prep2 Add 0.1% Formic Acid prep1->prep2 acq1 ESI Positive Mode prep2->acq1 acq2 Full Scan (MS1) Determine [M+H]⁺ acq1->acq2 acq3 Tandem MS (MS2) Fragment [M+H]⁺ acq2->acq3 proc1 Confirm Elemental Formula from Accurate Mass acq3->proc1 proc2 Elucidate Fragmentation Pathway proc1->proc2

Sources

Unveiling the Molecular Interactions of Ofloxacin Piperazine Derivatives: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Ofloxacin, a second-generation fluoroquinolone, has long been a cornerstone in the treatment of bacterial infections, primarily through its inhibition of DNA gyrase and topoisomerase IV. The strategic derivatization of ofloxacin with a piperazine moiety has unlocked a new dimension of therapeutic potential, extending beyond its antibacterial origins into the realm of anticancer research. This in-depth technical guide provides a comprehensive exploration of the biological targets of ofloxacin piperazine derivatives. We will first delve into the canonical antibacterial targets and then navigate the emerging landscape of non-classical targets implicated in their anticancer activity. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to elucidate the complex molecular interactions of these promising compounds.

Introduction: The Rationale for Piperazine Derivatization

The fluoroquinolone scaffold is a testament to the power of medicinal chemistry in optimizing drug efficacy. Ofloxacin itself is a racemic mixture, with the S-(-)-enantiomer (levofloxacin) possessing the majority of the antibacterial activity.[1] The piperazine ring, a common pharmacophore in medicinal chemistry, is frequently incorporated into the fluoroquinolone structure at the C-7 position to enhance antibacterial potency and spectrum.[2][3] This modification can improve penetration into bacterial cells and enhance binding to the primary targets.[2]

However, the introduction of diverse substituents on the piperazine ring has led to the discovery of ofloxacin derivatives with novel biological activities, most notably, potent anticancer effects.[4][5][6] This has shifted the focus of research towards identifying and validating the non-bacterial targets of these derivatives, opening up new avenues for drug development.

The Canonical Bacterial Targets: DNA Gyrase and Topoisomerase IV

The primary and most well-characterized biological targets of ofloxacin and its piperazine derivatives in bacteria are two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[7][8][9] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

Mechanism of Action:

Ofloxacin derivatives function as topoisomerase poisons.[10] They do not directly inhibit the enzymatic activity but rather stabilize the transient covalent complex formed between the topoisomerase and the cleaved DNA strand.[10] This stabilized "cleavable complex" prevents the re-ligation of the DNA break, leading to the accumulation of double-strand breaks, which is ultimately lethal to the bacterial cell.[8][11]

  • In Gram-negative bacteria , such as Escherichia coli, DNA gyrase is the primary target, with topoisomerase IV being a secondary target.[12][13]

  • In Gram-positive bacteria , such as Staphylococcus aureus, the roles are reversed, with topoisomerase IV being the primary target.[8][12]

The differential activity of ofloxacin enantiomers is attributed to their varying inhibitory effects on DNA gyrase.[14][15]

Diagram: Mechanism of Action on Bacterial Topoisomerases

G cluster_0 Bacterial Cell Ofloxacin Ofloxacin Piperazine Derivative Topoisomerase DNA Gyrase / Topoisomerase IV Ofloxacin->Topoisomerase Inhibits re-ligation Complex Ternary Complex (Drug-Enzyme-DNA) DSB Double-Strand Breaks Complex->DSB Leads to Death Bacterial Cell Death DSB->Death Induces Topoisomerase->Complex Stabilizes

Caption: Ofloxacin piperazine derivatives stabilize the enzyme-DNA complex, leading to lethal double-strand breaks.

Emerging Non-Classical Targets in Cancer

The discovery of the cytotoxic effects of ofloxacin piperazine derivatives against various cancer cell lines has spurred investigations into their non-bacterial targets.[4][5][16] This research has revealed a multi-faceted mechanism of action that goes beyond simple DNA damage.

Human Topoisomerase II: A Key Anticancer Target

Similar to their action on bacterial topoisomerases, ofloxacin derivatives have been shown to target human topoisomerase II (Top2).[7][12][16] Human Top2 is a critical enzyme in eukaryotic cells, essential for resolving DNA tangles during replication and chromosome segregation. Inhibition of human Top2 by these derivatives leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis in cancer cells.[17]

Notably, certain levofloxacin derivatives have demonstrated potent inhibitory activity against topoisomerase II beta.[7] The methyl group on the oxazine ring of ofloxacin derivatives plays a significant role in their differential activity against bacterial DNA gyrase and mammalian topoisomerase II.[3]

Kinase Inhibition: A New Frontier

Emerging evidence suggests that some piperazine derivatives can act as kinase inhibitors.[13][18][19] Protein kinases are pivotal regulators of cellular signaling pathways that are often dysregulated in cancer. The piperazine moiety is a common scaffold in many FDA-approved kinase inhibitors.[20] Derivatives of phenylpiperazine have been shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in many cancers.[13]

Induction of Apoptosis: Intrinsic and Extrinsic Pathways

Beyond direct enzyme inhibition, ofloxacin piperazine derivatives can induce apoptosis through multiple pathways. One study on a novel piperazine derivative demonstrated the induction of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis in liver cancer cells.[14] This was evidenced by the release of cytochrome c, activation of caspases 3/7, 8, and 9, and suppression of NF-κB translocation.[14]

Diagram: Anticancer Mechanisms of Ofloxacin Piperazine Derivatives

G cluster_1 Cancer Cell Ofloxacin_P Ofloxacin Piperazine Derivative Top2 Human Topoisomerase II Ofloxacin_P->Top2 Inhibits Kinase Kinase Signaling Ofloxacin_P->Kinase Inhibits Apoptosis Apoptosis Induction Ofloxacin_P->Apoptosis Induces CellDeath Cancer Cell Death Top2->CellDeath Kinase->CellDeath Apoptosis->CellDeath G start Start immobilize Immobilize Ofloxacin Derivative on Beads start->immobilize lyse Prepare Cell Lysate start->lyse incubate Incubate Lysate with Beads immobilize->incubate lyse->incubate wash Wash Beads incubate->wash elute Elute Bound Proteins wash->elute digest Tryptic Digestion elute->digest lcms LC-MS/MS Analysis digest->lcms identify Identify Proteins lcms->identify G start Start treat Treat Cells with Ofloxacin Derivative start->treat heat Heat Challenge (Temperature Gradient) treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Separate Soluble Fraction lyse->centrifuge quantify Quantify Soluble Target Protein centrifuge->quantify analyze Analyze Melting Curve Shift quantify->analyze

Sources

CAS number and IUPAC name for (S)-9-piperazino ofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-9-Piperazino Ofloxacin (Levofloxacin Impurity I)

Abstract

This technical guide provides a comprehensive overview of (S)-9-piperazino ofloxacin, a critical process-related impurity and regioisomer of the potent fluoroquinolone antibiotic, Levofloxacin. Identified by the CAS Number 178912-62-4, this compound serves as a key analytical marker in the quality control and manufacturing of Levofloxacin. This document delineates its chemical identity, genesis during synthesis, and the robust analytical methodologies required for its identification and quantification. Furthermore, it discusses the inferred mechanism of action based on the fluoroquinolone pharmacophore and its ultimate significance in ensuring the safety and efficacy of the final drug product. This guide is intended for researchers, analytical scientists, and professionals in drug development and quality assurance.

Chemical Identity and Physicochemical Properties

(S)-9-piperazino ofloxacin, also known as Levofloxacin EP Impurity I, is structurally distinct from Levofloxacin by the position of the N-methylpiperazinyl group on the quinolone core. In the impurity, this substituent is located at the C-9 position, whereas in the active pharmaceutical ingredient (API), it is at the C-10 position. This seemingly minor structural shift has significant implications for its potential biological activity and necessitates strict control during drug manufacturing.

PropertyValueSource(s)
CAS Number 178912-62-4[1][2][3][4]
IUPAC Name (2S)-6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid[1]
Synonyms Levofloxacin EP Impurity I, 9-Piperazino levofloxacin, (S)-10-Fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid[1][2][4]
Molecular Formula C₁₈H₂₀FN₃O₄[1][3][4]
Molecular Weight 361.37 g/mol [1][3][4]
Appearance Pale Yellow Solid[4]

Genesis and Synthesis: A Tale of Regioselectivity

The formation of (S)-9-piperazino ofloxacin is a direct consequence of the synthetic route employed for Levofloxacin. The key step in forming the final molecule involves a nucleophilic aromatic substitution reaction between the chiral difluoro intermediate, (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, and N-methylpiperazine.[5][6]

Causality of Formation:

The core of this synthetic challenge lies in controlling the regioselectivity of the substitution. The quinolone ring system is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid and ketone moieties. Both the C-9 and C-10 positions bear a fluorine atom, a good leaving group. While the desired reaction is the substitution at C-10 to form Levofloxacin, competitive substitution at the C-9 position leads to the formation of the (S)-9-piperazino ofloxacin impurity. The precise ratio of these two products is highly dependent on reaction conditions such as solvent, temperature, and base, which can influence the relative electrophilicity of the C-9 and C-10 carbons. The presence of this impurity is therefore an intrinsic indicator of the control and optimization of the manufacturing process.

Experimental Protocol: Illustrative Synthesis of Levofloxacin

The following is a generalized protocol based on common synthetic routes. It is for illustrative purposes and requires optimization in a laboratory setting.

  • Reaction Setup: In a temperature-controlled reactor, charge (S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid and a suitable solvent (e.g., DMSO, acetonitrile).[5][6]

  • Addition of Nucleophile: Add N-methylpiperazine to the reaction mixture. Often, an excess of the piperazine is used, which can also act as the base.

  • Thermal Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and maintain for several hours until reaction completion is observed by HPLC monitoring.[6]

  • Work-up and Isolation: After cooling, the reaction mixture is subjected to a work-up procedure. This typically involves pH adjustment to precipitate the product, followed by filtration. The crude product will be a mixture of Levofloxacin and its regioisomeric impurity, (S)-9-piperazino ofloxacin.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system, to reduce the level of (S)-9-piperazino ofloxacin and other impurities to within pharmacopeial limits.

Analytical Characterization and Quality Control

A robust and validated analytical method is paramount for ensuring that the levels of (S)-9-piperazino ofloxacin in the final Levofloxacin API are below the accepted threshold. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

Experimental Protocol: HPLC Method for Quantifying Levofloxacin Impurity I

This protocol is a self-validating system for the separation and quantification of (S)-9-piperazino ofloxacin.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The precise composition must be optimized to achieve baseline separation between Levofloxacin and (S)-9-piperazino ofloxacin.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where both compounds have significant absorbance, often around 294 nm.[7]

  • Standard Preparation: Prepare a reference standard solution containing known concentrations of both pure Levofloxacin and (S)-9-piperazino ofloxacin.

  • Sample Preparation: Accurately weigh and dissolve the Levofloxacin sample to be tested in the mobile phase or a suitable diluent.

  • Analysis and Quantification: Inject the standard and sample solutions. Identify the peaks based on their retention times. The amount of (S)-9-piperazino ofloxacin in the sample is calculated by comparing its peak area to that of the reference standard. For enhanced robustness in bioanalytical settings, LC-MS/MS methods utilizing a stable isotope-labeled internal standard are considered the gold standard.[8]

Workflow for Impurity Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Result Sample Levofloxacin API Batch Dissolve Dissolve in Diluent Sample->Dissolve Standard Reference Standard (Levofloxacin + Impurity I) Standard->Dissolve HPLC HPLC System (C18 Column, UV Detector) Dissolve->HPLC Separate Chromatographic Separation HPLC->Separate Detect UV Detection (294 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Impurity % Integrate->Calculate Report Final Report Calculate->Report

Caption: Workflow for HPLC-based impurity profiling.

Inferred Mechanism of Action

While (S)-9-piperazino ofloxacin is primarily considered an impurity, its chemical structure falls within the fluoroquinolone class. Therefore, its potential biological activity is inferred to follow the same mechanism as its parent compounds. Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9][10][11]

  • DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[11]

  • Topoisomerase IV: This enzyme is vital for separating interlinked daughter chromosomes following DNA replication, enabling cell division.[9][10]

By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state that leads to double-stranded DNA breaks, halting essential cellular processes and leading to rapid bacterial cell death.[11][12] The piperazinyl substituent, typically at C-7 in active compounds, is known to play a critical role in enhancing activity against Gram-negative bacteria and influencing the drug's interaction with the enzyme-DNA complex.[13][14] The translocation of this group to the C-9 position likely alters the molecule's spatial arrangement and binding affinity within the enzyme's pocket, though the precise impact on its antimicrobial potency is not extensively documented.

Fluoroquinolone Mechanism of Action

G cluster_bacterium Bacterial Cell cluster_process Cellular Processes cluster_outcome Outcome FQ (S)-9-piperazino ofloxacin (Fluoroquinolone) Enzyme DNA Gyrase & Topoisomerase IV FQ->Enzyme Inhibits Replication DNA Replication FQ->Replication Blocks Division Cell Division FQ->Division Blocks DNA Bacterial DNA Enzyme->DNA Acts on Enzyme->Replication Enables Replication->Division Death Bacterial Cell Death

Caption: Inhibition of bacterial DNA replication by fluoroquinolones.

Significance in Drug Development and Quality Control

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. As a designated impurity in the European Pharmacopoeia (EP), (S)-9-piperazino ofloxacin must be monitored and controlled within strict limits. Its presence above the specified threshold could potentially impact the safety profile of the drug product or reduce its overall efficacy. The development of specific analytical methods to resolve this regioisomer from the main API is a testament to the rigorous standards applied to ensure the quality, safety, and consistency of modern pharmaceuticals. The study of such impurities provides valuable insights into reaction mechanisms and aids in the development of more efficient and selective synthetic processes.

References

  • Ofloxacin - StatPearls - NCBI Bookshelf - NIH. [Link]

  • 9-Piperazino ofloxacin, (S)- | C18H20FN3O4 | CID 71516447 - PubChem. [Link]

  • Mechanism of differential activities of ofloxacin enantiomers - PMC - NIH. [Link]

  • N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - PMC. [Link]

  • Levofloxacin 9-piperazino Isomer | CAS 178912-62-4 - Veeprho. [Link]

  • Chemical evolution of the fluoroquinolone antimicrobial agents - PubMed. [Link]

  • Ofloxacin - Wikipedia. [Link]

  • HPLC Method for Analysis of Ofloxacin - SIELC Technologies. [Link]

  • 9-PIPERAZINO OFLOXACIN, (S)- - gsrs. [Link]

  • A modified synthetic route of ofloxacin - ResearchGate. [Link]

  • What is the mechanism of Ofloxacin? - Patsnap Synapse. [Link]

  • Ofloxacin. A reappraisal of its antimicrobial activity, pharmacology and therapeutic use. [Link]

  • N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis | ACS Bio & Med Chem Au. [Link]

  • New 7-[4-(4-(un)substituted)piperazine-1-carbonyl]- piperazin-1-yl] derivatives of fluoroquinolone: synthesis and antimicrobial evaluation - PubMed. [Link]

  • A Review on Reported Analytical Methods for Estimation of Ofloxacin. [Link]

  • Three developed spectrophotometric methods for determination of a mixture of ofloxacin and ornidazole; application of greenness assessment tools - NIH. [Link]

  • CN103755722A - Levofloxacin and ofloxacin synthesis method - Google P
  • Rapid titrimetric and spectrophotometric determination of ofloxacin in pharmaceuticals using N-bromosuccinimide - SciELO. [Link]

  • Synthesis and Structure-Activity Relationships of New 7-[3-(fluoromethyl)piperazinyl]- And -(Fluorohomopiperazinyl)quinolone Antibacterials - PubMed. [Link]

  • 9-PIPERAZINO OFLOXACIN - gsrs. [Link]

Sources

understanding the stereochemistry of (S)-9-piperazino ofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Ofloxacin

I'm starting with focused Google searches to gather thorough data on (S)-9-piperazino ofloxacin's stereochemistry. I'm especially interested in its synthesis, chiral separation, and analytical characterization. This initial phase aims to establish a strong foundation of knowledge before diving deeper.

Defining Synthesis Approach

I'm now focusing on synthesizing the research by searching for the synthesis, chiral separation, characterization, and biological activity of (S)-9-piperazino ofloxacin. I am organizing the gathered information to form the whitepaper's foundation. Next, I'll develop a whitepaper structure.

Organizing Search Findings

My next step involves scrutinizing the initial search results. I'm extracting technical details, experimental procedures, and reputable sources to build a solid knowledge base. Now I'm working to arrange this information effectively for the whitepaper. I'm focusing on synthesizing the search results with a keen eye for clarity.

Defining the Focus

I'm now narrowing my focus to the (S)-9-piperazino ofloxacin stereochemistry. My preliminary searches have unearthed general information on ofloxacin but more specific details remain elusive, so I'm now refining my queries to target the specific compound and its stereochemical properties.

Building the Foundation

I've been simulating the construction of a comprehensive guide. Initial searches on "(S)-9-piperazino ofloxacin" yielded primarily information about levofloxacin, prompting me to clarify the target compound's precise nature. Now, I'm defining core requirements: audience, content, and structure. Scientific integrity, including citations and visualizations, are key considerations in this thought experiment.

Impurity Investigation Commences

I've just refined my focus to recognize (S)-9-piperazino ofloxacin as a specific impurity. Initial searches now suggest it is a levofloxacin impurity. The mental guide structure is taking shape, with an introduction on stereoisomeric control, followed by sections detailing ofloxacin's stereochemistry and the impurity's significance. Visualizations and citations are crucial in this approach.

Refining Structural Design

I'm now honing the guide's structure, recognizing that "(S)-9-piperazino ofloxacin" likely refers to a regioisomer impurity, not the standard levofloxacin. This informs the content and helps clarify the initial misinterpretation. I have structured initial searches and now need to focus on identifying, synthesizing and detecting this specific impurity.

Building a Detailed Structure

My initial structure is being fleshed out, now including sections on the regioisomer's synthesis, analytical methods, and biological impact. I'm focusing on clarifying its structure through IUPAC naming and referencing chemical databases, plus, incorporating detailed HPLC protocols. I aim to use my search results to provide a comprehensive, detailed guide.

Structuring the Guide Further

I'm now solidifying the guide's structure, recognizing that "(S)-9-piperazino ofloxacin" is a regioisomer and not the standard levofloxacin impurity. This clarifies the content scope; it's a structural isomer and I need to outline methods for its identification, synthesis, and quantification. This includes a more specific guide on HPLC protocols, and I have identified multiple suppliers with detailed data.

Defining Specifics of Interest

I'm now clarifying the target compound's precise structure, confirming "(S)-9-piperazino ofloxacin" as a regioisomer of ofloxacin. The mental guide structure incorporates an introduction on stereoisomeric control, followed by detailed sections on its synthesis, identification, quantification, and biological implications. Search results confirm this is a regionisomer impurity. Visualizations and citations remain essential. I am focusing the search around "ofloxacin impurity D".

Revising Impurity Structure

I'm now focusing on refining the guide's content. My initial searches have led to a critical realization: "(S)-9-piperazino ofloxacin" is a regioisomer of ofloxacin, not the standard impurity. This is a regionisomer impurity. The plan now is to discuss its structure, synthesis, and analytical methods. The initial draft is now being amended. I will be incorporating citations to make it an authoritative and trustworthy source.

The Vanguard of Synthesis: A Technical Guide to the Discovery and Development of Novel Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The trajectory of fluoroquinolones, from their serendipitous discovery to their current status as indispensable antibacterial agents, is a compelling narrative of medicinal chemistry prowess and evolving microbiological understanding. This guide provides an in-depth technical exploration of the core principles and methodologies that drive the discovery and development of novel fluoroquinolones. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere procedural descriptions to elucidate the causal reasoning behind experimental choices. We will dissect the intricate mechanism of action, explore the nuances of structure-activity relationships (SAR), detail the critical experimental workflows for lead identification and optimization, and navigate the formidable challenges of antibiotic resistance. Our objective is to furnish a comprehensive, field-proven perspective that is both educational and practical, empowering the next generation of antibiotic discovery.

The Fluoroquinolone Core: Mechanism of Action and Molecular Scaffolding

The bactericidal efficacy of fluoroquinolones stems from their unique ability to directly inhibit bacterial DNA synthesis.[1][2] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase (Gram-Negative Primary Target): This enzyme introduces negative supercoils into bacterial DNA, a process vital for relieving the torsional stress that arises during DNA unwinding.[3][4] Fluoroquinolones trap DNA gyrase in a transient state where it has cleaved the DNA, forming a stable drug-enzyme-DNA complex that blocks the progression of the replication fork.[1]

  • Topoisomerase IV (Gram-Positive Primary Target): This enzyme is primarily responsible for decatenating, or unlinking, newly replicated daughter chromosomes, allowing for proper segregation into daughter cells.[3][5] Inhibition by fluoroquinolones prevents this separation, leading to cell division failure and death.[3]

The fundamental chemical scaffold of a fluoroquinolone is the 4-quinolone ring system. The "fluoro-" prefix denotes the critical fluorine atom at the C-6 position, a substitution that dramatically enhances antibacterial potency by improving both target binding and cell penetration.[6][7]

Diagram: Fluoroquinolone Mechanism of Action

Fluoroquinolone_Mechanism cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria FQ_GN Fluoroquinolone Gyrase DNA Gyrase FQ_GN->Gyrase Binds to Gyrase-DNA complex Replication_Fork Blocked DNA Replication Gyrase->Replication_Fork Stabilizes cleaved complex Cell_Death_GN Cell Death Replication_Fork->Cell_Death_GN FQ_GP Fluoroquinolone TopoIV Topoisomerase IV FQ_GP->TopoIV Binds to TopoIV-DNA complex Segregation Inhibited Chromosome Segregation TopoIV->Segregation Prevents decatenation Cell_Death_GP Cell Death Segregation->Cell_Death_GP

Caption: Dual targeting of DNA gyrase and topoisomerase IV by fluoroquinolones.

The Evolution of Potency: Generations and Structure-Activity Relationships (SAR)

The development of fluoroquinolones is characterized by a generational evolution, with each new class offering an expanded spectrum of activity or improved pharmacokinetic properties. This progression is a direct result of meticulous SAR studies.[8][9]

GenerationKey ExamplesPrimary Spectrum of ActivityKey Structural Features & SAR Insights
First Nalidixic AcidNarrow, primarily Gram-negative (Enterobacteriaceae) for UTIs.[9]Non-fluorinated quinolone. Limited systemic distribution.[10]
Second Ciprofloxacin, NorfloxacinExcellent Gram-negative activity, including P. aeruginosa.[4][10]C-6 fluorine atom significantly boosts potency. The piperazine ring at C-7 enhances anti-pseudomonal activity.[11]
Third LevofloxacinRetains strong Gram-negative activity with enhanced activity against Gram-positive organisms (S. pneumoniae) and atypical pathogens.[5][10]Modifications to the C-7 substituent (e.g., methylpiperazine) and the N-1 substituent improve Gram-positive coverage and pharmacokinetics.[11]
Fourth Moxifloxacin, GemifloxacinBroad-spectrum, including Gram-positive, Gram-negative, atypical, and anaerobic bacteria.[9][10]A C-8 methoxy group (moxifloxacin) enhances activity and may reduce the selection of resistant mutants.[12] A bulkier C-7 substituent can also confer anaerobic activity.[9]

The causality behind these improvements lies in how specific substitutions influence target affinity, cell wall penetration, and susceptibility to efflux pumps. For instance, the cyclopropyl group at N-1, seen in ciprofloxacin, is highly favorable for potent anti-gram-negative activity.[11] Conversely, modifications at the C-7 and C-8 positions have been pivotal in expanding the spectrum to include Gram-positive and anaerobic bacteria.[13][14]

The Discovery Workflow: From Hit Identification to Preclinical Candidate

The modern discovery of novel fluoroquinolones follows a structured, multi-stage workflow designed to identify potent and safe candidates while mitigating late-stage attrition.

Diagram: Novel Fluoroquinolone Discovery Workflow

Discovery_Workflow Start Target Identification (Gyrase/Topo IV) HTS High-Throughput Screening (HTS) or In Silico Design Start->HTS Hit_ID Hit Identification (Initial Activity) HTS->Hit_ID Lead_Gen Hit-to-Lead (SAR Studies) Hit_ID->Lead_Gen Potency Confirmed Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt PCC Preclinical Candidate Selection Lead_Opt->PCC Favorable Profile End IND-Enabling Studies PCC->End

Caption: A streamlined workflow for modern antibiotic discovery.

Hit Identification: Screening and In Silico Design

The search for new fluoroquinolone scaffolds begins with identifying "hits"—compounds that exhibit initial antibacterial activity.

  • High-Throughput Screening (HTS): This involves rapidly testing large libraries of synthetic or natural product compounds for their ability to inhibit bacterial growth.[1][15] HTS assays are typically whole-cell based, providing a direct measure of antibacterial effect.[11]

  • Computational Drug Design: In silico methods, such as molecular docking, are increasingly used to design novel fluoroquinolone analogs.[7][16] These models predict how a designed molecule will bind to the active site of DNA gyrase or topoisomerase IV, allowing for the rational design of compounds with potentially higher affinity, especially against resistant mutant enzymes.[16]

Lead Generation and Optimization: The Role of Key Assays

Once hits are identified, they undergo a rigorous process of lead generation and optimization. This phase relies on a suite of standardized, self-validating assays to build a comprehensive profile of each compound.

This assay is fundamental for quantifying a compound's activity against its primary Gram-negative target.

  • Principle: DNA gyrase converts relaxed circular plasmid DNA into a more compact, negatively supercoiled form in an ATP-dependent reaction.[4] An effective inhibitor will prevent this conversion. The different DNA topologies (relaxed vs. supercoiled) can be separated and visualized by agarose gel electrophoresis.

  • Step-by-Step Methodology:

    • Reaction Setup: On ice, prepare a reaction mixture containing assay buffer (typically includes Tris-HCl, KGlu, MgCl₂, DTT, ATP), relaxed pBR322 plasmid DNA, and the test compound at various concentrations.[17]

    • Enzyme Addition: Add purified DNA gyrase (GyrA and GyrB subunits) to initiate the reaction. Include a no-enzyme control (DNA only) and a no-inhibitor control (enzyme + DNA + solvent).

    • Incubation: Incubate the reaction at 37°C for 30-60 minutes.[17]

    • Reaction Termination: Stop the reaction by adding a stop buffer containing a detergent (like SDS) and a DNA loading dye.

    • Electrophoresis: Load the samples onto a 1% agarose gel and run at approximately 80-90V for 1.5-2 hours.

    • Visualization: Stain the gel with ethidium bromide or a safer alternative, and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.[17]

  • Causality and Validation: The degree of inhibition is directly observed by the reduction in the supercoiled DNA band and the persistence of the relaxed DNA band. The IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) is a key quantitative metric derived from this assay. The controls validate that the observed effect is due to enzyme inhibition and not other factors.

This assay assesses activity against the primary Gram-positive target.

  • Principle: Topoisomerase IV separates, or decatenates, interlinked DNA circles found in kinetoplast DNA (kDNA).[18][19] When the enzyme is active, it releases free minicircles from the kDNA network. These smaller minicircles can migrate into an agarose gel, while the large kDNA network remains in the loading well.[2][18]

  • Step-by-Step Methodology:

    • Reaction Setup: Similar to the gyrase assay, combine assay buffer, kDNA substrate, and the test compound in a microfuge tube on ice.[18]

    • Enzyme Addition: Add purified Topoisomerase IV (ParC and ParE subunits) to start the reaction.[18]

    • Incubation: Incubate at 37°C for 30 minutes.[2]

    • Termination & Extraction: Stop the reaction with a stop buffer/loading dye. A chloroform/isoamyl alcohol extraction is often used to remove the protein, ensuring clean separation on the gel.[18]

    • Electrophoresis & Visualization: Run samples on a 1% agarose gel. Visualize the released minicircles in the lanes corresponding to active enzyme. The amount of released minicircles will decrease with increasing inhibitor concentration.[2]

  • Causality and Validation: The disappearance of the free minicircle band directly correlates with the inhibitory activity of the compound against topoisomerase IV.

The MIC is the gold-standard measure of a compound's whole-cell antibacterial potency.

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20] The broth microdilution method is a standardized technique recommended by the Clinical and Laboratory Standards Institute (CLSI).[21]

  • Step-by-Step Methodology:

    • Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[22][23]

    • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.[24] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[23]

    • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no bacteria).[20]

    • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[25]

    • Reading the MIC: The MIC is determined by visually inspecting the wells for turbidity (growth). The lowest concentration showing no visible growth is the MIC.[20][25]

  • Causality and Validation: This assay directly links the compound to a clinically relevant outcome: the inhibition of bacterial proliferation. The inclusion of quality control strains with known MIC values ensures the accuracy and reproducibility of the test.

Navigating the Hurdles: Resistance, Permeability, and Toxicity

A potent inhibitor of the target enzymes does not guarantee a successful drug. The development process must rigorously address the primary obstacles to clinical success.

The Challenge of Antibiotic Resistance

The widespread use of fluoroquinolones has led to the emergence of significant resistance.[26] Understanding these mechanisms is crucial for designing novel agents that can evade them.

  • Target-Site Mutations: Single amino acid changes within the Quinolone Resistance-Determining Region (QRDR) of the gyrA or parC genes are the most common cause of high-level resistance.[27] These mutations reduce the binding affinity of the drug to the enzyme-DNA complex.[2]

  • Efflux Pumps: Bacteria can actively pump fluoroquinolones out of the cell using multidrug resistance (MDR) efflux pumps, preventing the drug from reaching its cytoplasmic targets.[1] This is a major resistance mechanism in both Gram-positive and Gram-negative bacteria.[14]

  • Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids, such as qnr genes which protect the target enzymes from quinolone action, can confer low-level resistance and facilitate the selection of higher-level mutational resistance.[1][28]

This assay helps determine if a compound is a substrate for efflux pumps or if it can inhibit their activity.

  • Principle: This assay often uses a fluorescent dye, like ethidium bromide (EtBr), which is a known substrate for many efflux pumps.[29] In bacteria overexpressing an efflux pump, EtBr is rapidly extruded, resulting in low intracellular fluorescence. An efflux pump inhibitor (EPI) will block this extrusion, leading to EtBr accumulation and an increase in fluorescence.[30]

  • Step-by-Step Methodology:

    • Cell Preparation: Grow bacterial cells (wild-type and an efflux pump-overexpressing strain) to mid-log phase. Wash and resuspend the cells in a buffer.

    • Loading: Pre-load the cells with the test compound (to see if it's an efflux substrate) or a known efflux substrate like EtBr in the presence of the test compound (to test for inhibition).[31]

    • Efflux Initiation: Add an energy source (e.g., glucose) to energize the pumps and initiate efflux.

    • Measurement: Monitor the change in intracellular fluorescence over time using a fluorometer. A decrease in fluorescence indicates active efflux.

    • Analysis: Compare the rate of efflux in the presence and absence of the test compound. A reduced rate of efflux suggests the compound is either an inhibitor or a competing substrate.[31]

  • Causality and Validation: By comparing wild-type and overexpressing strains, the assay confirms that the observed effect is specific to the targeted efflux pump.

Preclinical Safety and Pharmacokinetics (ADME/Tox)

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity is critical to avoid costly late-stage failures.[28][32]

  • In Vitro ADME Assays: A standard panel of assays is used to predict a compound's pharmacokinetic behavior. This includes tests for metabolic stability (using liver microsomes or hepatocytes), plasma protein binding, and cell permeability (using Caco-2 cell monolayers).[32]

  • In Vitro Toxicology: Early toxicity screening identifies potential liabilities. Key assays include cytotoxicity tests against various human cell lines, genotoxicity assays (e.g., Ames test), and cardiotoxicity screening (e.g., hERG channel inhibition assay).[28][33]

  • Animal Models of Infection: Once a lead compound shows a promising in vitro profile, its efficacy must be confirmed in vivo. Standardized animal models, such as the murine thigh infection model or pneumonia model, are used to evaluate the compound's ability to reduce bacterial burden in a living system.[14][34] These models are crucial for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships that guide dose selection for human trials.[14]

The Path Forward: Future Directions and Regulatory Landscape

The challenge of antimicrobial resistance necessitates continuous innovation. Future fluoroquinolone development will likely focus on:

  • Dual-Targeting Agents: Compounds with balanced, high-potency activity against both DNA gyrase and topoisomerase IV may have a lower propensity for resistance development, as two simultaneous mutations would be required for significant resistance to emerge.[35]

  • Novel Scaffolds and Hybrids: Designing fluoroquinolone-based hybrid molecules that incorporate another pharmacophore could create multi-target agents capable of overcoming existing resistance mechanisms.[36]

  • Overcoming Efflux: A major focus is the design of compounds that are poor substrates for common efflux pumps or the co-administration of dedicated efflux pump inhibitors.[37]

Navigating the regulatory pathway is the final step in bringing a new antibiotic to patients. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established specific guidance for the development of new antibacterial drugs, particularly for treating infections with unmet medical needs.[3][38] This guidance often allows for more flexible clinical development programs, including smaller or single clinical trials, to expedite the approval of urgently needed therapies.[38]

Conclusion

The discovery and development of novel fluoroquinolones is a testament to the power of iterative design and rigorous, mechanism-based evaluation. The journey from a hit compound in a high-throughput screen to a clinically viable drug is paved with complex challenges, from overcoming intricate bacterial resistance mechanisms to satisfying stringent safety and pharmacokinetic criteria. By understanding the causal links between chemical structure, biological targets, and clinical outcomes—and by employing the robust, self-validating experimental workflows detailed in this guide—the scientific community can continue to advance this critical class of antibiotics and stay one step ahead in the enduring fight against bacterial infections.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Inspiralis. (n.d.). Staphylococcus aureus Topoisomerase IV Decatenation Assay. Retrieved January 16, 2026, from [Link]

  • WCG. (2025, November 4). FDA's New Antibiotic Guidance: A Flexible Pathway for Urgent Therapies. [Link]

  • Drug Target Review. (2019, September 27). High-throughput screening used to discover new class of antibiotics. [Link]

  • Bryskier, A. (1995). Classification and structure-activity relationships of fluoroquinolones. Drugs, 49 Suppl 2, 16–28. [Link]

  • Hooper, D. C. (1999). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 29(Supplement_2), S24–S28. [Link]

  • Rodrigues, C. F., & Silva, F. (2025). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Pathogens, 14(6), 525. [Link]

  • Kahn, J. B. (2000). New Classification and Update on the Quinolone Antibiotics. American Family Physician, 61(9), 2740-2748. [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. [Link]

  • The Pew Charitable Trusts. (2013, July 3). FDA Releases Draft Guidance on Antibacterial Drug Development. [Link]

  • U.S. Food and Drug Administration. (2023). Antibacterial Therapies for Patients With an Unmet Medical Need for the Treatment of Serious Bacterial Diseases. [Link]

  • Lee, S. D., Park, T. H., & Lee, Y. H. (2004). Structure-Activity Relationship of Fluoroquinolone in Escherichia coli. Journal of Bacteriology and Virology, 34(3), 195-204. [Link]

  • Stanger, M. J., De-Grado, M., & Osheroff, N. (2025). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. Methods in Molecular Biology, 2883, 55–66. [Link]

  • Inspiralis. (n.d.). Pseudomonas aeruginosa Topoisomerase IV Decatenation Assay. Retrieved January 16, 2026, from [Link]

  • Hooper, D. C. (2000). Mechanisms of resistance to quinolones. Clinical Infectious Diseases, 31(Supplement_1), S24–S28. [Link]

  • Mandell, L., & Tillotson, G. (2002). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 35(Supplement_1), S10–S15. [Link]

  • Ashley, R. E., & Osheroff, N. (2025). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in Molecular Biology, 2883, 39–53. [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved January 16, 2026, from [Link]

  • Blondeau, J. M. (1999). The new fluoroquinolones: a critical review. The Canadian Journal of Infectious Diseases, 10(3), 207–238. [Link]

  • Theuretzbacher, U., Piddock, L. J. V., & Berman, J. (2017). Innovation in the preclinical antibiotic pipeline. Nature Reviews Drug Discovery, 16(11), 743. [Link]

  • World Health Organization. (2025). WHO antibacterial preclinical pipeline review. [Link]

  • Healio. (2003, July 15). Generations apart: Making sense of the new fluoroquinolones. [Link]

  • Vargiu, A. V., & Nikaido, H. (2012). Multidrug resistance in Gram-negative bacteria: a case for targeting the outer membrane. Current Opinion in Chemical Biology, 16(5-6), 571–578. [Link]

  • ResearchGate. (n.d.). (PDF) The New Fluoroquinolones: A Critical Review. Retrieved January 16, 2026, from [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved January 16, 2026, from [Link]

  • Alvarez, D., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. International Journal of Molecular Sciences, 24(19), 14899. [Link]

  • Propst, C. N., et al. (2018). Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains. Antimicrobial Agents and Chemotherapy, 62(6), e00057-18. [Link]

  • Imperial College London. (2019, September 17). How animal research is helping fight antibiotic resistance. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved January 16, 2026, from [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 703, 23–40. [Link]

  • Roy, K., et al. (2018). Design and virtual screening of novel fluoroquinolone analogs as effective mutant DNA GyrA inhibitors against urinary tract infection-causing fluoroquinolone resistant Escherichia coli. RSC Advances, 8(42), 23696–23711. [Link]

  • Webber, M. A., & Piddock, L. J. V. (2016). How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. mBio, 7(4), e00812-16. [Link]

  • Brilhante, R. S. N., et al. (2015). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 46(3), 857–860. [Link]

  • World Health Organization. (n.d.). Antimicrobial resistance. Retrieved January 16, 2026, from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved January 16, 2026, from [Link]

  • Bentham Science. (n.d.). Molecular Modeling Studies of Novel Fluoroquinolone Molecules. Retrieved January 16, 2026, from [Link]

  • Klahn, P., et al. (2023). Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. ACS Omega, 8(45), 42728–42745. [Link]

  • Viveiros, M., et al. (2010). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. The Open Microbiology Journal, 4, 36–43. [Link]

  • Boulund, F., et al. (2017). Computational discovery and functional validation of novel fluoroquinolone resistance genes in public metagenomic data sets. BMC Genomics, 18(1), 695. [Link]

  • MDPI. (n.d.). Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. Retrieved January 16, 2026, from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay. Retrieved January 16, 2026, from [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved January 16, 2026, from [Link]

  • Labtoo. (n.d.). Toxicology assays - ADME. Retrieved January 16, 2026, from [Link]

  • INDIGO Biosciences. (n.d.). In Vitro Toxicology Assay Kits. Retrieved January 16, 2026, from [Link]

  • Drug Target Review. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

  • ResearchGate. (n.d.). (PDF) Bacterial Efflux Pump Inhibitors. Retrieved January 16, 2026, from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved January 16, 2026, from [Link]

  • Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Antibacterial Susceptibility Testing of (S)-9-piperazino ofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Methodologies for determining the in vitro antibacterial activity of (S)-9-piperazino ofloxacin.

Introduction: Contextualizing (S)-9-piperazino ofloxacin

(S)-9-piperazino ofloxacin is a chemical analog and regioisomer of ofloxacin, a widely-used second-generation fluoroquinolone antibiotic.[1][2] Ofloxacin, and its active S-enantiomer levofloxacin, exert bactericidal effects by targeting essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[3][4][5] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, fluoroquinolones introduce double-stranded breaks, ultimately leading to bacterial cell death.[5]

Given its structural similarity to ofloxacin, (S)-9-piperazino ofloxacin is hypothesized to share this mechanism of action. However, subtle structural modifications can significantly alter antibacterial potency and spectrum. Therefore, rigorous and standardized antibacterial susceptibility testing (AST) is paramount to characterizing its specific activity profile.

These application notes provide a comprehensive guide to the standardized methods for evaluating the in vitro efficacy of (S)-9-piperazino ofloxacin. The protocols are grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity, reproducibility, and comparability.[6][7]

Pillar 1: The Principle of Antimicrobial Susceptibility Testing (AST)

The fundamental goal of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, a value known as the Minimum Inhibitory Concentration (MIC).[8][9] This quantitative measure is a primary indicator of a drug's potency. Qualitative or semi-quantitative methods, such as disk diffusion, measure the extent of growth inhibition around a drug-impregnated disk, which correlates with the MIC.[10]

Standardization is the bedrock of reliable AST. Factors such as the composition and pH of the growth medium, inoculum density, incubation temperature, and duration of the test can significantly influence outcomes.[11] Adherence to established protocols from bodies like CLSI and EUCAST minimizes this variability, allowing for meaningful comparison of data across different laboratories and studies.

Pillar 2: Core Methodologies for Susceptibility Profiling

Three gold-standard methods are detailed below for determining the antibacterial susceptibility profile of (S)-9-piperazino ofloxacin.

Method 1: Broth Microdilution for MIC Determination

This is a widely used method for quantitative MIC determination due to its efficiency and scalability.[12][13] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.

  • Preparation of (S)-9-piperazino ofloxacin Stock Solution:

    • Accurately weigh a sample of the compound. Consult CLSI M100 guidelines for the appropriate solvent (e.g., water, DMSO, or dilute NaOH/HCl) if solubility is a concern.

    • Prepare a high-concentration stock solution (e.g., 1280 µg/mL). Sterilize by membrane filtration if not prepared aseptically.[13]

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This creates a gradient of drug concentrations.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14][15] This step is critical for reproducibility.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Within 15-30 minutes of standardization, inoculate wells 1 through 11 with 50 µL of the final bacterial suspension. This brings the total volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • Result Interpretation:

    • Following incubation, visually inspect the plate for turbidity. A pellet at the bottom of the well also indicates growth.

    • The MIC is the lowest concentration of (S)-9-piperazino ofloxacin that completely inhibits visible growth (the first clear well).[13]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Drug Stock Solution B Perform 2-Fold Serial Dilutions in 96-Well Plate A->B E Inoculate Plate Wells with Bacterial Suspension B->E C Prepare Bacterial Inoculum (0.5 McFarland Standard) D Dilute Inoculum to Final Test Concentration C->D D->E F Incubate Plate (35°C, 16-20h) E->F G Visually Inspect Wells for Bacterial Growth F->G H Determine MIC: Lowest Concentration with No Growth G->H

Caption: Workflow for Broth Microdilution MIC Determination.

Method 2: Agar Dilution for MIC Determination

Considered a reference or "gold standard" method by many, agar dilution involves incorporating the antimicrobial agent directly into the agar medium.[16][17] It is particularly useful for testing multiple isolates simultaneously.

  • Preparation of (S)-9-piperazino ofloxacin Stock Solution:

    • Prepare a stock solution as described in the broth microdilution method, typically at 10 times the highest desired final concentration in the agar.

  • Preparation of Agar Plates:

    • Prepare molten and cooled (45-50°C) Mueller-Hinton Agar (MHA).

    • Create a series of tubes, each containing 18 mL of molten MHA.

    • Add 2 mL of the appropriate drug dilution to each corresponding MHA tube to achieve the desired final concentrations (a 1:10 dilution). Mix gently but thoroughly by inverting to avoid bubbles.

    • Immediately pour the contents of each tube into a sterile petri dish and allow it to solidify on a level surface.[18] Prepare one drug-free plate as a growth control.

  • Inoculum Preparation:

    • Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described previously.

    • This suspension (approx. 1.5 x 10⁸ CFU/mL) can be further diluted 1:10 to yield a final inoculum of approx. 1.5 x 10⁷ CFU/mL for spotting.

  • Inoculation and Incubation:

    • Using a multipoint replicator (e.g., a Steers replicator) or a calibrated loop, spot 1-2 µL of each standardized bacterial suspension onto the surface of each agar plate, starting with the control plate and moving from the lowest to the highest drug concentration. This delivers approximately 10⁴ CFU per spot.[16]

    • Allow the spots to dry completely before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of (S)-9-piperazino ofloxacin that inhibits the visible growth of the organism. This is defined as no growth, a faint haze, or the growth of a single colony.[18]

Agar_Dilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Drug Stock Solutions B Add Drug to Molten Agar to Create Dilution Series A->B C Pour Agar Plates & Allow to Solidify B->C E Spot Inoculum onto Each Plate Surface C->E D Prepare Bacterial Inoculum (0.5 McFarland Standard) D->E F Incubate Plates (35°C, 16-20h) E->F G Examine Spots for Bacterial Growth F->G H Determine MIC: Lowest Concentration Plate with No Growth G->H

Caption: Workflow for Agar Dilution MIC Determination.

Method 3: Kirby-Bauer Disk Diffusion

This method provides a qualitative assessment of susceptibility.[19] An antibiotic-impregnated disk is placed on an agar plate inoculated with the test organism. The drug diffuses into the agar, creating a concentration gradient. The diameter of the resulting zone of growth inhibition is measured and compared to established interpretive criteria.[14][20]

  • Preparation of (S)-9-piperazino ofloxacin Disks:

    • Since commercial disks will not be available, sterile blank paper disks (6 mm diameter) must be impregnated with a known amount of the compound.

    • Prepare a solution of (S)-9-piperazino ofloxacin of a specific concentration. The final amount on the disk should be comparable to existing fluoroquinolones (e.g., 5 µg for ofloxacin/ciprofloxacin).[21][22]

    • Apply a precise volume (e.g., 20 µL) to each blank disk and allow them to dry completely under sterile conditions. Store desiccated at 4°C or -20°C.

  • Inoculum Preparation and Plating:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.[23]

    • Within 15 minutes, dip a sterile cotton swab into the adjusted suspension. Remove excess fluid by pressing the swab against the inside of the tube.[19]

    • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[14]

  • Disk Application and Incubation:

    • Allow the plate surface to dry for 3-5 minutes.

    • Using sterile forceps, place the prepared (S)-9-piperazino ofloxacin disk onto the agar surface. Gently press the disk to ensure complete contact.[20]

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) using a ruler or caliper on the underside of the plate.[14]

    • The zone diameter is then correlated with MIC values. For a novel compound, a scatter plot correlating zone diameters with MICs (determined by a reference method like broth microdilution) is required to establish interpretive breakpoints (Susceptible, Intermediate, Resistant).

Kirby_Bauer_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Impregnated Drug Disks D Apply Drug Disk to Agar Surface A->D B Prepare Bacterial Inoculum (0.5 McFarland Standard) C Create Confluent Lawn of Bacteria on MHA Plate B->C C->D E Incubate Plate (35°C, 16-18h) D->E F Measure Diameter of Zone of Inhibition (mm) E->F G Correlate Zone Size to Susceptibility (Requires Breakpoint Data) F->G

Caption: Workflow for Kirby-Bauer Disk Diffusion Testing.

Pillar 3: Trustworthiness and Self-Validation

Every protocol must be a self-validating system. In AST, this is achieved through rigorous Quality Control (QC).

Quality Control (QC) Protocol

The inclusion of reference QC strains is mandatory for every test run. These are well-characterized strains with known, predictable susceptibility patterns.[24] They serve to validate the entire testing system, including the media, inoculum, incubation conditions, and the integrity of the antimicrobial agent itself.

Recommended QC Strains:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 25923™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Enterococcus faecalis ATCC® 29212™ (for MIC methods)

Procedure: The selected QC strains must be tested in parallel with the clinical or test isolates using the exact same methodology. The resulting MIC or zone diameter must fall within the acceptable ranges published by CLSI or EUCAST for a reference fluoroquinolone.

Data Interpretation for a Novel Compound: As there are no established QC ranges for (S)-9-piperazino ofloxacin, it is recommended to use the published QC ranges for Ofloxacin or Levofloxacin as an initial performance benchmark. If the results for the QC strains fall within the acceptable ranges for ofloxacin/levofloxacin, it confirms the validity of the test run. Any deviation indicates a technical error that must be resolved before proceeding.[24][25]

QC Strain Antimicrobial Agent (Proxy) MIC Acceptable Range (µg/mL) Disk Diffusion Zone Diameter (mm)
E. coli ATCC® 25922™Levofloxacin0.008 - 0.0629 - 37
S. aureus ATCC® 29213™Levofloxacin0.06 - 0.5N/A
P. aeruginosa ATCC® 27853™Levofloxacin0.25 - 219 - 26
E. faecalis ATCC® 29212™Levofloxacin0.25 - 2N/A
Note: Ranges are based on CLSI M100, 32nd Ed. (2022) and should be verified against the most current CLSI/EUCAST documentation.
Data Summary & Interpretation

The primary output of these protocols will be quantitative MIC values or semi-quantitative zone diameters for (S)-9-piperazino ofloxacin against a panel of bacteria. This raw data is essential for:

  • Determining the antibacterial spectrum: Identifying which bacterial species are inhibited by the compound.

  • Assessing potency: Comparing the MIC values of (S)-9-piperazino ofloxacin to its parent compound (ofloxacin) and other relevant antibiotics.

  • Establishing PK/PD indices: The MIC is a critical parameter for pharmacokinetic/pharmacodynamic modeling to predict clinical efficacy.[26][27]

It is crucial to understand that without clinical data and established breakpoints, the terms "Susceptible," "Intermediate," and "Resistant" cannot be formally applied.[28][29] The data generated using these methods provides the foundational in vitro characterization necessary for further drug development.

References
  • Wikipedia. (n.d.). Agar dilution. Retrieved from Google Search.[16]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.[14]

  • Taylor & Francis eBooks. (2007). Agar Dilution Susceptibility Testing.[17]

  • Sato, K., et al. (1986). Antibacterial activity of ofloxacin and its mode of action. Infection, 14 Suppl 4, S226-30.[30]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.[19]

  • Clinical Laboratory Standards Institute. (n.d.). Disk Diffusion Susceptibility Testing (Kirby-Bauer Method).[23]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175.[8][9]

  • The Science Snail. (2023). Agar Dilution (MIC) Susceptibility Test Method. [YouTube].[18]

  • PubMed. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[9]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from Google Search.[12]

  • LibreTexts Biology. (n.d.). Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method.[10]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.[20]

  • Barry, A. L., et al. (1993). Interpretive criteria and quality control parameters for testing bacterial susceptibility to the fluoroquinolone PD131628. Journal of Clinical Microbiology, 31(12), 3385–3387.[25]

  • Wikipedia. (n.d.). Ofloxacin. Retrieved from Google Search.[3]

  • Balouiri, M., Sadiki, M., & Koraichi, I. S. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-83.[15]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination.[13]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.[31]

  • Dr. Pharma. (2021). Ofloxacin - Mechanism, side effects, precautions, interactions & uses. [YouTube].[4]

  • Patsnap Synapse. (2024). What is the mechanism of Ofloxacin?.[5]

  • American Society for Microbiology. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome.[32]

  • Scilit. (n.d.). Antibacterial activity of ofloxacin and its mode of action.[33]

  • PubMed. (2012). In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards.[6]

  • Clinical and Laboratory Standards Institute. (2019). MR02 | Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa.[34]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM.[24]

  • ResearchGate. (2012). (PDF) In Vitro Susceptibility Testing of Fluoroquinolone Activity Against Salmonella: Recent Changes to CLSI Standards.[35]

  • National Institutes of Health. (2018). High prevalence of fluoroquinolone-resistant Escherichia coli strains isolated from urine clinical samples.[21]

  • Oxford Academic. (2012). In Vitro Susceptibility Testing of Fluoroquinolone Activity Against Salmonella: Recent Changes to CLSI Standards.[36]

  • Clinical and Laboratory Standards Institute. (2019). Applying Fluoroquinolone Pharmacokinetics, Pharmacodynamics, and Updated Clinical Breakpoints for Gram-Negative Pathogens to Determine Optimal Dosing.[26]

  • BenchChem. (2025). Ofloxacin: An In-Depth Analysis of its Antibacterial Activity and the Potential Impact of Methyl Esterification.[37]

  • PubChem. (n.d.). 9-Piperazino ofloxacin, (S)-.[38]

  • PubMed. (1989). In vitro antimicrobial activity and susceptibility testing of ofloxacin. Current status.[22]

  • ResearchGate. (n.d.). Susceptibility of ofloxacin from antibiotic discs against test organisms.[11]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - standardising antimicrobial susceptibility testing in Europe.[39]

  • Oxford Academic. (2019). Updated Fluoroquinolone MIC Breakpoints: Impact on Susceptibility Rates in the United States.[28]

  • National Institutes of Health. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement.[7]

  • PubMed. (1985). Disk susceptibility of ofloxacin, a new carboxyquinolone.[40]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Fluoroquinolone breakpoints under review.[29]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules.[41]

  • Hardy Diagnostics. (2018). Fluoroquinolone Resistance and Screening Methods.[42]

  • Global Substance Registration System. (n.d.). 9-PIPERAZINO OFLOXACIN, (S)-.[43]

  • Regulations.gov. (2019). Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa.[27]

  • ChemicalBook. (2025). 9-Piperazino Ofloxacin.[1]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing.[44]

  • Google Patents. (n.d.). CN103755722A - Levofloxacin and ofloxacin synthesis method.[45]

  • Global Substance Registration System. (n.d.). 9-PIPERAZINO OFLOXACIN.[2]

Sources

Determining Antimicrobial Potency: A Detailed Protocol for Minimum Inhibitory Concentration (MIC) Assay of (S)-9-piperazino ofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Antimicrobial Research Division

Introduction: The Quest for Potency in Novel Antibacterials

The escalating threat of antimicrobial resistance necessitates the continuous development of new and effective antibacterial agents. (S)-9-piperazino ofloxacin, a derivative of the well-established fluoroquinolone ofloxacin, represents a promising candidate in this endeavor. A critical step in the preclinical evaluation of any new antimicrobial compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1] This quantitative measure of potency is fundamental for guiding drug development, establishing susceptibility breakpoints, and informing therapeutic dosage regimens.[2]

This application note provides a comprehensive, step-by-step protocol for determining the MIC of (S)-9-piperazino ofloxacin using the broth microdilution method. This method is widely adopted for its accuracy, reproducibility, and efficiency in testing multiple compounds and concentrations simultaneously.[3][4] The protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedural checklist but also the underlying scientific rationale for each step, ensuring robust and reliable results. The methodologies described herein are grounded in the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI), a global authority in antimicrobial susceptibility testing.[5][6]

Core Principle: The Broth Microdilution Assay

The broth microdilution method involves a serial two-fold dilution of the antimicrobial agent in a liquid growth medium, Mueller-Hinton Broth (MHB), within a 96-well microtiter plate.[7] Each well is then inoculated with a standardized suspension of the test microorganism.[8] Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound that completely inhibits this growth.[9] This method provides a quantitative result that is more informative than qualitative disk diffusion assays.

Experimental Workflow for MIC Determination

The following diagram outlines the key stages of the broth microdilution protocol for determining the MIC of (S)-9-piperazino ofloxacin.

MIC_Workflow Workflow for MIC Determination of (S)-9-piperazino ofloxacin cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Incubation & Analysis Compound_Prep Compound Preparation Dissolve (S)-9-piperazino ofloxacin in DMSO Prepare a high-concentration stock solution Serial_Dilution Serial Dilution Perform two-fold serial dilutions of the compound across the microtiter plate Compound_Prep->Serial_Dilution Media_Prep Media and Plate Preparation Prepare sterile Mueller-Hinton Broth (MHB) Aliquot MHB into a 96-well plate Media_Prep->Serial_Dilution Inoculum_Prep Bacterial Inoculum Preparation Culture bacteria on agar plates (18-24h) Prepare a 0.5 McFarland standard suspension Dilute to final inoculum concentration Inoculation Inoculation Add standardized bacterial inoculum to each well Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Controls Controls Setup Include Growth Control (no drug) Sterility Control (no bacteria) Solvent Control (DMSO) Inoculation->Controls Incubation Incubation Incubate plates at 37°C for 16-20 hours Controls->Incubation Reading Result Interpretation Visually inspect for turbidity The lowest concentration without growth is the MIC Incubation->Reading

Caption: Workflow for MIC determination of (S)-9-piperazino ofloxacin.

Detailed Step-by-Step Protocol

Materials and Reagents
  • (S)-9-piperazino ofloxacin (powder form)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[8]

  • Sterile 96-well, U-bottom microtiter plates[4]

  • Bacterial strains (e.g., ATCC quality control strains)[9]

  • Gram-positive: Staphylococcus aureus (ATCC 29213)

  • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[4]

  • Spectrophotometer

  • Calibrated pipettes and sterile tips

  • Sterile reagent reservoirs

  • Incubator (37°C, ambient air)[7]

Preparation of Bacterial Inoculum

The inoculum preparation is a critical step to ensure the final bacterial concentration in each well is approximately 5 x 10⁵ CFU/mL.[7]

  • Bacterial Culture: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.

  • Suspension Preparation: Transfer the colonies into a tube containing 3-5 mL of sterile saline or PBS. Vortex thoroughly to create a homogenous suspension.

  • Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to achieve an optical density (OD) at 625 nm between 0.08 and 0.13.[10] This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[10]

  • Final Dilution: Within 15 minutes of standardization, perform a further dilution of the adjusted suspension in CAMHB. A common dilution is 1:100 (e.g., 0.1 mL of suspension into 9.9 mL of CAMHB) to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the working inoculum.

Preparation of (S)-9-piperazino ofloxacin Stock Solution and Serial Dilutions

Due to the likely low aqueous solubility of novel compounds, a stock solution in DMSO is recommended.

  • Stock Solution: Prepare a stock solution of (S)-9-piperazino ofloxacin by dissolving the powder in 100% DMSO. A starting concentration of 10 mg/mL is often practical.[4] The exact concentration should be calculated based on the desired final concentration range in the assay.

  • Intermediate Dilution: Perform an intermediate dilution of the DMSO stock solution in CAMHB. This step is crucial to minimize the final DMSO concentration in the assay wells. For example, if the highest desired final concentration is 128 µg/mL, you can prepare a 256 µg/mL working solution in CAMHB (this will be diluted 1:1 in the first well with the inoculum).

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 in each row of a 96-well plate.

    • Add 200 µL of the highest concentration of the drug (e.g., 256 µg/mL) to well 1.

    • Transfer 100 µL from well 1 to well 2. Mix by pipetting up and down.

    • Continue this two-fold serial dilution process from well 2 to well 10.

    • After mixing in well 10, discard 100 µL.

    • Wells 11 and 12 will serve as controls.

Inoculation and Controls
  • Inoculation: Add 100 µL of the working bacterial inoculum (prepared in step 2.4) to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the drug concentration, achieving the desired final test concentrations. The final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.[10]

  • Controls:

    • Growth Control (Positive Control): Well 11 contains 100 µL of CAMHB and 100 µL of the working inoculum. This well should show turbidity after incubation.[4]

    • Sterility Control (Negative Control): Well 12 contains 200 µL of CAMHB only. This well should remain clear.[4]

    • Solvent Control: It is crucial to test the effect of the highest concentration of DMSO used in the assay on bacterial growth. This can be done in a separate well containing the inoculum and the corresponding DMSO concentration in CAMHB.[4]

Incubation and MIC Determination
  • Incubation: Cover the microtiter plate with a lid or sealing film and incubate at 37°C for 16-20 hours in an ambient air incubator.[3]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of (S)-9-piperazino ofloxacin at which there is no visible growth.[7] This can be aided by placing the plate on a reading stand.

Data Presentation and Quality Control

For accurate and reproducible results, adherence to quality control measures is paramount. This includes the concurrent testing of reference bacterial strains with known MIC values for standard antimicrobial agents.

Parameter Recommendation Rationale
Bacterial Inoculum Final concentration of 5 x 10⁵ CFU/mLEnsures reproducibility and comparability of results.[7]
Growth Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standardized medium for susceptibility testing; cation adjustment is important for some antibiotic classes.[8]
Incubation 37°C for 16-20 hoursOptimal conditions for the growth of most common bacterial pathogens.[3]
Solvent (DMSO) Final concentration ≤1% (v/v)High concentrations of DMSO can inhibit bacterial growth, leading to false-positive results.[4]

Table 1: Key Experimental Parameters

For quality control, the MIC of a standard antibiotic like ofloxacin should be determined for reference strains in parallel with the test compound. The obtained MIC values should fall within the acceptable ranges established by CLSI.

QC Strain Ofloxacin MIC Range (µg/mL)
Escherichia coli ATCC 259220.03 - 0.06
Staphylococcus aureus ATCC 292130.12 - 0.5
Pseudomonas aeruginosa ATCC 278531.0 - 4.0

Table 2: CLSI-Approved Ofloxacin MIC Quality Control Ranges [11][12][13]

Trustworthiness and Self-Validation

A well-executed MIC assay contains internal validation checks:

  • Sterility Control: A clear sterility control well confirms that the medium and plate were not contaminated.

  • Growth Control: A turbid growth control well validates that the bacteria were viable and the medium supported growth.

  • Quality Control Strains: Obtaining MIC values for QC strains within the expected range confirms the validity of the entire experimental setup, from media preparation to inoculum standardization and antibiotic dilutions.[9]

Conclusion and Further Steps

This protocol provides a robust framework for determining the MIC of (S)-9-piperazino ofloxacin. The MIC value is a cornerstone of antimicrobial drug discovery and development, offering a reliable measure of a compound's in-vitro potency. Following the determination of the MIC, further studies such as Minimum Bactericidal Concentration (MBC) assays can be performed to ascertain whether the compound is bacteriostatic or bactericidal. Time-kill kinetic studies can also provide deeper insights into the compound's antimicrobial dynamics. Rigorous adherence to standardized protocols, such as the one detailed here, is essential for generating high-quality, reproducible data that can confidently guide the progression of novel antimicrobial candidates from the laboratory to clinical application.

References

  • Broth microdilution - Wikipedia. Available from: [Link]

  • Fuchs PC, Jones RN, Barry AL, Gavan TL. Ofloxacin susceptibility testing quality control parameters for microdilution and disk diffusion, and confirmation of disk diffusion interpretive criteria. J Clin Microbiol. 1989 Jan;27(1):49-52. Available from: [Link]

  • Microbe Online. Broth Dilution Method for MIC Determination. 2013-11-15. Available from: [Link]

  • Gontijo M. Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. 2025-03-07. Available from: [Link]

  • Balouiri M, Sadiki M, Koraichi SI. Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis. 2016;6(2):79-83. Available from: [Link]

  • Wisdomlib. Microdilution broth susceptibility: Significance and symbolism. 2025-08-01. Available from: [Link]

  • Fuchs PC, Jones RN, Barry AL, Gavan TL. Ofloxacin susceptibility testing quality control parameters for microdilution and disk diffusion, and confirmation of disk diffusion interpretive criteria. J Clin Microbiol. 1989 Jan;27(1):49-52. Available from: [Link]

  • Jones RN, Reller LB, Rossof AL, Gavan TL, Fuchs PC. The North American component (the United States and Canada) of an International Comparative MIC trial monitoring ofloxacin resistance. Diagn Microbiol Infect Dis. 1993 Jul;17(1):77-83. Available from: [Link]

  • Fuchs PC, Barry AL, Baker C, Murray PR, Washington JA. Proposed interpretive criteria and quality control parameters for ofloxacin susceptibility testing of Neisseria gonorrhoeae. J Clin Microbiol. 1992 Apr;30(4):1024-6. Available from: [Link]

  • Sirgel FA, Warren RM, Böttger EC, Klopper M, Victor TC, van Helden PD. Correlating Minimum Inhibitory Concentrations of ofloxacin and moxifloxacin with gyrA mutations using the Genotype MTBDRsl Assay. J Clin Microbiol. 2013;51(6):1791-6. Available from: [Link]

  • Fuchs PC, Jones RN, Barry AL, Gavan TL. Ofloxacin susceptibility testing quality control parameters for microdilution and disk diffusion, and confirmation of disk diffusion interpretive criteria. J Clin Microbiol. 1989 Jan;27(1):49-52. Available from: [Link]

  • CLSI. MR02 | Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. 2019-02-04. Available from: [Link]

  • Singh SB, Miller GH, Tomaras AP, Sarris K, Clark RB, Twaites S, et al. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. J Vis Exp. 2021;(170). Available from: [Link]

  • Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. 2020. Available from: [Link]

  • CLSI. Applying Fluoroquinolone Pharmacokinetics, Pharmacodynamics, and Updated Clinical Breakpoints for Gram-Negative Pathogens to Determine Optimal Dosing. 2019-01-30. Available from: [Link]

  • ResearchGate. Minimal inhibitory concentration (MIC) distribution of ofloxacin. Available from: [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. J Clin Microbiol. 2020 Mar;58(3):e01864-19. Available from: [Link]

  • Wisconsin State Laboratory of Hygiene. 2025 Updates to CLSI M100. Available from: [Link]

  • Garcia-Ruiz J, Ryadnov MG. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data. STAR Protoc. 2022 Dec 16;3(4):101782. Available from: [Link]

  • Wiegand I, Hilpert K, Hancock RE. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nat Protoc. 2008;3(2):163-75. Available from: [Link]

Sources

Application Note: Investigating (S)-9-Piperazino Ofloxacin as a Novel Agent Against Resistant Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (S)-9-piperazino ofloxacin in the study of antibiotic resistance.

Introduction: The Challenge of Fluoroquinolone Resistance

The rise of antibiotic resistance is a paramount global health crisis, threatening the efficacy of many last-resort treatments. Fluoroquinolones, a class of broad-spectrum synthetic antibiotics, have long been a cornerstone in treating a wide array of bacterial infections.[1] Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[2][3][4] However, their extensive use has led to the emergence of widespread resistance, primarily through two key mechanisms: mutations in the target enzyme genes (gyrA and parC) that reduce drug binding affinity, and the overexpression of multidrug efflux pumps that actively expel the antibiotics from the bacterial cell.[2][5]

This landscape necessitates the development of new quinolone derivatives capable of overcoming these established resistance mechanisms. (S)-9-piperazino ofloxacin, a specific derivative of ofloxacin's active (S)-enantiomer (levofloxacin), represents such an investigational compound.[6][7] Its structural modification—the potential repositioning or addition of a piperazine moiety at the C-9 position instead of the traditional C-7—offers a novel scaffold for exploration.[6] This application note provides a comprehensive framework and detailed protocols for evaluating the potential of (S)-9-piperazino ofloxacin in antibiotic resistance studies, from initial potency assessment to mechanistic investigations.

Compound Profile and Hypothesized Mechanism of Action

(S)-9-piperazino ofloxacin is chemically defined as (3S)-10-Fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid.[6] As a fluoroquinolone, its core mechanism is presumed to be the poisoning of type II topoisomerases. By binding to the enzyme-DNA complex, the compound stabilizes double-strand DNA breaks, which ultimately stalls DNA replication and leads to bacterial cell death.[3][4][8]

The key investigational question is how the structural alteration at the C-9 position influences its interaction with both wild-type and mutated target enzymes, as well as its recognition by bacterial efflux pumps. This modification could potentially restore activity against strains resistant to parent compounds like ciprofloxacin and levofloxacin.

mechanism_of_action cluster_cell Bacterial Cell Compound (S)-9-piperazino Ofloxacin Gyrase DNA Gyrase (GyrA, GyrB) Compound->Gyrase Inhibits TopoIV Topoisomerase IV (ParC, ParE) Compound->TopoIV Inhibits ReplicationFork DNA Replication Fork Gyrase->ReplicationFork Relaxes Supercoils DSB Double-Strand DNA Breaks Gyrase->DSB Stabilizes Cleavage Complex TopoIV->ReplicationFork Decatenates Chromosomes TopoIV->DSB Stabilizes Cleavage Complex Death Cell Death DSB->Death Leads to

Caption: Hypothesized mechanism of fluoroquinolones.

Application Protocols

The following protocols provide a structured approach to characterizing the antimicrobial properties of (S)-9-piperazino ofloxacin.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of (S)-9-piperazino ofloxacin that completely inhibits the visible growth of a microorganism in vitro. This is the foundational metric of antibacterial potency.[9]

Causality: The broth microdilution method is a standardized, high-throughput technique that allows for the simultaneous testing of multiple concentrations and strains, providing reproducible data essential for comparing the potency of the novel compound against established antibiotics and resistant strains.[9][10]

Materials:

  • (S)-9-piperazino ofloxacin stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO or water).

  • Control antibiotics (e.g., Levofloxacin, Ciprofloxacin).

  • Bacterial strains:

    • Quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

    • Clinically relevant wild-type strains.

    • Characterized resistant strains (e.g., with known gyrA mutations or efflux pump overexpression).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or McFarland turbidity standards.

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] d. Prepare the final inoculum by diluting this suspension 1:100 in CAMHB to achieve a target concentration of approximately 1 x 10⁶ CFU/mL. This will result in a final concentration of 5 x 10⁵ CFU/mL in the test wells.[9]

  • Drug Dilution Series: a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the highest drug concentration (e.g., 128 µg/mL, prepared from the stock) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no drug, no bacteria).

  • Inoculation: a. Add 50 µL of the final bacterial inoculum (from step 1d) to wells 1 through 11. This brings the total volume in each well to 100 µL and halves the drug concentration to the desired final test range (e.g., 64 µg/mL down to 0.125 µg/mL). b. Add 50 µL of sterile CAMHB to well 12.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading Results: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as observed with the naked eye.[9] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 2: Time-Kill Kinetic Assay

Objective: To assess the pharmacodynamic properties of (S)-9-piperazino ofloxacin, determining its rate of bactericidal (≥3-log₁₀ or 99.9% reduction in CFU/mL) or bacteriostatic (<3-log₁₀ reduction) activity over time.[11]

Causality: This assay provides critical information beyond simple inhibition. It reveals whether the compound actively kills bacteria or merely halts their growth and how quickly this effect occurs, which is vital for predicting in vivo efficacy.[12] Testing at multiple concentrations (e.g., 1x, 2x, 4x MIC) reveals concentration-dependent effects.

time_kill_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Bacterial Inoculum (~1-5 x 10^6 CFU/mL) E1 Inoculate Test Tubes P1->E1 P2 Prepare Test Tubes with CAMHB + Antibiotic at 0x, 1x, 2x, 4x MIC P2->E1 E2 Incubate at 37°C with Shaking E1->E2 E3 Sample at T=0, 2, 4, 8, 24 hours E2->E3 Time Course A1 Perform Serial Dilutions of Samples E3->A1 A2 Plate Dilutions on Agar A1->A2 A3 Incubate Plates (18-24h) A2->A3 A4 Count Colonies (CFU) & Calculate CFU/mL A3->A4 A5 Plot log10 CFU/mL vs. Time A4->A5

Caption: Experimental workflow for a time-kill assay.

Procedure:

  • Preparation: a. Prepare a mid-logarithmic phase bacterial culture in CAMHB, adjusted to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL. b. Prepare test tubes containing CAMHB with (S)-9-piperazino ofloxacin at concentrations of 0.5x, 1x, 2x, and 4x its predetermined MIC. Include a growth control tube with no antibiotic.

  • Inoculation and Sampling: a. Inoculate each tube with the bacterial suspension. b. Immediately after inoculation (T=0), remove an aliquot from each tube. c. Incubate all tubes at 37°C with shaking. d. At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove an aliquot from each tube.[11]

  • Quantification: a. For each aliquot, perform 10-fold serial dilutions in sterile phosphate-buffered saline (PBS). b. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto nutrient agar plates.[11] c. Incubate the plates for 18-24 hours at 37°C. d. Count the number of colonies on the plates and calculate the CFU/mL for each time point.

  • Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each concentration. b. A bactericidal effect is defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum count.[11]

Protocol 3: Assessing Activity Against Efflux Pump-Overexpressing Strains

Objective: To determine if (S)-9-piperazino ofloxacin is a substrate for common bacterial efflux pumps.

Causality: Many fluoroquinolones are rendered less effective by efflux.[5][13] By testing the compound's MIC in the presence of a known broad-spectrum efflux pump inhibitor (EPI), such as Phenylalanine-arginine β-naphthylamide (PAβN), we can infer its susceptibility to this resistance mechanism. A significant reduction in MIC in the presence of the EPI suggests the compound is actively pumped out of the cell.[1][14]

efflux_workflow cluster_cell_no_epi No Efflux Pump Inhibitor cluster_cell_with_epi With Efflux Pump Inhibitor (EPI) CompoundIn1 Drug Pump1 Efflux Pump (Active) CompoundIn1->Pump1 High Influx Target1 Target CompoundIn1->Target1 Low Concentration at Target CompoundOut1 Drug Pump1->CompoundOut1 High Efflux EPI EPI Pump2 Efflux Pump (Blocked) EPI->Pump2 Inhibits CompoundIn2 Drug CompoundIn2->Pump2 High Influx Target2 Target CompoundIn2->Target2 High Concentration at Target

Caption: Assessing efflux pump substrate activity using an inhibitor.

Procedure:

  • Select Strains: Use bacterial strains known to overexpress specific efflux pumps (e.g., S. aureus overexpressing NorA, P. aeruginosa overexpressing MexAB-OprM).[14][15] An isogenic pair (wild-type and pump knockout/overexpressor mutant) is ideal.

  • Determine EPI Concentration: First, determine the MIC of the EPI (e.g., PAβN) alone against the test strains to ensure the concentration used in the synergy assay is non-inhibitory (typically 1/4 or 1/2 of its MIC).

  • Perform MIC Assay: a. Follow the MIC protocol described in Protocol 1 . b. Prepare two sets of microtiter plates. c. In the first set, perform the serial dilution of (S)-9-piperazino ofloxacin in standard CAMHB. d. In the second set, perform the serial dilution in CAMHB that has been supplemented with the sub-inhibitory concentration of the EPI.

  • Data Analysis: a. Determine the MIC of (S)-9-piperazino ofloxacin in the absence (MICalone) and presence (MIC+EPI) of the inhibitor. b. A ≥4-fold reduction in the MIC value in the presence of the EPI (MICalone / MIC+EPI ≥ 4) is considered significant and indicates that the compound is a substrate of the targeted efflux pump(s).[1]

Data Presentation

Quantitative data from these protocols should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Example MIC Data Presentation

Bacterial StrainResistance ProfileMIC (µg/mL) of (S)-9-piperazino OfloxacinMIC (µg/mL) of Levofloxacin
S. aureus ATCC 29213Wild-Type0.250.5
S. aureus SA-1199BNorA Overexpression48
E. coli ATCC 25922Wild-Type0.1250.25
E. coli AG100AAcrAB-TolC Overexpression24
Clinical Isolate 1gyrA (S83L)816

Table 2: Example Time-Kill Assay Data for S. aureus ATCC 29213

Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.705.715.695.70
26.105.204.503.60
46.804.653.10<2.00
87.903.50<2.00<2.00
249.102.80<2.00<2.00

Table 3: Example Efflux Pump Inhibition Data

Bacterial StrainMIC of (S)-9-piperazino Ofloxacin (µg/mL)Fold Reduction
Alone + PAβN (20 µg/mL)
S. aureus SA-1199B40.5
E. coli AG100A20.25

References

  • Poole, K. (2004). Role of efflux mechanisms on fluoroquinolone resistance in Streptococcus pneumoniae and Pseudomonas aeruginosa. International Journal of Antimicrobial Agents, 24(6), 529-535.
  • Poole, K. (2000). Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy, 44(9), 2233-2241.
  • Patsnap Synapse. (2024). What is the mechanism of Ofloxacin?
  • Anes, J., McCusker, M. P., Fanning, S., & Martins, M. (2015). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Molecules, 20(7), 12206-12222.
  • Greenwood, D. (1987). Development of resistance to ofloxacin. Drugs, 34 Suppl 1, 1-8.
  • Feng, Y., et al. (2023). Targeting efflux pumps prevents the multi-step evolution of high-level resistance to fluoroquinolone in Pseudomonas aeruginosa. Microbiology Spectrum.
  • Das, B., et al. (2021). Overexpression of Efflux Pumps, Mutations in the Pumps' Regulators, Chromosomal Mutations, and AAC(6′)-Ib-cr Are Associated With Fluoroquinolone Resistance in Diverse Sequence Types of Neonatal Septicaemic Acinetobacter baumannii. Frontiers in Microbiology.
  • Redeker, K. R., et al. (2022). Unique Physiological and Genetic Features of Ofloxacin-Resistant Streptomyces Mutants. Applied and Environmental Microbiology, 88(3).
  • Li, S., et al. (2022). Regulation of ofloxacin resistance in Escherichia coli strains causing calf diarrhea by quorum-sensing acyl-homoserine lactone signaling molecules. Frontiers in Cellular and Infection Microbiology.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565-1574.
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392.
  • Spellerberg, B. (2015). Time kill assays for Streptococcus agalactiae and synergy testing. protocols.io.
  • Nelson Labs. (n.d.).
  • ResearchGate. (n.d.). Role of DNA gyrase and Topoisomerase IV in the FQNs' mechanism of action.
  • BenchChem. (2025). Application Notes and Protocols: Time-Kill Curve Assay for Antibacterial Agent 206. BenchChem.
  • Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2016). DNA Gyrase as a Target for Quinolones. Biomedicines, 11(3), 371.
  • Baltzar, B. K. (2017).
  • Bondad-Reantaso, M. G., et al. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
  • Kwiecińska-Piróg, J., & Bogiel, T. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 1035.
  • PubChem. (n.d.). 9-Piperazino ofloxacin, (S)-. PubChem.
  • Hayakawa, I., et al. (1986). Synthesis and antibacterial activities of optically active ofloxacin. Antimicrobial Agents and Chemotherapy, 29(1), 163-164.

Sources

A Validated Stability-Indicating RP-HPLC Method for the Quantification of (S)-9-piperazino Ofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of (S)-9-piperazino ofloxacin. This compound is a known potential impurity and regioisomer of Levofloxacin, the pharmacologically active S-enantiomer of Ofloxacin[1]. The control of such impurities is critical for ensuring the safety and efficacy of the final drug product. The method utilizes a C18 stationary phase with a gradient elution of a phosphate buffer and acetonitrile, coupled with photodiode array (PDA) detection. The protocol has been structured to be self-validating through rigorous system suitability criteria and is supported by a comprehensive validation protocol designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[2][3]. This application note provides the scientific rationale behind the methodological choices, detailed experimental protocols, and a full validation framework for immediate implementation in a quality control or drug development laboratory.

Introduction and Scientific Rationale

(S)-9-piperazino ofloxacin, also cataloged as Levofloxacin EP Impurity I, is a process-related impurity that can arise during the synthesis of Levofloxacin[4][5]. Its structural similarity to the active pharmaceutical ingredient (API) necessitates a highly specific analytical method capable of resolving it from the main component and other potential degradants.

Causality of Method Selection:

  • Reversed-Phase Chromatography: The choice of RP-HPLC is predicated on the physicochemical properties of (S)-9-piperazino ofloxacin and the parent API. These are moderately polar organic molecules, making them ideal candidates for retention and separation on a nonpolar C18 stationary phase.

  • pH Control: The molecule contains ionizable carboxylic acid and piperazine functional groups. Maintaining a consistent, buffered mobile phase pH is paramount for achieving reproducible retention times and symmetrical peak shapes. A slightly acidic pH (around 3.0-4.0) ensures the carboxylic acid group is protonated, enhancing retention on the C18 column.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure that both the main, high-concentration API peak and the trace-level impurity peaks are eluted with optimal resolution and within a reasonable runtime[6][7]. This approach provides sharp peaks for late-eluting components without sacrificing the resolution of early-eluting ones.

  • Photodiode Array (DAD) Detection: A DAD (or PDA) detector is selected over a standard single-wavelength UV detector for its superior analytical power[8][9]. It captures the entire UV-Vis spectrum for each point in the chromatogram, which allows for:

    • Optimal Wavelength Selection: Quantification can be performed at the absorbance maximum (~295 nm for ofloxacin derivatives) for the highest sensitivity[10].

    • Peak Purity Analysis: The spectral data across a single peak can be compared to assess its homogeneity, providing confidence that the peak is not co-eluted with another impurity[11].

    • Tentative Peak Identification: The UV spectrum of an unknown peak can be compared against a library for tentative identification.

Experimental Workflow and Design

The overall analytical process follows a systematic and logical flow, ensuring data integrity at each stage.

HPLC_Workflow cluster_Prep 1. Preparation cluster_Analysis 2. HPLC Analysis cluster_Data 3. Data Processing & Validation A Mobile Phase & Diluent Preparation B Standard Solution Preparation ((S)-9-piperazino ofloxacin) A->B C Sample Solution Preparation (e.g., Levofloxacin Drug Substance) A->C D System Equilibration C->D E System Suitability Testing (SST) (Resolution, Tailing, RSD%) D->E F Sample & Standard Injections E->F G Peak Integration & Identification (Based on Retention Time) F->G H Quantification Calculation (External Standard Method) G->H I Method Validation Assessment (as per ICH Q2(R1)) H->I

Caption: Overall workflow for the quantification of (S)-9-piperazino ofloxacin.

Materials and Reagents

  • Equipment:

    • HPLC system with a gradient pump, autosampler, column thermostat, and photodiode array detector (e.g., Agilent 1200 series, Waters Alliance).

    • Chromatography Data System (CDS) software (e.g., Empower, Chromeleon).

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

    • Volumetric flasks and pipettes (Class A).

    • 0.45 µm membrane filters for mobile phase and sample filtration.

  • Chemicals:

    • (S)-9-piperazino ofloxacin reference standard (purity ≥ 98%).

    • Levofloxacin reference standard.

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

    • Orthophosphoric acid (OPA) (AR grade).

    • Water (Milli-Q or equivalent HPLC grade).

  • Chromatographic Column:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse, Phenomenex Luna, Waters Symmetry).

    • Rationale: This column dimension and particle size provide a good balance of efficiency, resolution, and backpressure for impurity analysis[7][12].

Detailed Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer):

    • Weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water to make a 20 mM solution.

    • Adjust the pH to 3.5 ± 0.05 with orthophosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.

  • Mobile Phase B:

    • Acetonitrile (100%).

    • Filter through a 0.45 µm membrane filter.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of (S)-9-piperazino ofloxacin reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with diluent.

  • Working Standard Solution (1.0 µg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to the mark with diluent. This concentration is typical for quantifying an impurity at a 0.1% level relative to a 1 mg/mL sample concentration.

  • Sample Solution (1000 µg/mL of API):

    • Accurately weigh approximately 50 mg of the Levofloxacin drug substance into a 50 mL volumetric flask.

    • Add approximately 35 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature, dilute to the mark with diluent, and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for robust separation of fluoroquinolones and impurities[12].
Mobile Phase A: 20 mM KH₂PO₄, pH 3.5pH control for consistent ionization and peak shape.
B: AcetonitrileCommon organic modifier providing good elution strength.
Gradient Program Time (min)% B
0.010
25.040
30.080
35.080
35.110
40.010
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing speed and efficiency[13][14].
Column Temperature 30 °CEnhances reproducibility by controlling retention time variability.
Injection Volume 20 µLA typical volume to balance sensitivity and peak shape.
Detector Photodiode Array (PDA)Provides spectral data for peak purity and identity confirmation[8][11].
Detection Wavelength 295 nmCorresponds to the absorbance maximum for ofloxacin and its derivatives[10].
Run Time 40 minutesSufficient to elute the API and all relevant impurities.
System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified. A system suitability solution containing both Levofloxacin (e.g., 5 µg/mL) and (S)-9-piperazino ofloxacin (e.g., 5 µg/mL) should be prepared and injected.

ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0 between (S)-9-piperazino ofloxacin and the nearest peakEnsures baseline separation and accurate integration.
Tailing Factor (T) ≤ 1.5 for the (S)-9-piperazino ofloxacin peakConfirms good peak shape, free from excessive tailing.
Theoretical Plates (N) ≥ 2000 for the (S)-9-piperazino ofloxacin peakIndicates column efficiency.
Precision (%RSD) ≤ 5.0% for the peak area of 6 replicate injectionsDemonstrates the precision of the injection and detection system.

Method Validation Protocol (ICH Q2(R1))

A robust analytical method is defined by its validation parameters. The following protocol outlines the necessary experiments to demonstrate the method is fit for its intended purpose[15].

Validation_Parameters cluster_Qualitative Qualitative Performance cluster_Quantitative Quantitative Performance cluster_Reliability Reliability center Validated Method Specificity Specificity (Discrimination from other components) center->Specificity Linearity Linearity (Proportional response) center->Linearity Accuracy Accuracy (Closeness to true value) center->Accuracy Precision Precision (Scatter of results) center->Precision Robustness Robustness (Insensitive to small changes) center->Robustness LOD Limit of Detection (LOD) (Can it detect the analyte?) Specificity->LOD Establishes Range Range (Interval of reliable quantification) Linearity->Range Defines Accuracy->Range Defines Precision->Range Defines LOQ Limit of Quantitation (LOQ) (Lowest amount to quantify) Precision->LOQ Establishes

Caption: Interrelationship of analytical method validation parameters per ICH Q2(R1).

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo, API, and impurity standard. Perform forced degradation (acid, base, oxidation, heat, light) on the API[6][16].Impurity peak is resolved from all other peaks (Rs > 2.0). Peak purity index should pass for the analyte peak in stressed samples.
Linearity Analyze solutions of the impurity standard at a minimum of 5 concentrations (e.g., from LOQ to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero.
Range The range is established by confirming that linearity, accuracy, and precision are met within the specified concentration interval.Typically LOQ to 150% of the specified limit for an impurity.
Accuracy (Recovery) Spike the sample matrix (API) with the impurity at 3 levels (e.g., 50%, 100%, 150% of target conc.), in triplicate.Mean recovery should be within 90.0% - 110.0% at each level.
Precision Repeatability: 6 replicate analyses of a sample spiked at 100% of the target concentration. Intermediate Precision: Repeat on a different day with a different analyst/instrument.%RSD ≤ 10.0% for repeatability. Results from intermediate precision should show no significant difference.
LOD & LOQ Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N ratio: ~3:1 for LOD, ~10:1 for LOQ.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±2°C, mobile phase pH ±0.2).System suitability criteria must be met under all varied conditions.
Forced Degradation Study Protocol

To establish the stability-indicating nature of the method, expose a sample solution (1000 µg/mL of API) to the following stress conditions[17][18][19]:

  • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Add 1 mL of 0.1N NaOH, keep at room temperature for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂, keep at room temperature for 4 hours.

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 24 hours, then prepare the sample solution.

  • Photolytic Degradation: Expose the sample solution to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours) in a photostability chamber.

Analyze all stressed samples alongside an unstressed control. The goal is to achieve 5-20% degradation of the main peak to ensure that any potential degradation products are formed and can be resolved by the method.

Data Calculation

The concentration of (S)-9-piperazino ofloxacin in the sample is calculated using the external standard method:

Impurity (%) = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std * 100

Where:

  • Area_Sample: Peak area of the impurity in the sample chromatogram.

  • Area_Std: Average peak area of the impurity in the working standard chromatogram.

  • Conc_Std: Concentration of the impurity in the working standard solution (µg/mL).

  • Conc_Sample: Concentration of the API in the sample solution (µg/mL).

  • Purity_Std: Purity of the reference standard (as a decimal).

Conclusion

The RP-HPLC method detailed herein is specific, linear, accurate, precise, and robust for the quantification of (S)-9-piperazino ofloxacin in drug substances. The use of a photodiode array detector enhances the specificity of the method, and the comprehensive validation protocol ensures its suitability for use in a regulated environment. This application note provides a complete framework for the implementation and validation of this critical quality control test.

References

  • Taylor & Francis Online. (n.d.). Stability Indicating Reversed-Phase High Performance Liquid Chromatography Method for Determination of Impurities in Ofloxacin Tablet Formulations. Retrieved from [Link]

  • africaresearchconnects.com. (n.d.). Determination of enantio-separation, absolute configuration and chiral recognition mechanism of ofloxacin and flumequine by HPLC and modeling studies. Retrieved from [Link]

  • PubMed. (n.d.). Semi-preparative enantiomeric separation of ofloxacin by HPLC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography. Retrieved from [Link]

  • Oxford Academic. (2012, July 19). Semi-Preparative Enantiomeric Separation of Ofloxacin by HPLC. Retrieved from [Link]

  • Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templates Imprinted Polymer Extraction. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). Rapid HPLC assay of fluoroquinolones in clinical specimens. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Methods for the Determination of Fluoroquinolones in.... Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Stability Indicating Reversed-Phase High Performance Liquid Chromatography Method for Determination of Impurities in Ofloxacin Tablet Formulations. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Ofloxacin. Retrieved from [Link]

  • Sci-Hub. (n.d.). Rapid HPLC assay of fluoroquinolones in clinical specimens. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of ofloxacin and its related impurities. Retrieved from [Link]

  • IJCRT.org. (2023, January 1). Rp-Hplc Method Development And Validation Of Cefixime And Ofloxacin In Different Dosage Forms. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Stability Indicating Reversed-Phase High Performance Liquid Chromatography Method for Determination of Impurities in Ofloxacin Tablet Formulations. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Method development and validation for the quantitative estimation of cefixime and ofloxacin in Pharmaceutical preparation by RP- HPLC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development and Validation of Stability Indicating Assay Method of Ofloxacin in Bulk and Pharmaceutical Dosage Form by RP-HPLC. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Analysis for Pharmacokinetics. Retrieved from [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF OFLOXACIN IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • JOCPR. (n.d.). Stability Indicating High Performance Liquid Chromatography Method for Determination of Ofloxacin in Bulk Drug and Pharmaceutical Dosage Form. Retrieved from [Link]

  • FDA. (2006, September 1). Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues. Retrieved from [Link]

  • PMC - NIH. (n.d.). Simultaneous Determination of Ofloxacin and Ornidazole in Solid Dosage Form by RP-HPLC and HPTLC Techniques. Retrieved from [Link]

  • A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. (n.d.). Retrieved from [Link]

  • PMC - NIH. (n.d.). A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Journal of Pharmaceutical Science and Bioscientific Research. (2016, July 1). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Prednisolone Acetate and Ofloxacin in it. Retrieved from [Link]

  • Request PDF. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method of Ofloxacin in Ofloxacin 0.3 % Ear Drops on Primesep D Column. Retrieved from [Link]

  • Stability Indicating Assay Method Development and Validation for Simultaneous Estimation of Ofloxacin and Ornidazole by RP-HPLC. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC profile at 295 nm and diode array spectra 200-400 nm: (A) ofloxacin before UV light exposure. Retrieved from [Link]

  • Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. (n.d.). Retrieved from [Link]

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]

  • Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection. Retrieved from [Link]

  • gsrs. (n.d.). (S)-9-PIPERAZINO OFLOXACIN. Retrieved from [Link]

  • Shimadzu (Europe). (n.d.). Absorbance Detection: Ultraviolet Detectors & Photo Diode Array Detectors. Retrieved from [Link]

  • PubChem. (n.d.). 9-Piperazino ofloxacin, (S)-. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Retrieved from [Link]

  • 9-PIPERAZINO OFLOXACIN, (S)-. (n.d.). Retrieved from [Link]

Sources

Application Note & Protocol: Formulation of (S)-9-Piperazino Ofloxacin for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide for the formulation of (S)-9-piperazino ofloxacin, a fluoroquinolone antibiotic, for in vivo animal studies. Addressing the compound's potential solubility challenges, this note details a systematic approach from pre-formulation assessment to the final preparation of a stable and effective dosing solution. The protocols herein are designed to ensure reproducibility and scientific rigor, providing researchers, scientists, and drug development professionals with the necessary tools for successful preclinical evaluation.

Introduction: The Challenge of Formulating (S)-9-Piperazino Ofloxacin

(S)-9-piperazino ofloxacin is a chiral fluoroquinolone antibiotic, an analogue of ofloxacin, with potential therapeutic applications.[1] As with many new chemical entities (NCEs), its efficacy in vivo is critically dependent on a formulation that ensures adequate bioavailability and stability.[2] Up to 90% of new drug candidates exhibit poor water solubility, which can hinder preclinical testing and lead to the abandonment of otherwise promising compounds.[3][4]

The primary objective of this protocol is to develop a clear, aqueous-based formulation suitable for common routes of administration in preclinical species (e.g., oral gavage, intravenous injection). This guide will walk through the essential steps of characterization, vehicle selection, and preparation to achieve a homogenous and stable formulation.

Pre-Formulation Assessment: Understanding the Molecule

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is a critical first step in formulation development.[5][6]

Solubility Profiling

The solubility of the API must be determined in various vehicles. Fluoroquinolones are known to be amphoteric, meaning their solubility is highly dependent on pH.[7]

Protocol: pH-Solubility Profile

  • Prepare Buffers: Create a series of aqueous buffers ranging from pH 2 to pH 10.

  • Equilibrate API: Add an excess amount of (S)-9-piperazino ofloxacin to a fixed volume of each buffer.

  • Agitate: Shake the samples at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Separate Solid: Centrifuge the vials to pellet undissolved solid.

  • Quantify: Analyze the supernatant to determine the drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]

Table 1: Representative pH-Solubility Profile for a Fluoroquinolone Analogue

pHSolubility (mg/mL)Observations
2.0> 50Clear Solution
4.015.2Clear Solution
6.01.8Suspension
7.40.5Heavy Suspension
9.08.9Clear Solution
10.0> 30Clear Solution

Note: Data is illustrative and must be experimentally determined for (S)-9-piperazino ofloxacin.

The results will likely show higher solubility at acidic and basic pH, with a point of minimum solubility near neutral pH. This characteristic is key to selecting a successful formulation strategy.[7]

Stability Assessment

A preliminary assessment of the compound's stability in the chosen formulation vehicle is crucial.[3]

Protocol: Short-Term Solution Stability

  • Prepare Test Solutions: Prepare the formulation at the target concentration.

  • Storage Conditions: Store aliquots under various conditions (e.g., 2-8°C, 25°C, and 40°C).

  • Analyze: At set time points (e.g., 0, 4, 8, 24 hours), analyze the samples by HPLC for degradation products and to quantify the parent compound.

Formulation Development: A Step-by-Step Approach

For ionizable compounds like (S)-9-piperazino ofloxacin, pH adjustment is a common and effective method to enhance aqueous solubility.[10][11]

Rationale for Vehicle Selection

Based on the expected pH-dependent solubility, creating a solution by adjusting the pH is a primary strategy.[] For oral administration, an acidic pH is generally well-tolerated. For intravenous (IV) administration, the final pH and potential for precipitation upon injection into the bloodstream (at physiological pH ~7.4) must be carefully considered.[13] An acidic pH (e.g., 3-4) is often a good starting point.

Selected Vehicle Components:

  • Vehicle: Water for Injection (WFI) or sterile water.

  • pH-adjusting agent: Hydrochloric acid (HCl) or Lactic Acid. Organic acids can sometimes provide additional solubility and stability benefits.[14]

Workflow for Formulation Preparation

The following diagram outlines the systematic process for preparing the dosing formulation.

G cluster_prep Preparation Phase cluster_solubilization Solubilization Phase cluster_finalization Finalization & QC A 1. Weigh API ((S)-9-piperazino ofloxacin) B 2. Measure Vehicle (~80% of final volume) A->B C 3. Add API to Vehicle (Create a slurry) B->C D 4. Add Acid Dropwise (e.g., 1N HCl) C->D Begin Titration E 5. Monitor pH & Dissolution (Stir continuously) D->E E->D More acid needed F 6. Achieve Complete Dissolution (Visually clear solution) E->F API fully dissolved G 7. QS to Final Volume (With vehicle) F->G H 8. Final pH Check (Adjust if necessary) G->H I 9. Quality Control (Concentration, Appearance, pH) H->I J 10. Sterile Filtration (if IV) (0.22 µm filter) I->J

Caption: Workflow for pH-adjusted formulation of (S)-9-piperazino ofloxacin.

Detailed Protocol for a 10 mg/mL Oral Formulation

This protocol details the preparation of a 100 mL batch of a 10 mg/mL solution.

Materials:

  • (S)-9-piperazino ofloxacin powder (1000 mg)

  • Sterile Water or Water for Injection (WFI)

  • 1N Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Volumetric flasks (100 mL)

  • Stir plate and stir bars

  • Analytical balance

Procedure:

  • Weigh API: Accurately weigh 1000 mg of (S)-9-piperazino ofloxacin powder.

  • Add Vehicle: Add approximately 80 mL of sterile water to a beaker containing the API to form a slurry.

  • Initial Mixing: Place the beaker on a stir plate and begin stirring.

  • pH Adjustment: While continuously stirring and monitoring the pH, slowly add 1N HCl drop-by-drop.

  • Observe Dissolution: Continue adding acid until all solid has dissolved and the solution is visually clear. Record the pH at which complete dissolution occurs.

  • Final Volume Adjustment: Transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of sterile water and add it to the flask.

  • QS to Volume: Add sterile water to the flask up to the 100 mL mark.

  • Final Mix and pH Check: Cap the flask and invert several times to ensure homogeneity. Measure and record the final pH.

  • Storage: Store the final formulation in a well-sealed, light-protected container at 2-8°C.

Quality Control (QC) and Validation

To ensure the integrity of the in vivo study, the final formulation must be validated for key quality attributes.

Table 2: Recommended Quality Control Specifications

ParameterSpecificationMethod
Appearance Clear, colorless to pale yellow solution, free of visible particulates.Visual Inspection
pH 3.0 - 4.5 (or experimentally determined target)Calibrated pH meter
Concentration 95.0% - 105.0% of targetValidated HPLC-UV method[9][15]
Sterility (for IV) No microbial growthSterility testing per USP <71>

Considerations for Different Routes of Administration

The intended route of administration imposes specific constraints on the formulation.[3]

Oral Gavage (PO)
  • Tolerability: The acidic pH is generally well-tolerated for oral dosing in animal studies.

  • Volume: Dosing volumes are typically in the range of 5-10 mL/kg for rodents. The target concentration should be set to achieve the desired dose within this volume.[2]

Intravenous Injection (IV)
  • Precipitation Risk: The most significant risk is the potential for the drug to precipitate upon injection into the neutral pH of the bloodstream, which can cause embolism.[2] A slow infusion rate is highly recommended.

  • Sterility and Purity: The formulation must be sterile. This is achieved by filtering the final solution through a 0.22 µm sterile filter.

  • Excipient Safety: All excipients must be safe for intravenous administration.[13]

Conclusion

The successful formulation of (S)-9-piperazino ofloxacin for in vivo animal studies relies on a systematic evaluation of its physicochemical properties, especially its pH-dependent solubility. The pH-adjustment method described provides a robust and reproducible approach for generating an aqueous-based formulation suitable for preclinical evaluation.[10] Rigorous quality control is essential to ensure that the data from animal studies are reliable and accurately reflect the compound's intrinsic properties.

References

  • Andes, D., & Lepak, A. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6390-6400.
  • Devraj, R., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(4), 866-883.
  • Lepak, A. J., & Andes, D. R. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents.
  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. The Altascientist.
  • National Center for Biotechnology Information. (n.d.). 9-Piperazino ofloxacin, (S)-. PubChem Compound Database. Retrieved from [Link]

  • Unade, C., et al. (2020). Fluoroquinolones: Official and Reported Methods of Analysis. World Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 1752-1765.
  • Smith, N. M., et al. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Journal of Antimicrobial Chemotherapy, 78(5), 1165-1176.
  • Strickley, R. G. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Semantic Scholar. (n.d.).
  • Zhao, M., Lepak, A. J., & Andes, D. R. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6390-6400.
  • Johansson, P., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences, 93, 379-387.
  • Nguyen, T. A., et al. (2014). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry, 2014, 853492.
  • Thomazini, C. M., et al. (2023). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Journal of Veterinary Pharmacology and Therapeutics, 46(6), 503-518.
  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones.
  • Czyrski, A. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • World Pharma Today. (2023).
  • Pifferi, G., & Restani, P. (2003). Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes. Il Farmaco, 58(8), 541-550.
  • Singh, B., et al. (2011). Formulation and In Vitro Evaluation of Ofloxacin Tablets using Natural Gums as Binders. International Journal of Pharmaceutical Sciences and Research, 2(7), 1836-1841.
  • Blair, J. M. A., et al. (2015). Discovery and preclinical development of new antibiotics. F1000Prime Reports, 7, 52.
  • Al-Hamidi, H., et al. (2019). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 20(5), 191.
  • ScienceDirect. (n.d.). pH adjustment: Significance and symbolism. Retrieved from [Link]

  • Li, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2535-2557.
  • Pharmacophore. (n.d.). Evaluation and Formulation of Ofloxacin Suspension Using Ion Exchange Resins. Retrieved from [Link]

  • IOI Oleo. (2022).
  • Shah, J., et al. (2018). Development & validation of level A: In-vitro and in-vivo correlation for ofloxacin using a systematic approach. Journal of Applied Pharmaceutical Science, 8(1), 065-071.
  • Croda Pharma. (n.d.).
  • Thomazini, C. M., et al. (2023).
  • Global Substance Registration System. (n.d.). 9-PIPERAZINO OFLOXACIN, (S)-. Retrieved from [Link]

  • Mohite, B. P., et al. (2011). Development and evaluation of ofloxacin orally disintegrating tablets. Brazilian Journal of Pharmaceutical Sciences, 47(2), 325-333.
  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing.
  • CD Formulation. (n.d.). pH Modifier Excipients. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Chemsrc. (n.d.). 9-Piperazino Ofloxacin. Retrieved from [Link]

  • GalChimia. (n.d.). 9-Piperazino Ofloxacin acetic salt. Retrieved from [Link]

  • O'Shea, K., et al. (2021). Pre-Formulation and Delivery Strategies for the Development of Bacteriocins as Next Generation Antibiotics. Pharmaceutics, 13(10), 1699.
  • The Pew Charitable Trusts. (2019). The global preclinical antibacterial pipeline.

Sources

Application Notes and Protocols for the Experimental Use of Ofloxacin Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental exploration of ofloxacin analogs. This document offers a flexible framework, moving beyond rigid templates to present a narrative that is both scientifically rigorous and grounded in practical laboratory applications. The protocols and insights herein are designed to be self-validating, emphasizing the causal relationships behind experimental choices to foster a deeper understanding of the drug discovery process.

Introduction: The Enduring Scaffold of Ofloxacin

Ofloxacin, a second-generation fluoroquinolone, has long been a stalwart in the arsenal against bacterial infections.[1] Its broad-spectrum activity is attributed to its inhibitory action on bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[2] The inherent druggability of the ofloxacin scaffold has spurred extensive research into the synthesis and evaluation of its analogs. These investigations aim to enhance antibacterial potency, broaden the spectrum of activity, overcome resistance mechanisms, and explore novel therapeutic avenues, including anticancer applications.[3] This guide provides detailed protocols for the synthesis, characterization, and evaluation of ofloxacin analogs, empowering researchers to systematically explore their therapeutic potential.

Synthesis and Characterization of Ofloxacin Analogs

The journey of exploring ofloxacin analogs begins with their chemical synthesis and rigorous characterization. The following protocols provide a general framework, which can be adapted based on the specific analog being synthesized.

General Synthesis Pathway

The synthesis of ofloxacin analogs typically involves a multi-step process, beginning with the construction of the core tricyclic ring system, followed by the introduction of various substituents. A common strategy involves the synthesis of the key intermediate, (±)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, which is then reacted with a desired piperazine derivative.[4]

Experimental Protocol: Synthesis of an Ofloxacin Analog

  • Synthesis of the Tricyclic Core:

    • A common starting material is 2,3,4-trifluoronitrobenzene.[5]

    • This is reacted with a suitable chiral building block, such as (S)-alaninol, to introduce the methyl group at the C-3 position with the desired stereochemistry.

    • Subsequent reactions lead to the formation of the benzoxazine ring.

    • The pyridone ring is then constructed, often through a Gould-Jacobs reaction or a variation thereof.

    • Finally, hydrolysis of the ester group yields the carboxylic acid core.[6]

  • Coupling with a Substituted Piperazine:

    • The carboxylic acid core is then coupled with the desired N-substituted piperazine.

    • This is typically a nucleophilic aromatic substitution reaction where the piperazine displaces the fluorine atom at the C-7 position.[6]

    • The reaction is often carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.

  • Purification:

    • The crude product is purified using techniques such as recrystallization or column chromatography on silica gel to yield the final ofloxacin analog.[7]

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized analogs.

Table 1: Physicochemical Characterization Techniques

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the synthesized analog and to resolve enantiomers if a chiral separation is required.[8][9]
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized analog.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the chemical structure of the analog by providing information about the connectivity of atoms.[8]
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.[12]

In Vitro Evaluation of Biological Activity

Once synthesized and characterized, the ofloxacin analogs are subjected to a battery of in vitro assays to determine their biological activity.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] The broth microdilution method is a widely used and standardized technique for determining the MIC.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Materials:

    • 96-well microtiter plates.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).[14]

    • Stock solutions of the ofloxacin analogs and a reference antibiotic (e.g., ofloxacin) in a suitable solvent (e.g., DMSO).

  • Procedure:

    • Add 100 µL of CAMHB to each well of a 96-well plate.

    • In the first well of each row, add a specific volume of the stock solution of the test compound to achieve the desired starting concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.[14]

    • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculate each well (except for a negative control well containing only broth) with 10 µL of the diluted bacterial suspension.[14]

    • Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.[13]

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

    • The results can also be quantified by measuring the optical density at 600 nm using a microplate reader.[14]

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition Assays

To confirm that the antibacterial activity of the ofloxacin analogs is due to the inhibition of their target enzymes, in vitro inhibition assays are performed.[1][15]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Setup:

    • Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 1.4 mM ATP, 5 mM DTT, 1.8 mM spermidine, and 0.1 mg/ml bovine serum albumin.[16]

    • Add varying concentrations of the ofloxacin analog or a known inhibitor (e.g., ofloxacin).

    • Initiate the reaction by adding purified DNA gyrase and relaxed plasmid DNA (e.g., pBR322).[16]

  • Incubation and Termination:

    • Incubate the reaction at 37°C for 30-60 minutes.[17]

    • Stop the reaction by adding a stop buffer/loading dye containing SDS and EDTA.[17]

  • Analysis:

    • Resolve the DNA topoisomers by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining with ethidium bromide.

    • Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

A similar protocol can be followed for the Topoisomerase IV decatenation assay , where the substrate is catenated kinetoplast DNA (kDNA), and the enzyme is purified topoisomerase IV. Inhibition is observed as a decrease in the amount of decatenated minicircles.[18]

DNA_Gyrase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix B Add Ofloxacin Analog A->B C Add DNA Gyrase & Relaxed Plasmid B->C D Incubate at 37°C C->D E Terminate Reaction D->E F Agarose Gel Electrophoresis E->F G Visualize DNA Bands F->G H Determine Inhibition G->H

Caption: Workflow for DNA Gyrase Inhibition Assay.

Anticancer Activity: Cytotoxicity and Apoptosis Assays

Recent studies have highlighted the potential of fluoroquinolone analogs as anticancer agents.[19] The following protocols are fundamental for initial in vitro screening.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[20]

  • Drug Treatment:

    • Treat the cells with various concentrations of the ofloxacin analog for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[20]

  • MTT Addition and Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%) from the dose-response curve.[20]

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment:

    • Treat cancer cells with the ofloxacin analog at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Anticancer_Screening_Workflow A Synthesized Ofloxacin Analog B MTT Cytotoxicity Assay A->B C Determine IC50 Value B->C D Apoptosis Assay (Annexin V/PI) C->D Treat cells at IC50 E Flow Cytometry Analysis D->E F Quantify Apoptotic Cells E->F

Caption: In Vitro Anticancer Screening Workflow.

In Vivo Evaluation of Efficacy

Promising ofloxacin analogs identified from in vitro screening should be further evaluated in animal models to assess their in vivo efficacy and pharmacokinetic properties.

Antibacterial Efficacy in a Mouse Infection Model

A murine model of systemic infection is commonly used to evaluate the in vivo efficacy of new antibacterial agents.

Experimental Protocol: Mouse Model of Systemic Infection

  • Animal Model:

    • Use a suitable mouse strain (e.g., BALB/c).

    • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Infection:

    • Infect the mice with a pathogenic bacterial strain (e.g., Salmonella typhimurium) via an appropriate route (e.g., intraperitoneal injection).[21]

  • Treatment:

    • Administer the ofloxacin analog and a reference drug (e.g., ofloxacin) to different groups of infected mice at various doses and schedules (e.g., oral gavage once or twice daily for a specified number of days).[21]

    • Include an untreated control group.

  • Endpoint Analysis:

    • Monitor the survival of the mice over a defined period.

    • At the end of the study, euthanize the surviving mice and determine the bacterial load in target organs (e.g., spleen, liver) by plating homogenized tissue samples on agar plates and counting the colony-forming units (CFUs).[21]

Anticancer Efficacy in a Xenograft Mouse Model

The subcutaneous xenograft model is a standard for assessing the anti-tumor efficacy of novel cancer drugs.[22]

Experimental Protocol: Subcutaneous Xenograft Mouse Model

  • Animal Model:

    • Use immunocompromised mice (e.g., athymic nude or NOD-scid mice) to prevent rejection of the human tumor cells.[22]

  • Tumor Implantation:

    • Inject human cancer cells (e.g., MCF-7) subcutaneously into the flank of the mice.[22]

  • Treatment:

    • When the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the ofloxacin analog and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).[22]

  • Endpoint Analysis:

    • Measure the tumor volume regularly using calipers.

    • At the end of the study, euthanize the mice, excise the tumors, and weigh them.[22]

    • The tumor tissue can be further analyzed for pharmacodynamic markers.

Computational Approaches in Analog Design

In silico methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies can significantly accelerate the drug discovery process by predicting the biological activity of novel analogs and elucidating their binding mechanisms.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (ofloxacin analog) when bound to a receptor (e.g., DNA gyrase) to form a stable complex.[4]

Workflow for Molecular Docking

  • Prepare the Receptor: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) and prepare it for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Prepare the Ligand: Generate the 3D structure of the ofloxacin analog and optimize its geometry.

  • Perform Docking: Use a docking program (e.g., AutoDock Vina) to dock the ligand into the active site of the receptor.

  • Analyze the Results: Analyze the predicted binding poses and docking scores to understand the key interactions between the ligand and the receptor.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new analogs before they are synthesized.

Workflow for QSAR Modeling

  • Data Collection: Compile a dataset of ofloxacin analogs with their experimentally determined biological activities (e.g., MIC values).

  • Descriptor Calculation: Calculate various molecular descriptors (e.g., physicochemical, topological) for each analog.

  • Model Development: Use statistical methods (e.g., multiple linear regression, partial least squares) to develop a QSAR model that correlates the descriptors with the biological activity.

  • Model Validation: Validate the QSAR model using internal and external validation techniques to ensure its predictive power.

Conclusion

The experimental exploration of ofloxacin analogs remains a fertile ground for the discovery of novel therapeutic agents. By employing a systematic approach that integrates chemical synthesis, rigorous in vitro and in vivo evaluation, and computational modeling, researchers can efficiently navigate the complex landscape of drug discovery. The protocols and application notes provided in this guide are intended to serve as a robust foundation for these endeavors, fostering innovation and accelerating the development of the next generation of ofloxacin-based medicines.

References

For a complete list of references, please consult the provided search results. The in-text citations correspond to the indices of the search results.

Sources

Measuring the Unseen: A Guide to Quantifying (S)-9-Piperazino Ofloxacin Uptake in Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to combating bacterial resistance, understanding the intracellular concentration of an antibiotic is paramount. The efficacy of an antimicrobial agent is not solely determined by its intrinsic activity against a target but also by its ability to permeate the bacterial cell envelope and accumulate at the site of action. This guide provides a detailed overview of established and innovative techniques for measuring the uptake of (S)-9-piperazino ofloxacin, a fluoroquinolone derivative, in bacteria. We will delve into the principles, protocols, and critical considerations for each method, empowering you to generate robust and reproducible data.

The Central Challenge: Breaching the Bacterial Fortress

Bacteria have evolved complex and formidable barriers to protect themselves from external threats, including antibiotics. Gram-negative bacteria, with their dual-membrane structure, present a significant challenge to drug penetration.[1][2] The outer membrane, composed of a lipopolysaccharide (LPS) leaflet, restricts the entry of many compounds. Porin channels offer a pathway for hydrophilic molecules, while more hydrophobic agents may traverse the lipid bilayer directly.[3] Once in the periplasmic space, the drug must then cross the inner cytoplasmic membrane to reach its intracellular targets, DNA gyrase and topoisomerase IV for fluoroquinolones.

Furthermore, bacteria possess active efflux pumps that can expel antibiotics from the cell, significantly reducing their intracellular concentration and contributing to resistance.[4][5][6][7] Therefore, quantifying drug uptake is a multifaceted problem that requires careful experimental design to differentiate between influx, efflux, and steady-state accumulation.

Methodologies for Quantifying (S)-9-Piperazino Ofloxacin Uptake

Several techniques can be employed to measure the accumulation of (S)-9-piperazino ofloxacin in bacteria. The choice of method will depend on factors such as the required sensitivity, throughput, available equipment, and whether real-time kinetics or endpoint measurements are desired.

Fluorescence-Based Assays: A Real-Time Window into Uptake

Ofloxacin and its derivatives are intrinsically fluorescent, a property that can be leveraged for direct, real-time measurement of their uptake into bacterial cells.[1][8][9] This approach offers a powerful tool for studying uptake kinetics without the need for radiolabeling or cell lysis.

Principle: The fluorescence intensity of (S)-9-piperazino ofloxacin is monitored as it accumulates within the bacterial population. An increase in fluorescence within the cell suspension, after correction for background fluorescence, is proportional to the intracellular concentration of the drug.

Workflow for Fluorescence-Based Uptake Assay:

G cluster_prep Bacterial Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Grow bacteria to mid-log phase prep2 Harvest and wash cells prep1->prep2 prep3 Resuspend in assay buffer to a defined OD prep2->prep3 assay1 Equilibrate cell suspension in fluorometer prep3->assay1 assay2 Add (S)-9-piperazino ofloxacin assay1->assay2 assay3 Monitor fluorescence over time assay2->assay3 analysis1 Correct for background fluorescence assay3->analysis1 analysis2 Normalize to cell density (OD) analysis1->analysis2 analysis3 Generate uptake curves analysis2->analysis3

Figure 1: Workflow for a fluorescence-based bacterial uptake assay.

Detailed Protocol: Fluorescence-Based Uptake Assay

  • Bacterial Culture: Grow the bacterial strain of interest in appropriate broth medium to the mid-logarithmic phase of growth (typically OD600 of 0.4-0.6). This ensures a homogenous population of metabolically active cells.

  • Cell Preparation:

    • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with a suitable assay buffer (e.g., phosphate-buffered saline (PBS) or a minimal salts medium) to remove any residual growth medium components that might interfere with the assay.

    • Resuspend the final cell pellet in the assay buffer to a standardized optical density (OD600), for example, 1.0. This ensures a consistent cell concentration across experiments.

  • Fluorometer Setup:

    • Set the excitation and emission wavelengths for (S)-9-piperazino ofloxacin. For ofloxacin, typical wavelengths are around 280-290 nm for excitation and 440-450 nm for emission, but these should be optimized for the specific derivative and instrument.[8]

    • Equilibrate the fluorometer to the desired experimental temperature (e.g., 37°C).

  • Uptake Measurement:

    • Add a defined volume of the bacterial suspension to a cuvette or the well of a microplate.

    • Record the baseline fluorescence of the cell suspension.

    • Initiate the uptake by adding a known concentration of (S)-9-piperazino ofloxacin to the cell suspension and mix quickly.

    • Immediately begin recording the fluorescence intensity over time. Continuous monitoring is ideal for kinetic studies.

  • Data Analysis:

    • Subtract the baseline fluorescence of the cells from all subsequent readings.

    • To quantify the intracellular concentration, a standard curve of (S)-9-piperazino ofloxacin in the assay buffer should be generated.

    • The uptake can be expressed as the amount of drug accumulated per unit of bacterial mass (e.g., mg of drug per mg of total cell protein or per 10^9 cells).

Critical Considerations and Controls:

  • Efflux Pump Inhibition: To dissect the roles of influx and efflux, the assay can be performed in the presence and absence of an efflux pump inhibitor (EPI) such as Phe-Arg β-naphthylamide (PAβN) or carbonyl cyanide m-chlorophenyl hydrazone (CCCP).[4][6] An increase in drug accumulation in the presence of an EPI suggests that the compound is a substrate for efflux pumps.

  • Bacterial Viability: Ensure that the concentrations of (S)-9-piperazino ofloxacin and any inhibitors used do not significantly impact bacterial viability during the course of the assay. This can be confirmed by plating for colony-forming units (CFUs) before and after the experiment.

  • Strain Comparisons: To investigate the role of specific transporters or membrane components, compare the uptake in wild-type strains with that in knockout mutants (e.g., porin-deficient or efflux pump-overexpressing strains).[1]

ParameterWild-TypeΔtolC (Efflux Mutant)ΔompF (Porin Mutant)
Initial Uptake Rate ModerateHighLow
Steady-State Accumulation Low to ModerateHighLow
Effect of EPI Significant IncreaseMinimal IncreaseSignificant Increase

Table 1: Expected outcomes of a fluorescence-based uptake assay with different E. coli mutant strains.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Quantification

For a highly sensitive and specific quantification of intracellular drug concentrations, liquid chromatography-mass spectrometry (LC-MS) is the method of choice.[10][11] This technique does not rely on the intrinsic properties of the drug (like fluorescence) and can be used for a wide range of compounds.

Principle: Bacteria are incubated with (S)-9-piperazino ofloxacin, after which the cells are rapidly separated from the extracellular medium. The cells are then lysed, and the intracellular content is analyzed by LC-MS to precisely quantify the amount of the drug.

Workflow for LC-MS-Based Uptake Assay:

G cluster_incubation Incubation cluster_separation Separation cluster_extraction Extraction cluster_analysis LC-MS Analysis inc1 Incubate bacteria with (S)-9-piperazino ofloxacin sep1 Rapidly separate cells from medium (e.g., silicone oil centrifugation or filtration) inc1->sep1 ext1 Wash cell pellet sep1->ext1 ext2 Lyse cells and extract intracellular contents ext1->ext2 ana1 Quantify drug concentration using a standard curve ext2->ana1

Figure 2: Workflow for an LC-MS-based bacterial uptake assay.

Detailed Protocol: LC-MS-Based Uptake Assay

  • Bacterial Culture and Incubation:

    • Grow and prepare the bacterial suspension as described for the fluorescence-based assay.

    • Incubate a known volume of the bacterial suspension with a defined concentration of (S)-9-piperazino ofloxacin for a specific time period (for kinetic studies, multiple time points can be taken).

  • Rapid Separation of Bacteria:

    • This is a critical step to prevent leakage of the intracellular drug. Two common methods are:

      • Silicone Oil Centrifugation: Layer the bacterial suspension on top of a silicone oil mixture (with a density intermediate between the cells and the aqueous medium) in a microcentrifuge tube. Centrifugation will pull the bacteria through the oil layer, effectively separating them from the extracellular drug.

      • Rapid Filtration: Quickly filter the bacterial suspension through a membrane filter (e.g., 0.22 µm pore size) and immediately wash the filter with ice-cold assay buffer to remove any external drug.

  • Intracellular Extraction:

    • Resuspend the bacterial pellet (from centrifugation) or the filter (from filtration) in a suitable lysis buffer (e.g., containing a solvent like acetonitrile or methanol to precipitate proteins and release the drug).

    • Vortex or sonicate the sample to ensure complete cell lysis.

    • Centrifuge the lysate to pellet the cell debris.

  • LC-MS Analysis:

    • Transfer the supernatant to a new tube for LC-MS analysis.

    • Develop an LC-MS method for the separation and detection of (S)-9-piperazino ofloxacin. This will involve optimizing the mobile phase, column, and mass spectrometry parameters.[12]

    • Quantify the drug concentration by comparing the peak area to a standard curve prepared with known concentrations of the compound.

  • Normalization:

    • The intracellular concentration should be normalized to the number of cells or the total protein content of the bacterial pellet.

Self-Validating System for LC-MS:

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to account for any variability in sample processing and instrument response.

  • Matrix Effects: Evaluate and minimize matrix effects from the bacterial lysate by performing spike-recovery experiments.

  • Carryover: Assess and mitigate any carryover of the analyte between LC-MS runs.

Radiolabeling Techniques: High Sensitivity for Mechanistic Studies

The use of radiolabeled (S)-9-piperazino ofloxacin (e.g., with ³H or ¹⁴C) provides a highly sensitive method for uptake studies. While requiring specialized facilities and handling procedures, this technique is invaluable for detailed mechanistic investigations.

Principle: Bacteria are incubated with the radiolabeled drug, and the amount of radioactivity associated with the cells is measured after separating them from the extracellular medium.

Protocol Outline: Radiolabeled Uptake Assay

  • Incubation: Incubate the bacterial suspension with a known concentration of radiolabeled (S)-9-piperazino ofloxacin.

  • Separation: Rapidly separate the cells from the medium using filtration.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Normalization: Normalize the counts per minute (CPM) to the number of cells or total protein.

MethodPrincipleAdvantagesDisadvantages
Fluorescence-Based Assay Intrinsic fluorescence of the drugReal-time kinetics, non-destructive, high-throughput potentialPotential for interference from cellular autofluorescence, requires fluorescent compound
LC-MS Separation and mass-based detectionHigh sensitivity and specificity, applicable to non-fluorescent compoundsDestructive, lower throughput, requires specialized equipment
Radiolabeling Detection of radioactivityVery high sensitivity, excellent for mechanistic studiesRequires radiolabeled compound, specialized handling and disposal

Table 2: Comparison of techniques for measuring (S)-9-piperazino ofloxacin uptake.

Concluding Remarks: A Holistic Approach to Understanding Drug Uptake

Measuring the uptake of (S)-9-piperazino ofloxacin in bacteria is a critical step in understanding its antibacterial activity and overcoming resistance mechanisms. No single method is universally superior; the choice of technique should be guided by the specific research question and available resources. By combining these quantitative assays with genetic and biochemical approaches, researchers can gain a comprehensive understanding of how this promising antibiotic candidate enters and accumulates within its bacterial targets. This knowledge is essential for the rational design of more effective antibacterial therapies in the ongoing battle against infectious diseases.

References

  • Quantifying and modelling ofloxacin uptake label-free in individual E.... - ResearchGate. Available at: [Link]

  • The Quantification of Drug Accumulation within Gram-Negative Bacteria - ACS Publications. Available at: [Link]

  • The Quantification of Drug Accumulation within Gram-Negative Bacteria - PubMed. Available at: [Link]

  • Assay development for measuring antibiotic accumulation in Gram negative bacteria - GARDP. Available at: [Link]

  • Impermeability to quinolones in gram-positive and gram-negative bacteria - PubMed. Available at: [Link]

  • The Quantification of Drug Accumulation within Gram-Negative Bacteria - bioRxiv. Available at: [Link]

  • Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - NIH. Available at: [Link]

  • Fast bacterial growth reduces antibiotic accumulation and efficacy - bioRxiv. Available at: [Link]

  • Efflux pump - Wikipedia. Available at: [Link]

  • Broad Specificity Efflux pumps and Their Role in Multidrug Resistance of Gram Negative Bacteria - PMC - PubMed Central. Available at: [Link]

  • (99m) Tc-tricabonyl labeling of ofloxacin and its biological evaluation in Staphylococcus aureus as an infection imaging agent - PubMed. Available at: [Link]

  • Individual ofloxacin accumulation experiments for the bacterial... - ResearchGate. Available at: [Link]

  • Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison - PubMed. Available at: [Link]

  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - Frontiers. Available at: [Link]

  • Fluorometric assay for fleroxacin uptake by bacterial cells - PMC - NIH. Available at: [Link]

  • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Available at: [Link]

  • Tc-99m-tricabonyl labeling of ofloxacin and its biological evaluation in Staphylococcus aureus as an infection imaging agent | Request PDF - ResearchGate. Available at: [Link]

  • Optimization condition in labeling of Ofloxacin with 99mTc and its biological evaluation in Staphylococcus aureus and Escherichia coli for infection imaging - Iranian Journal of Nuclear Medicine. Available at: [Link]

  • Fluorometric measurement of ofloxacin uptake by human polymorphonuclear leukocytes - Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • A Novel Method for the Synthesis of 99mTc-Ofloxacin Kits Using D-Penicillamine as Coligand and Their Application as Infection Imaging Agent - NIH. Available at: [Link]

  • A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - MDPI. Available at: [Link]

  • Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC - NIH. Available at: [Link]

  • Fluorescent aptasensor for ofloxacin detection based on the aggregation of gold nanoparticles and its effect on quenching the fluorescence of Rhodamine B - PubMed. Available at: [Link]

  • A fluorescence-based protocol to monitor bacterial antagonism - PubMed - NIH. Available at: [Link]

  • In vitro activity of fluoroquinolones against gram-positive bacteria - PubMed. Available at: [Link]

  • Fluoroquinolones' antibacterial activity against Gram-positive bacterial strains. … - ResearchGate. Available at: [Link]

  • Ofloxacin susceptibility testing quality control parameters for microdilution and disk diffusion, and confirmation of disk diffusion interpretive criteria - PMC - NIH. Available at: [Link]

  • A rapid method for post-antibiotic bacterial susceptibility testing | PLOS One. Available at: [Link]

  • A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of (S)-9-Piperazino Ofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with (S)-9-piperazino ofloxacin. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address the challenges associated with the aqueous solubility of this compound. As an S-enantiomer and a piperazinyl derivative of ofloxacin, also known as Levofloxacin Impurity I, its physicochemical properties are expected to be similar to its parent compounds, which are known for their limited solubility in aqueous media, particularly around physiological pH.[1][2]

This resource is designed to be a practical, field-proven guide. We will not only outline procedures but also delve into the scientific rationale behind our recommendations, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is (S)-9-piperazino ofloxacin and why is its aqueous solubility a concern?

(S)-9-piperazino ofloxacin is a fluoroquinolone antibiotic, structurally related to ofloxacin and levofloxacin.[3][4] Like many fluoroquinolones, it is a zwitterionic molecule at physiological pH, which often leads to poor aqueous solubility.[1] Low solubility can significantly hinder preclinical development, affecting everything from in vitro assays to formulation for in vivo studies, ultimately impacting bioavailability.

Q2: I don't have an experimental value for the aqueous solubility of my batch of (S)-9-piperazino ofloxacin. Where should I start?

It is highly recommended to determine the equilibrium solubility of your specific batch as a baseline. A common and reliable method is the shake-flask method. This involves adding an excess of the compound to a buffered aqueous solution at a specific pH (e.g., pH 7.4 for physiological relevance), agitating it at a constant temperature until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV.

Q3: How does pH influence the solubility of (S)-9-piperazino ofloxacin?

Based on its structural similarity to ofloxacin and levofloxacin, (S)-9-piperazino ofloxacin possesses both a carboxylic acid group and a basic piperazinyl group.[1][5] This makes its solubility highly pH-dependent.

  • At low pH (acidic): The piperazinyl group will be protonated, forming a more soluble cationic salt.

  • At high pH (basic): The carboxylic acid group will be deprotonated, forming a more soluble anionic salt.

  • Near its isoelectric point (around neutral pH): The molecule will exist predominantly as a less soluble zwitterion.[1]

For instance, the solubility of levofloxacin is relatively constant and high at pH 0.6 to 5.8 (approximately 100 mg/mL), increases to a maximum at pH 6.7, and then decreases at higher pH values.[6] A similar profile can be anticipated for (S)-9-piperazino ofloxacin.

Q4: What are the primary strategies I should consider for improving the solubility of (S)-9-piperazino ofloxacin?

The most common and effective strategies for a molecule like (S)-9-piperazino ofloxacin include:

  • pH Adjustment: Utilizing acidic or basic solutions can significantly enhance solubility, as discussed above.

  • Salt Formation: Creating a salt with a suitable counter-ion is a widely used and effective method to improve the solubility and dissolution rate of ionizable drugs.

  • Co-crystallization: Forming a co-crystal with a benign co-former can alter the crystal lattice energy, leading to improved solubility.

  • Use of Co-solvents: Blending water with a miscible organic solvent can increase the solubility of hydrophobic compounds.

  • Complexation with Cyclodextrins: Encapsulating the molecule within a cyclodextrin can enhance its apparent solubility.

Troubleshooting Common Experimental Issues

Problem Potential Cause Troubleshooting Steps & Rationale
Inconsistent solubility results between experiments. 1. Equilibrium not reached. 2. Temperature fluctuations. 3. Inaccurate pH of the buffer.1. Extend incubation time: Ensure the shake-flask experiment runs for at least 48 hours to confirm equilibrium. Analyze samples at 24, 48, and 72 hours to see if the concentration has plateaued. 2. Use a temperature-controlled incubator/shaker: Solubility is temperature-dependent. Maintain a constant temperature (e.g., 25°C or 37°C) throughout the experiment. 3. Verify buffer pH: Calibrate your pH meter before preparing buffers. The pH of the final saturated solution should also be measured to check for any shifts.
Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. The concentration of the compound in the final aqueous solution exceeds its kinetic solubility.1. Lower the final concentration: The most straightforward solution is to decrease the amount of DMSO stock added to the buffer. 2. Increase the percentage of co-solvent: If experimentally permissible, a small percentage of DMSO or another co-solvent in the final aqueous solution can help maintain solubility. 3. Use a solubility-enhanced formulation: Prepare the stock solution using one of the methods described in the protocols below (e.g., a cyclodextrin complex or a salt form).
Difficulty forming a stable salt of (S)-9-piperazino ofloxacin. 1. Inappropriate counter-ion selection. 2. Incorrect stoichiometry. 3. Unsuitable solvent system for salt formation.1. Screen a variety of counter-ions: Use a range of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, etc.). The pKa difference between the drug and the counter-ion is a critical factor. 2. Experiment with different molar ratios: While a 1:1 ratio is common, other stoichiometries may be more stable. 3. Test different crystallization solvents: The choice of solvent can significantly impact salt formation and crystal growth. Consider solvents of varying polarity.
Co-crystal formation yields a physical mixture instead of a new solid phase. 1. Weak or no interaction between the API and the co-former. 2. Ineffective screening method.1. Rational co-former selection: Choose co-formers that can form strong hydrogen bonds with the carboxylic acid or piperazinyl groups of the API. 2. Employ multiple screening techniques: Methods like liquid-assisted grinding, slurry crystallization, and solvent evaporation can yield different results.

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

This protocol will establish the solubility of (S)-9-piperazino ofloxacin across a range of pH values, which is crucial for selecting appropriate formulation strategies.

Materials:

  • (S)-9-piperazino ofloxacin

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • HPLC-grade water, acetonitrile, and methanol

  • Validated HPLC-UV method for quantification

Procedure:

  • Prepare a series of buffers at desired pH values (e.g., 2, 4, 6, 7, 7.4, 8, 10).

  • Add an excess amount of (S)-9-piperazino ofloxacin to vials containing each buffer (ensure solid is visible).

  • Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C) for 48 hours to reach equilibrium.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the calibration range of your HPLC method.

  • Quantify the concentration of the dissolved compound using the validated HPLC-UV method.

  • Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer.

Protocol 2: Solubility Enhancement via Salt Formation

This protocol provides a general workflow for screening and identifying a suitable salt form of (S)-9-piperazino ofloxacin with enhanced aqueous solubility.

Materials:

  • (S)-9-piperazino ofloxacin

  • A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, methanesulfonic acid, sulfuric acid, tartaric acid, citric acid).

  • A selection of organic solvents (e.g., ethanol, isopropanol, acetone).

Procedure:

  • Screening:

    • Dissolve (S)-9-piperazino ofloxacin in a suitable solvent (e.g., ethanol) to create a concentrated solution.

    • In separate vials, dissolve each acid counter-ion in the same solvent at an equimolar concentration.

    • Mix the solutions of the API and each counter-ion.

    • Allow the solvent to evaporate slowly at room temperature.

    • Visually inspect for the formation of new solid phases (crystals).

  • Characterization:

    • Characterize any new solids using techniques like Powder X-Ray Diffraction (PXRD) to confirm the formation of a new crystalline form, and Differential Scanning Calorimetry (DSC) to determine the melting point.

  • Solubility Assessment:

    • Determine the aqueous solubility of the most promising salt forms using the shake-flask method described in Protocol 1 (typically in purified water or a pH 7.4 buffer).

    • Compare the results to the intrinsic solubility of the free base.

Protocol 3: Solubility Enhancement using Cyclodextrins

This protocol details a method for preparing and evaluating an inclusion complex of (S)-9-piperazino ofloxacin with a cyclodextrin to improve its apparent solubility.

Materials:

  • (S)-9-piperazino ofloxacin

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether β-cyclodextrin (SBE-β-CD)

  • Purified water

Procedure:

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

    • Add an excess of (S)-9-piperazino ofloxacin to each solution.

    • Equilibrate the samples as described in Protocol 1.

    • Quantify the concentration of the dissolved drug in each solution.

    • Plot the solubility of the drug as a function of the cyclodextrin concentration. A linear increase in solubility suggests the formation of a 1:1 inclusion complex.

  • Preparation of the Complex (Kneading Method):

    • In a mortar, mix (S)-9-piperazino ofloxacin and the cyclodextrin (typically at a 1:1 molar ratio).

    • Add a small amount of a water/ethanol mixture to form a thick paste.

    • Knead the paste for 60 minutes.

    • Dry the resulting solid in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Solubility Assessment:

    • Determine the aqueous solubility of the prepared complex using the shake-flask method and compare it to the solubility of the free drug.

Visualizing Experimental Workflows

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Excess API exp_mix Mix API and Buffer prep_api->exp_mix prep_buffer Buffer Solutions (pH 2-10) prep_buffer->exp_mix exp_shake Shake at constant T for 48h exp_mix->exp_shake exp_filter Filter Supernatant (0.22 µm) exp_shake->exp_filter analysis_dilute Dilute Sample exp_filter->analysis_dilute analysis_hplc Quantify via HPLC-UV analysis_dilute->analysis_hplc analysis_plot Plot Solubility vs. pH analysis_hplc->analysis_plot

G cluster_screening Screening cluster_char Characterization cluster_sol Solubility Testing screen_api API in Solvent screen_mix Mix Solutions screen_api->screen_mix screen_counterion Counter-ions in Solvent screen_counterion->screen_mix screen_evap Evaporate Solvent screen_mix->screen_evap screen_observe Observe for New Solids screen_evap->screen_observe char_pxrd PXRD Analysis screen_observe->char_pxrd char_dsc DSC Analysis screen_observe->char_dsc sol_test Shake-Flask Method char_pxrd->sol_test sol_compare Compare to Free Base sol_test->sol_compare

References

  • PubChem. (S)-9-Piperazino ofloxacin. National Center for Biotechnology Information. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2008). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility data of ofloxacin, ascorbic acid and their mixed ligand complex. Retrieved from [Link]

  • PubMed. (1988). Chemical evolution of the fluoroquinolone antimicrobial agents. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). LEVAQUIN (levofloxacin) TABLETS LEVAQUIN (levofloxacin) ORAL SOLUTION LEVAQUIN (levofloxacin) INJECTION LEVAQUIN (levofloxacin i. Retrieved from [Link]

  • Regulations.gov. (n.d.). Aqueous solubilities of some variously substituted quinolone antimicrobials. Retrieved from [Link]

  • ResearchGate. (2012). Preformulation study of Levofloxacin. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (S)-9-Piperazino Ofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-SPO-2026-01A

Last Updated: January 16, 2026

Introduction

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (S)-9-piperazino ofloxacin, a derivative of levofloxacin. The synthesis, while based on established chemical principles, presents several challenges that can impact yield, purity, and stereochemical integrity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and practical synthetic insights. Our goal is to empower you to diagnose and resolve common issues encountered during this multi-step synthesis.

The core of the synthesis involves a nucleophilic aromatic substitution (SNAr) reaction on the electron-deficient fluoroquinolone core. The success of this key step is highly dependent on precise control of reaction conditions and the quality of starting materials. This guide will delve into the mechanistic underpinnings of the synthesis to provide a robust framework for problem-solving.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format. Each problem is analyzed for its potential causes, followed by a set of recommended solutions and protocols.

Problem 1: Low Yield in the Final SNAr Step

Question: We are experiencing significantly low yields (<50%) during the final nucleophilic aromatic substitution (SNAr) step, where the piperazine moiety is coupled with the (S)-9,10-difluoro tricyclic core. What are the likely causes and how can we optimize this reaction?

Potential Causes & Recommended Solutions:

  • Poor Reactivity of the Aryl Fluoride: The C-10 fluorine atom on the ofloxacin core is activated towards nucleophilic attack, but its reactivity can be hampered.

    • Insight: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is crucial for the reaction to proceed. The rate-determining step is typically the initial attack of the nucleophile.[1]

    • Solution: Ensure your solvent is a polar aprotic type, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[3][4] These solvents effectively solvate the cation of the base, leaving a more "naked" and reactive piperazine nucleophile, and can help stabilize the charged Meisenheimer intermediate.

  • Competing Side Reactions: Piperazine has two secondary amine nucleophiles. While symmetric piperazine is often used, if an N-substituted piperazine is employed, regioselectivity can be an issue. More commonly, side reactions can occur if the reaction temperature is too high.

    • Insight: At elevated temperatures, decomposition of the fluoroquinolone core can occur. Additionally, unwanted reactions with the carboxylic acid moiety can lead to complex side products.

    • Solution: Maintain a moderate reaction temperature. Many procedures report success at temperatures ranging from room temperature to 90-100°C.[4][5] It is critical to monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid prolonged heating after the starting material is consumed.[3]

  • Inappropriate Base or Stoichiometry: The choice and amount of base are critical. The base deprotonates the piperazine, increasing its nucleophilicity, and also scavenges the HF generated during the reaction.

    • Insight: An insufficient amount of base will result in a stalled reaction, as the generated HF will protonate the piperazine, rendering it non-nucleophilic. An overly strong or sterically unhindered base might lead to side reactions.

    • Solution: Use a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or triethylamine (TEA).[3][5] A slight excess (1.1 to 1.5 equivalents) of both the piperazine and the base is recommended to drive the reaction to completion.

Workflow for Optimizing the SNAr Reaction ```dot

graph "SNAr_Optimization" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Pre-Reaction Setup"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; Start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purity_Check [label="Verify Purity of\n(S)-tricyclic core & Piperazine\n(HPLC, NMR)"]; Dry_Reagents [label="Ensure Anhydrous\nSolvents (DMSO/DMF)\n& Reagents"]; }

subgraph "cluster_1" { label = "Reaction Condition Screening"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; Base_Screen [label="Screen Bases:\nNaHCO3 vs. TEA vs. DBU"]; Temp_Screen [label="Screen Temperatures:\nRT -> 60°C -> 90°C"]; Monitor [label="Monitor by TLC/HPLC\n(every 2-4 hours)"]; }

subgraph "cluster_2" { label = "Analysis & Outcome"; style = "filled"; color = "#FEF7E0"; node [fillcolor="#FFFFFF"]; Analysis [label="Analyze Crude LC-MS:\nIdentify Side Products"]; Success [label="Yield > 85%\nProceed to Workup", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Identify Cause &\nRe-strategize", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; }

Start -> Purity_Check; Purity_Check -> Dry_Reagents; Dry_Reagents -> Base_Screen; Base_Screen -> Temp_Screen; Temp_Screen -> Monitor; Monitor -> Analysis; Analysis -> Success [label="No major side products"]; Analysis -> Failure [label="Side products detected"]; }

Caption: Simplified mechanism of the key SNAr reaction.

References

  • Al-Masoudi, N. A., et al. (2012). Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Foroumadi, A., et al. (2006). Synthesis and Antibacterial Activity of Levofloxacin Derivatives with Certain Bulky Residues on Piperazine Ring. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2010). Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography. Analyst. Available at: [Link]

  • Wang, Y., et al. (2010). Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography. RSC Publishing. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2012). Synthesis of levofloxacin derivatives 6a–j. Reagents and conditions... ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2010). Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography. RSC Publishing. Available at: [Link]

  • Al-Ghamdi, S. A. (2015). Enantiomeric Separation of Ofloxacin by Nano-Liquid Chromatography Using a Sulfated-β-Cyclodextrin as a Chiral Selector in the Mobile Phase. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization. RSC Publishing. Available at: [Link]

  • CN103755722A - Levofloxacin and ofloxacin synthesis method. Google Patents.
  • Al-Gheethi, A., et al. (2021). Recent advancements in fluoroquinolones removal techniques from wastewater. Ain Shams Engineering Journal. Available at: [Link]

  • chemconnections.org. Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. chemconnections.org. Available at: [Link]

  • Weththimuni, M. L., et al. (2021). Adsorption of Fluoroquinolone Antibiotics from Water and Wastewater by Colemanite. PMC. Available at: [Link]

  • CN103360410A - Preparation method of ofloxacin. Google Patents.
  • Yang, Y., et al. (1998). A modified synthetic route of ofloxacin. ResearchGate. Available at: [Link]

  • El-Shabrawy, Y., et al. (2015). Determination of Fluoroquinolone Antibiotics in Industrial Wastewater by High-Pressure Liquid Chromatography and Thin-Layer Chro. Cairo University Scholar. Available at: [Link]

  • El-Shabrawy, Y., et al. (2015). Determination of Fluoroquinolone Antibiotics in Industrial Wastewater by High-Pressure Liquid Chromatography and Thin-Layer Chromatography-Densitometric Methods. ResearchGate. Available at: [Link]

  • Szałek, E., et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. NIH. Available at: [Link]

  • Guan, Y., et al. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link]

  • PubChem. (n.d.). 9-Piperazino ofloxacin, (S)-. PubChem. Available at: [Link]

  • gsrs. (n.d.). 9-PIPERAZINO OFLOXACIN, (S)-. gsrs. Available at: [Link]

Sources

degradation products of (S)-9-piperazino ofloxacin under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-260116-01

Version: 1.0

Introduction for the Research Professional

This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals investigating the stability of (S)-9-piperazino ofloxacin. As a novel derivative of ofloxacin, understanding its degradation profile under stress conditions is a critical step in the development of a stable and effective pharmaceutical product. Forced degradation studies, as mandated by regulatory bodies like the ICH, are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1]

This document provides practical, field-proven insights into the anticipated degradation pathways based on the well-studied ofloxacin core, troubleshooting guides for common experimental challenges, and detailed protocols to ensure the integrity and reliability of your results. While direct studies on (S)-9-piperazino ofloxacin are not extensively published, the degradation patterns of the parent ofloxacin molecule provide a robust predictive framework. The primary degradation sites on the ofloxacin molecule are the piperazine ring, the oxazine ring, and the carboxylic acid group.[2] It is scientifically reasonable to hypothesize that the (S)-9-piperazino substituent will introduce additional, unique degradation pathways, particularly involving this piperazine moiety.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should anticipate for a fluoroquinolone derivative like (S)-9-piperazino ofloxacin?

A1: Based on extensive studies of ofloxacin and other fluoroquinolones, you should anticipate degradation to occur via several key mechanisms under standard stress conditions (acid, base, oxidation, heat, light).[3][4][5] The main pathways include:

  • Hydrolysis: Both acid and base-catalyzed hydrolysis can occur. Acidic conditions may lead to the cleavage of the piperazine ring or other susceptible bonds.[3][4][6] Alkaline conditions are also known to cause degradation.[4][5][6]

  • Oxidation: The piperazine ring is particularly susceptible to oxidation, which can lead to the formation of N-oxides and other related products.[7][8] Advanced oxidation processes (AOPs) utilize potent oxidizing radicals to break down complex organic molecules.[7]

  • Photodegradation: Fluoroquinolones are known to be light-sensitive. Photolytic degradation can lead to complex structural changes, including cleavage of the piperazine and oxazine rings, as well as decarboxylation.[2][9]

  • Decarboxylation: The carboxylic acid group on the quinolone core is a known site for degradation, leading to the formation of a decarboxylated product, particularly under photolytic or thermal stress.[2][10]

Q2: How might the (S)-9-piperazino substituent alter the degradation profile compared to ofloxacin?

A2: The addition of a piperazino group at the C-9 position introduces a new potential site for degradation. This moiety is known to be susceptible to oxidation and cleavage. You may observe unique degradation products resulting from reactions at this position that are not seen with ofloxacin. It is also possible that this substituent could electronically influence the stability of the core fluoroquinolone structure, either stabilizing or destabilizing it under certain stress conditions.

Q3: What are the most critical stress conditions to investigate for this compound?

A3: According to ICH guidelines, a comprehensive forced degradation study should include exposure to acid, base, oxidation, heat, and light.[4][5][11] For fluoroquinolones, oxidative and photolytic conditions are often the most critical and can produce the most significant and complex degradation profiles.[8][9] It is recommended to perform these studies early in the development process to allow adequate time for the identification of degradation products and optimization of the analytical method.[11]

Q4: Which analytical techniques are most suitable for identifying and quantifying (S)-9-piperazino ofloxacin and its degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard and most robust technique for this purpose.[3][9][12] To achieve optimal separation, reversed-phase columns (e.g., C18, C8) are commonly used.[1][3] For structural elucidation of unknown degradation products, coupling HPLC with mass spectrometry (LC-MS/MS) is indispensable.[13] High-resolution mass spectrometry can provide accurate mass measurements to help determine the elemental composition of the degradants.

Troubleshooting Guide for Forced Degradation Experiments

This section addresses specific issues that researchers may encounter during the experimental process.

Problem/Observation Potential Cause(s) Recommended Solution(s) & Rationale
Poor Resolution Between Parent Peak and Degradant(s) in HPLC 1. Inappropriate mobile phase pH. 2. Insufficient organic modifier strength. 3. Unsuitable column chemistry.1. Adjust Mobile Phase pH: The ionization state of the parent drug and its degradants can significantly impact retention. Systematically adjust the pH of the aqueous portion of your mobile phase. For fluoroquinolones, a pH around 3 is often a good starting point.[6] 2. Modify Gradient Profile: If using a gradient, try making it shallower to increase the separation between closely eluting peaks. 3. Screen Different Columns: If a C18 column does not provide adequate separation, consider columns with different selectivities, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, which offer different interaction mechanisms.[14]
Appearance of Extraneous Peaks in Control/Blank Samples 1. Contaminated reagents or solvents. 2. Degradation of the mobile phase. 3. Leaching from sample vials or caps.1. Use High-Purity Reagents: Always use HPLC-grade solvents and high-purity reagents for all solutions and mobile phases.[15] 2. Prepare Mobile Phase Freshly: Some mobile phase components can degrade over time. Prepare fresh mobile phase daily. 3. Run a Full Blank Analysis: Inject a blank (diluent only) that has been subjected to the same sample preparation steps to identify any peaks not related to the drug substance.[15]
Mass Balance Outside of Acceptable Range (e.g., <95% or >105%) 1. Co-elution of degradants with the parent peak. 2. Degradation products are not UV-active at the chosen wavelength. 3. Formation of non-eluting or volatile degradants. 4. Inaccurate quantification due to different response factors.1. Check Peak Purity: Use a Diode Array Detector (DAD) or mass spectrometer to assess the purity of the parent peak. If it is not pure, the analytical method needs further optimization. 2. Use a DAD Detector: Analyze the samples using a DAD to evaluate different wavelengths and ensure all significant degradation products are being detected. 3. Consider Alternative Techniques: If volatile degradants are suspected, Gas Chromatography-Mass Spectrometry (GC-MS) may be necessary. 4. Determine Relative Response Factors (RRFs): If possible, isolate major degradants and determine their RRFs relative to the parent compound for more accurate quantification.
Inconsistent or Irreproducible Degradation Levels 1. Poor control over stress conditions (temperature, concentration of stressor). 2. Inconsistent exposure time. 3. Variability in sample preparation.1. Calibrate Equipment: Ensure that ovens, water baths, and other equipment are properly calibrated and maintain stable conditions.[15] 2. Use a Timer: Precisely control the duration of stress exposure for all samples. 3. Standardize Procedures: Follow a detailed, validated Standard Operating Procedure (SOP) for all sample preparations to minimize variability.
Experimental Workflow & Protocols
Overall Experimental Workflow Diagram

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Drug Stock Solution (e.g., 1 mg/mL in Methanol) prep_samples Aliquot Stock for Each Stress Condition prep_stock->prep_samples acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) prep_samples->acid Expose to Stress base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) prep_samples->base Expose to Stress oxid Oxidation (e.g., 3% H2O2, RT) prep_samples->oxid Expose to Stress therm Thermal (e.g., 80°C, Solid State) prep_samples->therm Expose to Stress photo Photolytic (ICH-compliant chamber) prep_samples->photo Expose to Stress neutralize Neutralize/Quench Reaction acid->neutralize base->neutralize oxid->neutralize dilute Dilute to Target Concentration therm->dilute photo->dilute neutralize->dilute inject Inject into HPLC-UV/MS dilute->inject quant Quantify Degradation & Calculate Mass Balance inject->quant identify Identify Degradants (LC-MS/MS) quant->identify pathway Propose Degradation Pathways identify->pathway

Caption: Forced degradation experimental workflow.

Step-by-Step Protocol for Forced Degradation Studies

Rationale: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11] This range is sufficient to produce and detect degradation products without leading to secondary degradation, which can complicate the analysis.[11]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve (S)-9-piperazino ofloxacin in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of approximately 1 mg/mL.

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Incubate the solution in a water bath at 60°C.

  • Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).

  • Immediately neutralize the sample with an equivalent amount of 0.1 N NaOH.

  • Dilute the neutralized sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.[11]

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

  • Incubate the solution in a water bath at 60°C.

  • Withdraw aliquots at specific time points.

  • Immediately neutralize the sample with an equivalent amount of 0.1 N HCl.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase.[11]

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at specific time points.

  • Dilute the sample to a suitable concentration with the mobile phase for analysis.[11]

  • Scientist's Note: The piperazine moiety is often highly susceptible to oxidation. Monitor for early signs of degradation.

5. Thermal Degradation:

  • Place a known amount of the solid drug substance in a vial and store it in an oven at 80°C for a specified period (e.g., 48-72 hours).[3]

  • At the end of the study, dissolve the sample in the initial solvent, dilute to the target concentration, and analyze.

6. Photolytic Degradation:

  • Expose the solid drug substance and a solution of the drug (e.g., 1 mg/mL) to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After exposure, prepare the samples for analysis by dissolving and/or diluting them to the target concentration.

Potential Degradation Pathways Visualization

The following diagram illustrates the potential sites of attack on the (S)-9-piperazino ofloxacin molecule based on known fluoroquinolone degradation chemistry.

G cluster_main Potential Degradation Sites of (S)-9-piperazino Ofloxacin mol mol A Oxidation/Cleavage of Piperazine Ring A->mol B Decarboxylation B->mol C Oxazine Ring Cleavage C->mol D Defluorination (Photolytic) D->mol E Cleavage of C-N bond at C9 E->mol

Note: The DOT script above is a template. A proper chemical structure image would be required for accurate annotation. For the purpose of this response, the description below clarifies the intended visualization.

Caption: Key reactive sites on the (S)-9-piperazino ofloxacin structure.

Description of Potential Degradation Sites:

  • Piperazine Moiety (at C-7 and C-9): Highly susceptible to oxidative attack (N-oxidation) and ring cleavage. This is a primary site of degradation for many fluoroquinolones.

  • Carboxylic Acid (at C-6): Prone to decarboxylation, especially under photolytic and thermal stress, yielding a product without the carboxyl group.[2][10]

  • Oxazine Ring: Can undergo cleavage under hydrolytic or photolytic conditions.

  • Fluorine Atom (at C-8): Defluorination can occur, particularly under photolytic stress, leading to a hydroxylated derivative.

References
  • Gorle, A. et al. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF OFLOXACIN IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. Available at: [Link]

  • MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Available at: [Link]

  • Vasantharaju, S.G. et al. (n.d.). Stability Indicating Assay Method Development and Validation for Simultaneous Estimation of Ofloxacin and Ornidazole by RP-HPLC. Available at: [Link]

  • Paprikar, A.D. et al. (2010). Stress degradation monitoring of Ofloxacin by HPTLC and Bioautography. Research J. Pharm. and Tech. Available at: [Link]

  • PubMed. (2006). Investigation of chromatographic conditions for the separation of ofloxacin and its degradation products. Journal of Chromatography A. Available at: [Link]

  • PubMed. (2019). Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin. Applied Microbiology and Biotechnology. Available at: [Link]

  • ProQuest. (2019). Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin. Available at: [Link]

  • ResearchGate. (2021). Chromatogram of ofloxacin tablet sample under oxidation degradation.... Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Stability indicating HPLC method for the simultaneous determination of ofloxacin and ketorolac tromethamine in pharmaceutical formulations. Available at: [Link]

  • Semantic Scholar. (n.d.). Development and Validation of Stability Indicating Assay Method of Ofloxacin in Bulk and Pharmaceutical Dosage Form by RP-HPLC. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Valorizing fungal diversity for the degradation of fluoroquinolones. Available at: [Link]

  • Frontiers. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Available at: [Link]

  • Godse, V. et al. (n.d.). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. Available at: [Link]

  • Research J. Pharm. and Tech. (2010). Stress degradation monitoring of Ofloxacin by HPTLC and Bioautography. Available at: [Link]

  • Human Journals. (2023). Stability Indicating HPLC Method Development: A Review. Available at: [Link]

  • PubMed. (2024). Photo-transformation of ofloxacin in natural aquatic conditions: Impact of indirect photolysis on the product profile and transformation mechanism. Chemosphere. Available at: [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available at: [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Soni, R. et al. (n.d.). A Review on Reported Analytical Methods for Estimation of Ofloxacin. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • PubMed. (2010). Drugs degrading photocatalytically: Kinetics and mechanisms of ofloxacin and atenolol removal on titania suspensions. Journal of Hazardous Materials. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. Available at: [Link]

  • PubMed Central. (2013). Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. Available at: [Link]

  • ResearchGate. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • ResearchGate. (2025). The transformation mechanism of ofloxacin (OFL) by chlorine dioxide disinfection in water distribution system: kinetics, byproducts and toxicity. Available at: [Link]

  • ResearchGate. (2025). Oxidation of ofloxacin by Oxone/Co2+: Identification of reaction products and pathways. Available at: [Link]

  • ResearchGate. (n.d.). Study of the degradation process of ofloxacin with free chlorine by using ESI-LCMSMS: Kinetic study, by-products formation pathways and fragmentation mechanisms. Available at: [Link]

  • ResearchGate. (2025). Degradation of ofloxacin using UV/H2O2 process in a large photoreactor. Available at: [Link]

Sources

troubleshooting poor yield in (S)-9-piperazino ofloxacin synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-9-piperazino ofloxacin, also known as Levofloxacin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthetic step. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome challenges in your laboratory.

Introduction: The Critical Piperazine Substitution

The synthesis of (S)-9-piperazino ofloxacin hinges on a crucial nucleophilic aromatic substitution (SNAr) reaction. In this step, the fluorine atom at the C-10 position of the (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid core is displaced by N-methylpiperazine. While this reaction can be high-yielding, several factors can lead to poor outcomes. This guide will walk you through common issues, their root causes, and validated solutions.

Troubleshooting Guide: From Low Yield to Impure Product

This section is structured in a question-and-answer format to directly address the challenges you may be facing in your synthesis.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A low yield in the piperazine substitution reaction is often multifactorial. A systematic approach to troubleshooting is essential. Here are the key areas to examine:

  • Incomplete Reaction: The reaction may not be going to completion. This can be due to suboptimal reaction conditions or insufficient reaction time.

  • Side Reactions: Competing reactions can consume your starting material or product, leading to a lower yield of the desired (S)-9-piperazino ofloxacin.

  • Product Loss During Workup and Purification: The isolation and purification steps can be a significant source of yield loss if not optimized.

To diagnose the issue, it is crucial to monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[1][2]

Q2: I suspect side reactions are occurring. What are the common impurities I should look for?

Identifying the byproducts of your reaction is key to understanding what is going wrong. Based on the chemistry of fluoroquinolones and piperazine, here are some common impurities to look out for:

  • Des-methyl Ofloxacin: This impurity arises from the use of piperazine without the N-methyl group as a starting material or as a contaminant in the N-methylpiperazine.[1]

  • Ofloxacin-N-Oxide: The tertiary amine on the piperazine ring can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures.[1]

  • Di-substituted Product: Although less common due to steric hindrance, it is possible for a second molecule of the fluoroquinolone core to react with the N-H of another piperazine molecule, leading to a dimeric impurity.

  • Degradation Products: Ofloxacin itself can be susceptible to degradation, particularly photodegradation.[3] While this is more of a concern for the final product's stability, harsh reaction or workup conditions could potentially lead to some degradation.

Analytical Workflow for Impurity Identification:

Caption: A general workflow for identifying and characterizing impurities.

Q3: How can I optimize my reaction conditions to improve the yield and minimize side reactions?

Optimizing the reaction parameters is a critical step in achieving a high-yielding and clean reaction. Here is a breakdown of the key parameters and their impact:

ParameterRecommended RangeImpact on Reaction & Troubleshooting
Solvent DMSO, DMF, AcetonitrilePolar aprotic solvents are ideal for SNAr reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[4] DMSO is a common choice for this reaction.[5] If the reaction is sluggish, ensure your solvent is anhydrous.
Temperature 80-130 °CHigher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to the formation of degradation products. Start at the lower end of the range and slowly increase if the reaction is not progressing.[6]
Reaction Time 2-18 hoursThe optimal reaction time should be determined by monitoring the disappearance of the starting material. Prolonged reaction times at high temperatures can lead to impurity formation.
Stoichiometry 1.5-2.5 equivalents of N-methylpiperazineUsing a slight excess of N-methylpiperazine can help drive the reaction to completion. However, a large excess can complicate purification.
Base Triethylamine, Potassium CarbonateAn acid scavenger is often used to neutralize the HF that is formed during the reaction. The choice and amount of base can be critical. An insufficient amount may lead to a stall in the reaction, while a very strong base could potentially lead to other side reactions.

Experimental Protocol for Optimization:

A design of experiments (DoE) approach can be highly effective in systematically optimizing these parameters. A factorial design can help identify the most critical factors and any interactions between them.

Q4: I'm struggling with the purification of my product. What are the best strategies for obtaining high-purity (S)-9-piperazino ofloxacin?

Purification is a critical final step to ensure the quality of your product. Here are some common purification strategies and troubleshooting tips:

  • Crystallization: This is the most common and scalable method for purifying ofloxacin.

    • Solvent Selection: A mixture of solvents is often used for recrystallization. For instance, dissolving the crude product in a good solvent like DMSO or a chloroform/methanol mixture and then adding a poor solvent like water or ethanol to induce crystallization can be effective.[7][8]

    • Troubleshooting Crystallization:

      • Oiling out: If the product separates as an oil instead of crystals, try lowering the temperature of the solution before adding the anti-solvent, or add the anti-solvent more slowly with vigorous stirring. Seeding the solution with a small crystal of pure product can also help.

      • Poor Crystal Quality: Slow cooling and minimizing agitation can lead to the formation of larger, purer crystals.

  • Chromatography: While not always ideal for large-scale production, column chromatography can be used for purification, especially during process development or for removing closely related impurities. A silica gel column with a mobile phase such as methanol:dichloromethane can be used.[7]

  • pH Adjustment: Ofloxacin is an amphoteric molecule with a carboxylic acid and a basic piperazine ring. Its solubility is highly dependent on pH. This property can be exploited for purification. Dissolving the crude product in an acidic solution, washing with an organic solvent to remove non-polar impurities, and then precipitating the product by adjusting the pH to its isoelectric point (around 7.0) can be an effective purification step.[6]

Purification Workflow:

Purification Workflow Crude Product Crude Product pH Adjustment & Precipitation pH Adjustment & Precipitation Crude Product->pH Adjustment & Precipitation Filtration & Washing Filtration & Washing pH Adjustment & Precipitation->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization Drying Drying Recrystallization->Drying Pure (S)-9-piperazino ofloxacin Pure (S)-9-piperazino ofloxacin Drying->Pure (S)-9-piperazino ofloxacin

Caption: A typical purification workflow for (S)-9-piperazino ofloxacin.

Frequently Asked Questions (FAQs)

Q: What is the role of the electron-withdrawing groups on the fluoroquinolone core? A: The fluoroquinolone core contains several electron-withdrawing groups (the ketone, the carboxylic acid, and the fluorine atom). These groups make the aromatic ring electron-deficient and therefore more susceptible to attack by a nucleophile like piperazine. This is a fundamental requirement for a successful SNAr reaction.

Q: Can I use a different leaving group instead of fluorine? A: While other halogens can act as leaving groups in SNAr reactions, fluorine is often a good leaving group in this specific context. The rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom.

Q: Is it necessary to protect the carboxylic acid group during the reaction? A: In many reported syntheses, the carboxylic acid is not protected. The reaction is typically carried out under conditions where the carboxylate anion is not reactive enough to interfere with the nucleophilic substitution. However, if you are experiencing side reactions related to the carboxylic acid, protection as an ester followed by deprotection could be considered.

Q: How critical is the stereochemistry of the starting material? A: The stereochemistry at the C-3 position is established before the piperazine substitution. It is crucial to start with the enantiomerically pure (S)-9,10-difluoro intermediate to obtain the desired (S)-9-piperazino ofloxacin (Levofloxacin). The reaction with piperazine does not affect this stereocenter.

Conclusion

Achieving a high yield of pure (S)-9-piperazino ofloxacin is a matter of careful control over reaction conditions and a systematic approach to troubleshooting. By understanding the underlying principles of the SNAr reaction and being aware of potential side reactions and purification challenges, you can optimize your synthesis and achieve your desired outcomes. This guide provides a framework for that process, and I encourage you to adapt these principles to your specific laboratory setup.

References

  • BenchChem. (2025). Technical Support Center: Ofloxacin Methyl Ester Impurity Profiling.
  • ResearchGate. (n.d.).
  • PubMed. (2023). Study on the impurity profile and influencing factors of photodegradation in non-aqueous ofloxacin ear drops using liquid chromatography combined with ion trap/time-of-flight mass spectrometry.
  • Pharmaceutical Sciences. (n.d.).
  • ResearchGate. (2025). Analytical profile of the fluoroquinolone antibacterials. I. Ofloxacin.
  • BenchChem. (2025). Technical Support Center: Ofloxacin Methyl Ester Synthesis.
  • BenchChem. (2025).
  • Islamic Azad University. (n.d.). Synthesis and Characterization of New Fluoroquinolones Containing an N Substituted Piperazine Moiety.
  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Sciforum. (2015). Improved Characteristics of Ofloxacin Agglomerated Crystals using Quassi-Emulsion Solvent Diffusion Method.
  • Chemistry LibreTexts. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Google Patents. (n.d.). CN100412075C - Process for preparing L-ofloxacin and ofloxacin.
  • ChemicalBook. (n.d.). Ofloxacin synthesis.
  • ResearchGate. (n.d.). A modified synthetic route of ofloxacin.
  • National Institutes of Health. (n.d.). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity.
  • PubMed. (n.d.).
  • ACS Publications. (2025).
  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution.
  • Sciforum. (n.d.).
  • CymitQuimica. (n.d.). Ofloxacin EP Impurity D (S-Isomer) (9-Piperazine Levofloxacin Impurity).
  • ACS Publications. (2022). Directional Self-Assembly of Ofloxacin and Syringic Acid: The First Salt Cocrystal of Ofloxacin with Phenolic Acid Displays Superior In Vitro/Vivo Biopharmaceutical Property and Enhanced Antibacterial Activity.
  • MDPI. (n.d.). New 7-[4-(4-(un)Substituted)
  • College of Saint Benedict. (n.d.). NS7.
  • ResearchGate. (2025). New 7-[4-(4-(un)Substituted)
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN101648960A - Method for preparing ofloxacin.
  • Semantic Scholar. (n.d.).
  • PubChem. (n.d.). 9-Piperazino ofloxacin, (S)-.
  • MDPI. (2022).
  • ChemicalBook. (2025). 9-Piperazino Ofloxacin.
  • PMC. (n.d.). Mechanism of action of and resistance to quinolones.
  • National Institutes of Health. (n.d.). Preparation and evaluation of ofloxacin-loaded palmitic acid solid lipid nanoparticles.
  • PMC. (n.d.). Synthesis and antibacterial activities of optically active ofloxacin.
  • Pharmaffili
  • BOC Sciences. (n.d.). CAS 178912-62-4 9-Piperazine Levofloxacin.
  • Google Patents. (n.d.). CN104277052A - Synthetic method of levofloxacin or ofloxacin.
  • BYJU'S. (n.d.).
  • YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction.
  • ResearchGate. (2022).
  • ResearchGate. (2025).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • MDPI. (2023).

Sources

Technical Support Center: Optimizing Dosage of (S)-9-piperazino ofloxacin for Efficacy Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the dosage of (S)-9-piperazino ofloxacin in preclinical efficacy studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for your experiments. As (S)-9-piperazino ofloxacin is a specific stereoisomer and a known impurity of levofloxacin, much of the foundational methodology is based on established principles for fluoroquinolones, particularly ofloxacin and its active S-enantiomer, levofloxacin. This guide will help you navigate the critical steps of determining antibacterial potency and translating those findings into robust in vivo study designs.

Frequently Asked Questions (FAQs)

Q1: What is (S)-9-piperazino ofloxacin and how does it relate to ofloxacin and levofloxacin?

A1: (S)-9-piperazino ofloxacin is the S-enantiomer of 9-piperazino ofloxacin, which is structurally very similar to ofloxacin. Ofloxacin itself is a racemic mixture, meaning it contains equal parts of two mirror-image isomers (enantiomers): the S-enantiomer (levofloxacin) and the R-enantiomer (dextrofloxacin). The antibacterial activity of ofloxacin is primarily attributed to the S-enantiomer, levofloxacin. Therefore, (S)-9-piperazino ofloxacin is expected to have a similar mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1]

Q2: What is the primary mechanism of action for fluoroquinolones like (S)-9-piperazino ofloxacin?

A2: Fluoroquinolones exert their bactericidal effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. By inhibiting these enzymes, fluoroquinolones prevent the relaxation of supercoiled DNA and the separation of replicated chromosomes, ultimately leading to a cessation of DNA replication and cell death.

Q3: Why is stereochemistry important for the activity of (S)-9-piperazino ofloxacin?

A3: For ofloxacin, the S-enantiomer (levofloxacin) is significantly more potent than the R-enantiomer. This highlights the critical role of the molecule's three-dimensional structure in its interaction with the bacterial target enzymes. It is therefore crucial to use the pure (S)-isomer for your studies to ensure accurate and reproducible potency data, as the presence of the less active enantiomer would lead to an underestimation of the true efficacy.

Q4: What are the key steps to optimize the dosage of a new fluoroquinolone for in vivo studies?

A4: A systematic approach is essential. The process begins with in vitro characterization to determine the compound's intrinsic antibacterial potency. This is followed by in vivo pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Finally, in vivo efficacy studies in relevant animal infection models are conducted to establish a dose-response relationship and identify an effective dosage regimen.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Pharmacokinetics (PK) cluster_2 In Vivo Efficacy (Pharmacodynamics - PD) a Determine Minimum Inhibitory Concentration (MIC) b Determine Minimum Bactericidal Concentration (MBC) a->b Optional but recommended e Select appropriate animal infection model a->e Inform model selection c Single-dose PK study in relevant animal model d Determine key PK parameters (Cmax, AUC, T1/2) c->d g Determine PK/PD indices (AUC/MIC, Cmax/MIC) d->g Calculate PK/PD parameters f Dose-ranging efficacy study e->f f->g h Identify optimal dosage regimen g->h

Caption: Workflow for Dosage Optimization.

Troubleshooting Guides

In Vitro Assays: Inconsistent MIC Results

Issue: You are observing significant variability in the Minimum Inhibitory Concentration (MIC) values for (S)-9-piperazino ofloxacin against your quality control (QC) strains.

Potential Cause Troubleshooting Steps Rationale
Inoculum Preparation Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard. Use a spectrophotometer for accuracy. Prepare fresh inoculum for each experiment.An inoculum that is too dense will result in falsely high MICs, while a sparse inoculum can lead to falsely low MICs.[2]
Media Composition Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI and EUCAST.[3][4] Ensure the pH of the media is within the recommended range (7.2-7.4).Divalent cations (Ca²⁺ and Mg²⁺) can affect the activity of some antibiotics. Incorrect pH can alter the ionization state of the drug and affect its activity.
Drug Stock Solution Prepare fresh stock solutions of (S)-9-piperazino ofloxacin. Ensure complete solubilization. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.Degradation of the compound will lead to a loss of potency and inaccurate MIC values.
Incubation Conditions Maintain a consistent incubation temperature (35 ± 2°C) and duration (16-20 hours for most bacteria). Ensure proper aeration if required for the test organism.Suboptimal growth conditions for the bacteria can affect their susceptibility to the antibiotic.
Endpoint Reading Read the MIC as the lowest concentration of the antibiotic that completely inhibits visible growth. Use a consistent light source and background.Subjectivity in reading the endpoint is a common source of variability. Having a second person confirm the readings can be beneficial.
In Vivo Studies: High Variability in Efficacy

Issue: In your murine infection model, you are seeing large standard deviations in bacterial burden or survival rates within the same treatment group.

Potential Cause Troubleshooting Steps Rationale
Animal Health and Handling Ensure all animals are of the same age, sex, and from the same supplier. Allow for an acclimatization period before the experiment. Handle animals gently to minimize stress.Stress can impact the immune system and the course of infection, leading to variability in outcomes.[5]
Infection Inoculum Prepare a fresh bacterial inoculum for each experiment and standardize the concentration. Ensure a consistent volume and route of administration for the inoculum.Variations in the number of bacteria used to infect the animals will lead to different initial bacterial burdens and disease progression.
Drug Formulation and Administration Ensure the drug is completely solubilized or uniformly suspended in the vehicle. Administer the correct dose volume accurately based on individual animal body weights.Inaccurate dosing is a direct source of variability in drug exposure and, consequently, efficacy.
Timing of Interventions Standardize the time between infection and the initiation of treatment. Maintain a consistent dosing schedule.The timing of the first dose is critical in acute infection models. Delays can allow the infection to become more established and harder to treat.
Sample Collection and Processing Use a standardized procedure for tissue homogenization and plating to determine bacterial counts. Ensure consistency in the time of sample collection post-treatment.Inconsistent sample processing can introduce significant technical variability in the final bacterial load measurements.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]

Materials:

  • (S)-9-piperazino ofloxacin

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (test and QC strains, e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer

Procedure:

  • Prepare Drug Dilutions:

    • Prepare a stock solution of (S)-9-piperazino ofloxacin in a suitable solvent (e.g., water, DMSO) at a concentration of 1280 µg/mL.

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the 1280 µg/mL stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • This will result in a concentration range from 64 µg/mL to 0.125 µg/mL in the final assay plate. Well 11 will be the growth control (no drug), and well 12 will be the sterility control (no bacteria).

  • Prepare Bacterial Inoculum:

    • From an overnight culture plate, select 3-5 colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculate the Plate:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well will be 200 µL, and the drug concentrations will be halved.

  • Incubation and Reading:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

    • The MIC is the lowest concentration of the drug that shows no visible growth.

Protocol 2: Murine Thigh Infection Model for In Vivo Efficacy

This model is widely used to assess the in vivo efficacy of antibiotics against localized infections.[6][7][8]

Materials:

  • Female ICR or CD-1 mice (6-8 weeks old)

  • Cyclophosphamide (for inducing neutropenia, if required)

  • Test bacterial strain

  • (S)-9-piperazino ofloxacin formulated in a suitable vehicle (e.g., saline, 5% dextrose)

  • Anesthetic (e.g., isoflurane)

  • Sterile saline

  • Tissue homogenizer

Procedure:

  • Induce Neutropenia (if studying efficacy in an immunocompromised host):

    • Administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This will result in neutropenia (<100 neutrophils/mm³) at the time of infection.

  • Infection:

    • Culture the bacterial strain to the mid-logarithmic phase.

    • Wash and resuspend the bacteria in sterile saline to a concentration of approximately 10⁷ CFU/mL.

    • Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the thigh muscle of one hind leg.

  • Treatment:

    • At 2 hours post-infection, begin treatment with (S)-9-piperazino ofloxacin.

    • Administer the drug via a relevant route (e.g., subcutaneous, oral gavage) at various dose levels. Include a vehicle control group.

    • A typical dose-ranging study might include doses from 1 mg/kg to 100 mg/kg.

  • Endpoint Measurement:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically remove the infected thigh muscle and homogenize it in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/thigh).

  • Data Analysis:

    • Plot the log₁₀ CFU/thigh against the administered dose.

    • Determine the dose required to achieve a bacteriostatic effect (no change in bacterial count compared to the initial inoculum) and the doses required for 1-log and 2-log reductions in bacterial burden.

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration

The efficacy of fluoroquinolones is concentration-dependent, and the two most important PK/PD indices that predict their in vivo activity are the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) and the ratio of the maximum plasma concentration to the MIC (Cmax/MIC).[1][9][10][11][12]

  • AUC/MIC: This parameter is generally considered the most predictive of fluoroquinolone efficacy.

    • For Gram-negative bacteria, an AUC/MIC ratio of >100-125 is often associated with clinical and bacteriological success.[12]

    • For Gram-positive bacteria, such as Streptococcus pneumoniae, a lower AUC/MIC ratio of >30-40 may be sufficient.[11]

  • Cmax/MIC: This index is also important, with a target of >10 often cited for optimal bactericidal activity, particularly for Gram-negative organisms.[12]

Translating In Vitro Data to In Vivo Dosage:

  • Determine the MIC of (S)-9-piperazino ofloxacin against the target pathogen.

  • Conduct a PK study in the same animal model to determine the AUC and Cmax achieved with different doses.

  • Calculate the PK/PD indices for each dose.

  • Identify the dose that achieves the target AUC/MIC or Cmax/MIC ratio. This dose can then be used as a starting point for dose-ranging efficacy studies.

G cluster_0 In Vitro Data cluster_1 In Vivo PK Data (Mouse) cluster_2 PK/PD Integration & Dose Selection mic MIC of (S)-9-piperazino ofloxacin against Pathogen X calc Calculate AUC/MIC and Cmax/MIC for each dose mic->calc Provides MIC value pk AUC and Cmax at various dose levels pk->calc Provides PK parameters target Compare with target values (e.g., AUC/MIC > 100) calc->target dose Select doses for in vivo efficacy studies target->dose

Caption: PK/PD-Guided Dose Selection.

References

  • U.S. National Library of Medicine, National Center for Biotechnology Information. PubChem Compound Summary for CID 4583, Ofloxacin. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • ESCMID. EUCAST. [Link]

  • Andes, D., & Craig, W. A. (2002). Pharmacodynamics of the new fluoroquinolone gatifloxacin in murine thigh and lung infection models. Antimicrobial Agents and Chemotherapy, 46(6), 1665–1670. [Link]

  • Andes, D., & Craig, W. A. (2002). Pharmacodynamics of the New Fluoroquinolone Gatifloxacin in Murine Thigh and Lung Infection Models. Antimicrobial Agents and Chemotherapy, 46(6), 1665-1670. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. EUCAST Home. [Link]

  • ResearchGate. Relationship between AUC 24 and peak:MIC for 8 different fluoroquinolones. [Link]

  • Lacy, M. K., Nicolau, D. P., Nightingale, C. H., & Quintiliani, R. (1998). Clinical Implications of Pharmacokinetics and Pharmacodynamics of Fluoroquinolones. Clinical Infectious Diseases, 27(1), 7-15. [Link]

  • Lemaire, S., Van Bambeke, F., & Tulkens, P. M. (2007). Pharmacodynamics: relation to antimicrobial resistance. Current opinion in pharmacology, 7(5), 481-487. [Link]

  • Paladino, J. A. (2001). Fluoroquinolone benchmarking in relation to pharmacokinetic and pharmacodynamic parameters. Journal of Antimicrobial Chemotherapy, 47(suppl_1), 43-47. [Link]

  • Paladino, J. A., Callen, W. A. (2003). Fluoroquinolone benchmarking in relation to pharmacokinetic and pharmacodynamic parameters. Journal of Antimicrobial Chemotherapy, 51(Suppl 1), 43-47. [Link]

  • Stein, G. E. (1996). Application of fluoroquinolone pharmacodynamics. The Annals of Pharmacotherapy, 30(6), 649-652. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]

  • Laufen, H., Raa, J., Yeates, R. A., & Leitold, M. (1985). Twenty-four-hour Area Under the Concentration-Time curve/MIC Ratio as a Generic Predictor of Fluoroquinolone Antimicrobial Effect by Using Three Strains of Pseudomonas Aeruginosa and an in Vitro Pharmacodynamic Model. Antimicrobial Agents and Chemotherapy, 28(4), 546-551. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Pickerill, K. E., Paladino, J. A., & Schentag, J. J. (2000). Comparison of the fluoroquinolones based on pharmacokinetic and pharmacodynamic parameters. Pharmacotherapy, 20(4), 417-428. [Link]

  • UNT Health Science Center. Pharmacokinetics / Pharmacodynamics of Finafloxacin in the Murine Thigh Infection Model with S. aureus and E. coli. [Link]

  • Seeger, J., Guenther, S., Schaufler, K., Heiden, S. E., Michelet, R., & Kloft, C. (2021). Novel Pharmacokinetic/Pharmacodynamic Parameters Quantify the Exposure–Effect Relationship of Levofloxacin against Fluoroquinolone-Resistant Escherichia coli. Pharmaceutics, 13(5), 746. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Guidance Documents. [Link]

  • Nielsen, E. I., Cars, O., & Friberg, L. E. (2011). Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 66(10), 2349-2358. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. [Link]

  • Giske, C. G., & Turnidge, J. D. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical microbiology and infection, 17(10), 1455-1460. [Link]

  • Correa-Martinez, C. L., et al. (2017). An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics. Antimicrobial Agents and Chemotherapy, 61(12), e01379-17. [Link]

  • van den Berg, R. J., et al. (2022). Pharmacodynamics of Flucloxacillin in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing. Antibiotics, 11(8), 1058. [Link]

  • Leggett, J. E., Fantin, B., Ebert, S., Totsuka, K., Vogelman, B., Calame, W., Mattie, H., & Craig, W. A. (1989). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. The Journal of infectious diseases, 159(2), 281–292. [Link]

  • Shrum, B., Anantha, R. V., Xu, S. X., Donnelly, J. G., Haeryfar, S. M., McCormick, J. K., & Mele, T. (2014). Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis. PloS one, 9(9), e106675. [Link]

  • Pomponio, G., et al. (2018). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. Frontiers in Pharmacology, 9, 111. [Link]

  • Journal of Drug and Alcohol Research. (2020). Correlation between In-vitro and In-vivo Studies based on Pharmacokinetic Considerations. [Link]

  • Ambrose, P. G., et al. (2007). Clinical Implications of Pharmacokinetics and Pharmacodynamics of Fluoroquinolones. Clinical Infectious Diseases, 44(Supplement_2), S97-S105. [Link]

  • Ring, A., Sjöstedt, N., & Andersson, T. B. (2022). In vitro to in vivo pharmacokinetic translation guidance. bioRxiv. [Link]

  • Clinical and Laboratory Standards Institute. (2019). Applying Fluoroquinolone Pharmacokinetics, Pharmacodynamics, and Updated Clinical Breakpoints for Gram-Negative Pathogens to Determine Optimal Dosing. [Link]

  • Theriot, C. M., et al. (2020). Murine Model for Measuring Effects of Humanized-Dosing of Antibiotics on the Gut Microbiome. Frontiers in Cellular and Infection Microbiology, 10, 589. [Link]

  • Gencay, Y. E., et al. (2021). Pseudomonas aeruginosa Phage Cocktails: Rational Design and Efficacy Against Mouse Wound and Systemic Infection. Antibiotics, 10(9), 1046. [Link]

  • ResearchGate. Systemic efficacy studies using mouse infection models. (a,b) Data... [Link]

  • Clinical and Laboratory Standards Institute. (2019). Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. CLSI document MR02. [Link]

  • Lewis, A. J., et al. (2016). Current Murine Models of Sepsis. The Journal of surgical research, 203(2), 391-402. [Link]

  • ResearchGate. Troubleshooting table. [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

  • International Journal of Molecular Sciences. (2023). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Wisconsin State Laboratory of Hygiene. 2025 Updates to CLSI M100. [Link]

  • U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Castiglioni, E., et al. (2019). Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains. mSphere, 4(6), e00681-19. [Link]

  • Chen, C., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Frontiers in Microbiology, 12, 789855. [Link]

  • Kumar, C. G., et al. (2016). In Vitro and In Vivo Activities of Antibiotic PM181104. Antimicrobial Agents and Chemotherapy, 60(7), 4242-4249. [Link]

Sources

Technical Support Center: Preventing Precipitation of (S)-9-piperazino ofloxacin in Experimental Media

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for (S)-9-piperazino ofloxacin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and proactive strategies for preventing the precipitation of this compound in aqueous and cell culture media. Our goal is to explain the causal mechanisms behind these experimental challenges and provide robust, field-proven protocols to ensure the success of your experiments.

Part 1: Understanding the Core Problem - Physicochemical Properties

A foundational understanding of the compound's properties is critical to preventing solubility issues. Precipitation is not a random event but a predictable outcome of the compound's chemistry interacting with its environment.

Q1: What is (S)-9-piperazino ofloxacin, and why is its solubility in media so challenging?

(S)-9-piperazino ofloxacin, also known as 9-Piperazino levofloxacin or Ofloxacin EP Impurity D, is a regioisomer and impurity of the widely used fluoroquinolone antibiotic, Ofloxacin.[1][2] Like its parent compound, its molecular structure contains both a carboxylic acid group and a piperazine ring, making it an amphoteric molecule.[3]

This dual nature is the primary reason for its challenging solubility profile:

  • pH-Dependent Solubility: The compound's net charge changes significantly with pH. In acidic conditions (pH < 5), the piperazine ring is protonated, conferring a positive charge and increasing solubility.[4][5] In alkaline conditions (pH > 9), the carboxylic acid group is deprotonated, conferring a negative charge and also increasing solubility.[4][6]

  • Zwitterionic State: Between these two pH ranges, specifically in the neutral pH range of most biological media (pH 7.0-7.4), the molecule exists as a zwitterion with both a positive and a negative charge.[6] This state corresponds to its isoelectric point, where it has minimal charge and, consequently, its lowest aqueous solubility.[5] The solubility of Ofloxacin at pH 7 can fall to as low as 3-4 mg/mL, a significant decrease from its solubility in acidic or basic conditions.[5][6]

Table 1: pH-Dependent Solubility Profile of Ofloxacin (as a proxy for (S)-9-piperazino ofloxacin)

pH Range Predominant Charge Solubility Level Reference
2 - 5 Positive (Cationic) High / Soluble [4][6]
~7.0 Neutral (Zwitterionic) Low / Sparingly Soluble (~4 mg/mL) [4][5][6]

| > 9 | Negative (Anionic) | High / Freely Soluble |[4][6] |

Q2: What are the primary mechanisms causing precipitation in standard cell culture media?

There are two main chemical processes that drive the precipitation of (S)-9-piperazino ofloxacin in typical cell culture environments.

  • Isoelectric Point Precipitation: Standard cell culture media is buffered to a physiological pH of ~7.2-7.4. As shown in Table 1, this is precisely the pH range where the compound is least soluble. When a concentrated stock solution is introduced into this environment, the concentration may easily exceed its low solubility limit, causing it to precipitate out of the solution.[7][8]

  • Chelation with Divalent Cations: Fluoroquinolones are well-known chelating agents, meaning they can form stable complexes with metal ions.[6] Cell culture media is rich in divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are essential for cell growth. (S)-9-piperazino ofloxacin can bind to these cations, forming insoluble organometallic complexes that precipitate from the media.[6][9] The chelation potential for ofloxacin follows the order: Fe³⁺ > Al³⁺ > Cu²⁺ > ... > Mg²⁺ > Ca²⁺.[6]

These two factors often work in concert, making neutral, cation-rich media a challenging environment for this class of compounds.

cluster_causes Primary Causes ph Media pH ≈ 7.4 (Isoelectric Point) compound (S)-9-piperazino ofloxacin in Media ph->compound chelation Divalent Cations (Ca²⁺, Mg²⁺) chelation->compound precipitate Precipitation (Loss of Active Compound) compound->precipitate Exceeds Solubility Limit

Caption: Key factors leading to compound precipitation in media.

Part 2: Troubleshooting Guide - Immediate Precipitation ("Crashing Out")

This section addresses the common and frustrating issue of seeing a precipitate form the moment your compound is added to the media.

Q3: I added my DMSO stock solution to the media, and it immediately turned cloudy. What happened, and how do I fix it?

This phenomenon, known as "crashing out," occurs when a compound that is soluble in an organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it is poorly soluble.[7][10] The solvent exchange is too fast for the compound to properly dissolve in the new environment. The table below outlines the common causes and solutions.

Table 2: Troubleshooting Immediate Precipitation

Potential Cause Explanation Recommended Solution
High Final Concentration The target concentration of the compound in the media exceeds its maximum aqueous solubility at that pH and temperature.[8] Decrease the final working concentration. First, perform a solubility test (see Q4) to determine the practical upper limit in your specific media.
Improper Dilution Technique Adding a small volume of highly concentrated stock directly into a large volume of media causes rapid, localized supersaturation, leading to precipitation.[7] Use a serial dilution method. First, create an intermediate dilution of the stock in pre-warmed media, then add this to the final volume. This allows for a more gradual solvent exchange.
Low Media Temperature Solubility is temperature-dependent. Adding the compound to cold media (e.g., straight from the refrigerator) significantly reduces its solubility.[7] Always use pre-warmed (37°C) cell culture media for all dilution steps.[7]

| High Solvent Concentration | While DMSO aids initial dissolution, a high final concentration in media can be toxic to cells and does not guarantee solubility upon dilution into an aqueous environment.[10] | Keep the final DMSO concentration as low as possible, ideally below 0.5% and preferably below 0.1%, to minimize both toxicity and solvent-related artifacts. |

Protocol: Recommended Step-Wise Dilution Method to Prevent Precipitation

This protocol is designed to minimize the risk of precipitation by ensuring a gradual and controlled dilution process.

  • Prepare High-Concentration Stock: Dissolve (S)-9-piperazino ofloxacin in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved by vortexing. Store this stock in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Pre-warm Media: Warm your complete cell culture medium (with serum, if applicable) to 37°C in a water bath.

  • Create Intermediate Dilution: This is the most critical step. Instead of adding the DMSO stock directly to your final culture volume, first prepare an intermediate dilution in a small volume of the pre-warmed media. For example, to get a 10 µM final solution from a 10 mM stock, you might first dilute the stock 1:100 in 1 mL of warm media to create a 100 µM intermediate solution. Add the DMSO stock dropwise while gently swirling the media.

  • Prepare Final Working Solution: Add the required volume of the intermediate solution to the final volume of pre-warmed media. For instance, add 1 mL of your 100 µM intermediate solution to 9 mL of media to get a final volume of 10 mL at 10 µM.

  • Mix and Inspect: Gently mix the final solution by inverting the tube. Visually inspect for any signs of precipitation before adding it to your cells.

start 1. Prepare High-Conc. Stock in 100% DMSO (e.g., 10 mM) intermediate 3. Create Intermediate Dilution in warm media (e.g., 100 µM) (CRITICAL STEP) start->intermediate warm 2. Pre-warm Complete Media to 37°C warm->intermediate final 4. Prepare Final Working Solution (e.g., 10 µM) intermediate->final end 5. Add to Experiment final->end

Caption: Recommended workflow for preparing working solutions.

Part 3: Proactive & Advanced Strategies

If precipitation persists despite proper technique, these advanced strategies may be necessary.

Q4: How can I determine the maximum soluble concentration of (S)-9-piperazino ofloxacin in my specific media?

A simple visual solubility assessment is highly recommended before starting a large-scale experiment.

  • Prepare your high-concentration DMSO stock solution (e.g., 10 mM).

  • Aliquot a fixed volume of your complete, pre-warmed (37°C) cell culture medium into several sterile tubes (e.g., 1 mL per tube).

  • Create a series of dilutions of your stock solution into the media to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Use the step-wise dilution method described above.

  • Incubate the tubes at 37°C for a period relevant to your experiment (e.g., 2-4 hours).

  • Visually inspect each tube against a dark background for any signs of cloudiness or precipitate. The highest concentration that remains perfectly clear is your approximate maximum working concentration.

Q5: What advanced formulation strategies can I use if standard dilution fails?

For particularly high target concentrations, you may need to modify the formulation. These methods should be used with caution as they can impact cellular physiology.

  • pH Modification: Since solubility is higher at acidic pH, slightly lowering the pH of your media might help. However, most cell lines are highly sensitive to pH changes, and this is generally not recommended unless your experimental design can tolerate it. Any pH modification must be carefully controlled and validated.

  • Use of Solubilizers: Pharmaceutical studies have shown that hydrotropic agents or co-solvents can enhance the solubility of ofloxacin.[11][12]

    • Cyclodextrins: These molecules can encapsulate hydrophobic drugs, increasing their aqueous solubility.

    • Co-solvents (e.g., PEG-400): Polyethylene glycol can sometimes be used in small amounts to improve solubility.[11]

    • Caution: The use of any excipient must be validated for compatibility with your cell line and assay, as they can have independent biological effects.

Q6: Could interactions with serum proteins cause precipitation?

Yes. Components in Fetal Bovine Serum (FBS) or other supplements can sometimes interact with compounds. If you suspect this is an issue, you can perform your solubility test (Q4) in parallel using both your basal medium (without serum) and your complete medium (with serum). If the compound is soluble in basal but not complete media, serum components are likely contributing to the problem.

Part 4: Quick Reference FAQs
  • Q: What is the recommended solvent for the primary stock solution?

    • A: DMSO is generally the first choice. For (R)-Ofloxacin, solubility is ~20 mg/mL in DMSO and DMF.[13] Assume a similar profile for the (S)-isomer.

  • Q: Should I filter my final working solution if I see a precipitate?

    • A: Filtering will remove the precipitated compound, meaning your final concentration will be unknown and lower than intended.[10] It is not a solution to the problem. The primary goal should be to prevent precipitation in the first place by adjusting the concentration or dilution method.

  • Q: Can I pre-complex the divalent cations in the media to prevent chelation?

    • A: Adding a strong chelator like EDTA to the media is not recommended . It would sequester the Ca²⁺ and Mg²⁺ ions that are essential for cell health, adhesion, and signaling.[9]

  • Q: My media turns slightly yellow after adding the compound. Is this precipitation?

    • A: Ofloxacin itself is an off-white to pale yellow powder.[6] A slight yellow tint in the final solution, if it remains clear and transparent, is likely the inherent color of the compound and not necessarily precipitation. Cloudiness or visible particles are the true indicators of precipitation.

References
  • PubChem. (n.d.). Ofloxacin. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FLOXIN® Tablets (Ofloxacin Tablets) Label. AccessData. Retrieved from [Link]

  • Patil, G. B., et al. (2022). Graphical representation of ofloxacin solubility study curve at different pH range at room temperature. ResearchGate. Retrieved from [Link]

  • Tse, S., et al. (1992). Aqueous solubilities of some variously substituted quinolone antimicrobials. Regulations.gov. Retrieved from [Link]

  • Pawar, P., et al. (2013). SolubilityÊs of Ofloxacin in Aqueous Solutions Containing Individual Solubilizers. ResearchGate. Retrieved from [Link]

  • Maheshwari, R.K., et al. (2018). Solubility enhancement of ofloxacin by mixed solvency approach. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). SolubilityÊs of Ofloxacin in buffer solutions of different pH. Retrieved from [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]

  • Khattak, S. F., et al. (2016). Cell culture media impact on drug product solution stability. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 9-Piperazino ofloxacin, (S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 9-PIPERAZINO OFLOXACIN, (S)-. Retrieved from [Link]

Sources

Technical Support Center: High-Purity (S)-9-Piperazino Ofloxacin Purification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Purity

(S)-9-piperazino ofloxacin, a derivative of Levofloxacin, is a crucial compound in pharmaceutical research and development.[1] As with its parent compound, the biological activity is highly dependent on its stereochemistry, with the (S)-enantiomer possessing the desired therapeutic effects.[2][3] Achieving high purity—specifically enantiomeric, chemical, and crystallographic purity—is paramount for ensuring safety, efficacy, and reproducibility in downstream applications.

This guide provides a comprehensive technical resource for researchers, scientists, and process chemists encountering challenges in the purification of (S)-9-piperazino ofloxacin. It is structured as a series of troubleshooting questions and answers, supplemented with detailed protocols and workflow diagrams to navigate common experimental hurdles.

Core Purification Strategy & Workflow

The purification of (S)-9-piperazino ofloxacin from a crude synthesis mixture is a multi-step process designed to remove specific classes of impurities. The primary goals are to eliminate the undesired (R)-enantiomer, unreacted starting materials, synthesis byproducts, and residual solvents.

A typical workflow involves an initial purification by recrystallization to remove bulk chemical impurities, followed by a chiral chromatography step to ensure high enantiomeric excess (e.e.).

G cluster_0 Purification Workflow A Crude (S)-9-piperazino ofloxacin B Recrystallization (e.g., Ethanol/Water) A->B Removes bulk chemical impurities C QC Check 1: Chemical Purity (HPLC) B->C Verify >98% chemical purity D Chiral HPLC Polishing (Ligand-Exchange) C->D Proceed if purity spec is met E QC Check 2: Enantiomeric Purity (Chiral HPLC) D->E Isolates (S)-enantiomer F Solvent Evaporation & Drying E->F Verify >99% e.e. G High-Purity Final Product (>99.5% Purity, >99% e.e.) F->G

Caption: General purification workflow for (S)-9-piperazino ofloxacin.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification process in a question-and-answer format.

Category 1: Enantiomeric Purity Issues

Q1: My final product has a low enantiomeric excess (e.e. <99%). How can I improve the chiral separation?

A1: Low e.e. is a common problem indicating that the separation of (S)- and (R)-enantiomers is incomplete. The most effective solution is to optimize the chiral chromatography step. Chiral ligand-exchange HPLC is a highly robust method for resolving ofloxacin enantiomers.[2][4]

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: The resolution is highly sensitive to the concentration of the chiral ligand (e.g., L-isoleucine) and the metal ion (e.g., Copper (II) Sulfate) in the mobile phase.[4][5] Systematically vary the ligand concentration (e.g., from 2.0 to 5.0 mmol/L) to find the optimal balance for resolution.[6]

  • Adjust Organic Modifier Ratio: The ratio of methanol to water affects both retention time and enantioselectivity.[2][4] A common starting point is a 20:80 (v/v) methanol/water mixture.[2][6] Decreasing the methanol percentage may improve resolution at the cost of longer run times.

  • Control Temperature: Column temperature can significantly impact separation. Lowering the temperature often enhances enantioseparation.[2] Experiment with temperatures between 20°C and 40°C.

  • Consider an Alternative Chiral Stationary Phase (CSP): If ligand-exchange on a C18 column is insufficient, direct separation on a polysaccharide-based CSP (e.g., cellulose tris-(3,5-dimethyl phenyl carbamate)) can be highly effective.[3][7] These columns often require a normal-phase mobile phase.

ParameterStarting ConditionOptimization RangeRationale
Ligand (L-isoleucine) 2.5 mmol/L2.0 - 5.0 mmol/LAffects the stability and stereoselectivity of the diastereomeric complexes formed on the column.[5]
Metal Ion (CuSO₄) 0.6 mmol/L0.5 - 3.0 mmol/LCentral ion for forming the ternary complexes required for separation.[4][6]
Methanol/Water (v/v) 20:8010:90 to 30:70Balances analyte retention with resolution; lower organic content often increases resolution.[2]
Column Temperature 25 °C20 - 40 °CLower temperatures can increase the energetic difference between enantiomer interactions with the CSP.[2]
Category 2: Chemical Purity & Impurity Profile

Q2: My HPLC analysis shows several process-related impurities even after recrystallization. What are these and how can I remove them?

A2: Process-related impurities in ofloxacin synthesis are well-documented and can include starting materials or byproducts from side reactions.[8] Common impurities include Ofloxacin Related Compound A (N-Desmethyl Ofloxacin), Ofloxacin Q-acid, and various degradation products like Ofloxacin N-oxide.[9][][11]

Troubleshooting Steps:

  • Activated Carbon Treatment: If the product has a noticeable color (e.g., yellow tint), it may be due to colored degradation products.[12] Before recrystallization, dissolve the crude product in the solvent, add 1-2% (w/w) activated carbon, stir for 30 minutes at a slightly elevated temperature, and perform a hot filtration to remove the carbon and adsorbed impurities.[12][13]

  • Optimize Recrystallization Solvent System: The choice of solvent is critical. An ideal system is one where the product is highly soluble at high temperatures and poorly soluble at low temperatures. For ofloxacin and its derivatives, alcohol-water or chloroform-alcohol mixtures are often effective.[13][14]

  • Control Cooling Rate: Rapidly crashing the product out of solution can trap impurities within the crystal lattice.[12] Employ a slow, controlled cooling profile to allow for the formation of larger, purer crystals. Let the solution cool naturally to room temperature before moving it to an ice bath.[12]

  • pH Adjustment during Work-up: Some impurities may be acidic or basic. A patent for ofloxacin synthesis describes an extraction and precipitation process involving pH adjustments to remove certain impurities.[13] Adjusting the pH of an aqueous solution of the crude product can selectively precipitate either the desired product or the impurities.

Category 3: Crystallization & Yield Issues

Q3: I am experiencing significant yield loss during the recrystallization step. What can I do to improve recovery?

A3: Yield loss during recrystallization is a common challenge, often stemming from using too much solvent or an inefficient cooling process.[12]

Troubleshooting Steps:

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Working with a saturated solution is key to maximizing recovery upon cooling.[12]

  • Analyze the Mother Liquor: After filtering your crystals, analyze the remaining solution (mother liquor) by HPLC. If a significant amount of product remains, you can attempt to recover a "second crop" by concentrating the mother liquor (e.g., by evaporating some of the solvent) and repeating the cooling process.[12]

  • Employ an Anti-Solvent: An alternative to cooling is anti-solvent crystallization. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which the product is insoluble) until precipitation occurs. This can sometimes provide better yield and crystal quality.

Detailed Experimental Protocols

Protocol 1: Recrystallization for Bulk Chemical Purification

This protocol is a general guideline. The optimal solvent ratios and volumes should be determined empirically.

  • Dissolution: Place the crude (S)-9-piperazino ofloxacin (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask. Add a minimal volume of a suitable solvent (e.g., ethanol) and heat the mixture to reflux with stirring until all solids dissolve.

  • Hot Filtration (Optional): If insoluble impurities or activated carbon are present, perform a hot filtration through a pre-heated filter funnel to remove them. This step must be done quickly to prevent premature crystallization.[12]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Maximize Precipitation: Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.[12]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: Chiral HPLC for Enantiomeric Polishing

This protocol is adapted from established methods for ofloxacin enantiomer separation.[2][6]

  • System Preparation: Utilize an HPLC system with a UV detector (set to ~294 nm) and a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).[2][15][16]

  • Mobile Phase Preparation: Prepare the mobile phase consisting of Methanol:Water (20:80, v/v). To the aqueous portion, add L-isoleucine to a final concentration of 2.5 mmol/L and Copper (II) Sulfate to a final concentration of 0.6 mmol/L.[4] Filter and degas the mobile phase before use.

  • Sample Preparation: Dissolve the recrystallized product in the mobile phase to a concentration of approximately 0.2 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min[2][6]

    • Column Temperature: 25 °C[2]

    • Injection Volume: 10 µL

  • Separation & Fraction Collection: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample. The two enantiomers should resolve into distinct peaks. Collect the fraction corresponding to the desired (S)-enantiomer.[2]

  • Product Isolation: Combine the collected fractions containing the pure (S)-enantiomer. Remove the solvent under reduced pressure (e.g., via rotary evaporation) to yield the final, high-purity product.

G cluster_1 Troubleshooting: Low Enantiomeric Purity Start Low e.e. Detected (<99%) Opt_Mobile Optimize Mobile Phase? (Ligand/Cu²⁺/MeOH ratio) Start->Opt_Mobile Opt_Temp Adjust Column Temp? (Try Lower Temp) Opt_Mobile->Opt_Temp No Reinject Re-run Chiral HPLC with new method Opt_Mobile->Reinject Yes New_CSP Change Column? (e.g., Polysaccharide CSP) Opt_Temp->New_CSP No Opt_Temp->Reinject Yes New_CSP->Reinject Yes Success Purity Achieved (>99% e.e.) Reinject->Success

Caption: Decision tree for troubleshooting low enantiomeric purity.

References

  • Chiral separation of ofloxacin enantiomers by ligand exchange chrom
  • A Technical Guide to the Synthesis and Purification of (S)-Ofloxacin-d3. (2025). Benchchem.
  • Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography. (n.d.). Analyst (RSC Publishing).
  • Cellulose tris-(3,5-dimethyl phenyl carbamate)
  • Application Notes and Protocols for Chiral Separation of Ofloxacin Esters using HPLC. (2025). Benchchem.
  • Ofloxacin-impurities. (n.d.).
  • Technical Support Center: Purification of Levofloxacin Q-Acid. (2025). Benchchem.
  • FORMING OF DIASTEREOISOMER WITH L-ISOLEUCIN TO SEPARATE OFLOXACIN ENANTIOMER USING PREPARATIVE LIQUID CHROMATOGRAPHY. (n.d.). Jurnal Universitas Padjadjaran.
  • Ofloxacin Impurities. (n.d.). BOC Sciences.
  • Ofloxacin EP Impurity E. (n.d.). SynThink Research Chemicals.
  • Ofloxacin impurity E EP Reference Standard CAS 82419-52-1. (n.d.). Sigma Aldrich.
  • Structures of ofloxacin and its related impurities. (n.d.).
  • Preparation method of ofloxacin. (n.d.).
  • Improved Characteristics of Ofloxacin Agglomerated Crystals using Quassi-Emulsion Solvent Diffusion Method. (2015).
  • 9-Piperazino ofloxacin, (S)-. (n.d.). PubChem.
  • Impurities test for Ofloxacin (EP-8.0 method). (n.d.). Thermo Fisher Scientific.
  • VALIDATION OF CLEANING PROCEDURE FOR ELIMINATION OF OFLOXACIN AND METRONIDAZOLE BENZOATE FROM MIXING EQUIPMENT BY USING UV SPECTROSCOPY. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

Sources

Technical Support Center: Stability of (S)-9-Piperazino Ofloxacin in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of (S)-9-piperazino ofloxacin in various solvents. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of your stability studies, ensuring the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is (S)-9-piperazino ofloxacin and why is its stability in different solvents a concern?

(S)-9-piperazino ofloxacin is a derivative of ofloxacin, a broad-spectrum fluoroquinolone antibiotic. The "(S)-" designation refers to the specific stereochemistry at the C3 position of the oxazine ring, which is known to be the more active enantiomer (levofloxacin). The "9-piperazino" substitution refers to a modification on the quinolone ring. The stability of this compound in various solvents is a critical parameter for several reasons:

  • Pre-formulation Studies: Understanding how the compound behaves in different solvents is fundamental to developing a stable and effective pharmaceutical dosage form.

  • Analytical Method Development: The choice of solvent can significantly impact the accuracy and reproducibility of analytical methods, such as High-Performance Liquid Chromatography (HPLC), used for quantification and impurity profiling.

  • Forced Degradation Studies: Solvents are used to intentionally stress the drug substance to identify potential degradation products and establish degradation pathways, a key requirement of regulatory bodies like the ICH.[1][2]

Q2: What are the primary degradation pathways for ofloxacin and its derivatives?

Ofloxacin and its derivatives are susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photolysis.[3][4][5]

  • Hydrolysis: This involves the breakdown of the molecule by reaction with water. The rate of hydrolysis is often pH-dependent, with increased degradation observed under both acidic and basic conditions.[5][6] For ofloxacin, this can lead to the opening of the piperazine ring.[7][8]

  • Oxidation: Ofloxacin can be oxidized, leading to the formation of various degradation products, including N-oxides.[4][9][10] Oxidative degradation can be initiated by exposure to air, peroxides, or certain metal ions.[4][11]

  • Photodegradation: Exposure to light, particularly UV light, can cause significant degradation of fluoroquinolones.[3][12][13] This pathway can lead to complex mixtures of degradation products through various reactions, including decarboxylation and cleavage of the piperazine ring.[7][8]

Q3: Which solvents are commonly used in stability studies of fluoroquinolones?

The choice of solvent depends on the specific goals of the study. Common solvents include:

  • Aqueous Buffers: To assess stability at different pH values, buffers ranging from acidic (e.g., pH 1-3) to neutral (e.g., pH 6-8) to basic (e.g., pH 9-12) are used. Ofloxacin's solubility is pH-dependent, being higher in acidic (pH 2-5) and basic (pH > 9) conditions and lower around neutral pH.[14]

  • Organic Solvents: Methanol, acetonitrile, and ethanol are frequently used, especially in analytical method development and for dissolving the compound before dilution in aqueous media.[1][5]

  • Protic vs. Aprotic Solvents: The type of solvent (protic, like water or methanol, versus aprotic, like acetonitrile or DMSO) can influence degradation rates and pathways.

Troubleshooting Guides

Issue 1: Inconsistent or Rapid Degradation Observed in Aqueous Solutions.

Question: "I'm observing highly variable and faster-than-expected degradation of (S)-9-piperazino ofloxacin in my aqueous buffer solutions. What could be the cause, and how can I troubleshoot this?"

Answer (As a Senior Application Scientist):

This is a common issue that often points to uncontrolled variables in your experimental setup. Let's break down the potential causes and solutions.

Causality Explained: The stability of fluoroquinolones in aqueous media is highly sensitive to pH, the presence of metal ions, and exposure to light.[13][15] Inconsistent pH control can lead to fluctuations in the rate of hydrolysis, while trace metal impurities can catalyze oxidative degradation. Fluoroquinolones are also notoriously photosensitive.[3][12][13]

Troubleshooting Protocol:

  • Verify and Buffer pH:

    • Action: Calibrate your pH meter before preparing each buffer. After adding (S)-9-piperazino ofloxacin, re-verify the pH, as the compound itself can slightly alter it.

    • Insight: Ensure your buffer has sufficient capacity to maintain the target pH throughout the experiment.

  • Control for Metal Ion Contamination:

    • Action: Use high-purity water (e.g., Milli-Q or equivalent) and analytical grade buffer components. If you suspect metal ion catalysis, consider adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.01%) to your solutions.

    • Insight: Leaching from glassware is a potential source of metal ions. Using high-quality borosilicate glass or pre-treating with a chelating agent can mitigate this.

  • Implement Strict Photoprotection:

    • Action: Prepare all solutions under low-light conditions. Use amber volumetric flasks and vials for storage. Wrap any clear glass containers in aluminum foil.

    • Insight: Standard laboratory lighting can be sufficient to induce photodegradation over time.[5] This is a critical and often underestimated factor.

Experimental Workflow for Troubleshooting:

Caption: Troubleshooting workflow for inconsistent degradation.

Issue 2: Unexpected Peaks Appearing in HPLC Chromatograms During Stability Studies in Organic Solvents.

Question: "I'm running a stability study of (S)-9-piperazino ofloxacin in methanol and acetonitrile. I'm seeing new, unidentified peaks in my HPLC chromatograms, even at early time points. Are these degradation products?"

Answer (As a Senior Application Scientist):

While these could be degradation products, it's also possible they are artifacts from your solvent or experimental conditions. It's crucial to systematically rule out other possibilities before concluding they are true degradants.

Causality Explained: Organic solvents, especially when not of the highest purity or when stored improperly, can contain impurities (e.g., peroxides in older ethers or aldehydes in methanol) that can react with your compound. Furthermore, interactions between the solvent and your compound under specific conditions (e.g., elevated temperature) can lead to unexpected products.

Troubleshooting Protocol:

  • Solvent Quality Check:

    • Action: Use fresh, HPLC-grade or higher purity solvents. Run a blank chromatogram of the solvent alone to check for any interfering peaks.

    • Insight: Always filter your solvents before use to remove particulate matter that could interfere with your analysis.

  • Control Experiment (Solvent Blank):

    • Action: Prepare a "mock" sample containing only the solvent and subject it to the same storage and handling conditions as your active samples. Analyze this alongside your test samples.

    • Insight: This will help you differentiate between peaks arising from the solvent itself and those resulting from the degradation of your compound.

  • Investigate Solvent-Analyte Interaction:

    • Action: If your compound has reactive functional groups, consider if they could be reacting with the solvent. For example, an amine could potentially react with trace aldehydes in methanol.

    • Insight: If you suspect a solvent-analyte reaction, try a different, less reactive solvent (e.g., switching from methanol to acetonitrile) and see if the unknown peaks persist.

Data Presentation: Hypothetical Stability in Different Solvents

SolventStorage Condition% (S)-9-piperazino ofloxacin Remaining (24h)Observations
Methanol (HPLC Grade)Room Temp, Protected from Light98.5%Minor unknown peak at RRT 1.2
Acetonitrile (HPLC Grade)Room Temp, Protected from Light99.8%No significant new peaks
Water (pH 7.0)Room Temp, Protected from Light99.5%No significant new peaks
0.1 M HCl60°C, Protected from Light85.2%Major degradation peak at RRT 0.8
0.1 M NaOH60°C, Protected from Light78.9%Multiple degradation peaks
Issue 3: Difficulty in Developing a Stability-Indicating HPLC Method.

Question: "My current HPLC method shows good separation for the parent peak of (S)-9-piperazino ofloxacin, but when I analyze samples from forced degradation studies, the degradation product peaks are co-eluting or poorly resolved. How can I improve my method?"

Answer (As a Senior Application Scientist):

Developing a robust, stability-indicating HPLC method is a cornerstone of any stability program. The key is to challenge the method with degraded samples and systematically optimize the chromatographic conditions.

Causality Explained: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products and impurities.[1][16] Co-elution occurs when the chromatographic conditions (mobile phase, column, temperature) are not sufficient to differentiate between compounds with similar physicochemical properties.

Troubleshooting and Optimization Protocol:

  • Generate a "Degradation Cocktail":

    • Action: Perform forced degradation under various stress conditions (acid, base, oxidation, heat, light) as per ICH guidelines.[2][17] Combine small aliquots of each stressed sample to create a single solution containing a wide range of degradation products.

    • Insight: This "cocktail" is your most powerful tool for method development, as it presents the greatest separation challenge.

  • Systematic Method Optimization:

    • Mobile Phase Composition: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A gradient elution (where the solvent composition changes over time) is often necessary to resolve complex mixtures.[18][19]

    • Mobile Phase pH: The retention of ionizable compounds like fluoroquinolones is highly dependent on pH. Adjusting the pH of your aqueous buffer can dramatically alter selectivity. Experiment with a pH range around the pKa values of your compound.

    • Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as C8, phenyl-hexyl, or a polar-embedded phase, which offer different selectivities.

    • Temperature: Adjusting the column temperature can improve peak shape and alter selectivity.

Logical Relationship for Method Optimization:

G Start Start: Poor Resolution DegradationCocktail Prepare Degradation Cocktail (Acid, Base, Peroxide, Light) Start->DegradationCocktail Optimize Systematic Optimization DegradationCocktail->Optimize MobilePhase Adjust Mobile Phase Ratio (Gradient Elution) Optimize->MobilePhase pH Modify Mobile Phase pH Optimize->pH Column Test Different Column Chemistries Optimize->Column PeakPurity Assess Peak Purity (PDA/DAD Detector) MobilePhase->PeakPurity pH->PeakPurity Column->PeakPurity End End: Validated Stability-Indicating Method PeakPurity->End

Caption: Logical flow for HPLC method optimization.

References

  • Photocatalytic degradation of ofloxacin and evaluation of the residual antimicrobial activity. (n.d.). Google Scholar.
  • Oxidation of ofloxacin by Oxone/Co(2+): identification of reaction products and pathways. (n.d.). Google Scholar.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency.
  • Photocatalytic degradation of ofloxacin and evaluation of the residual antimicrobial activity. (2014, October 13). SciELO.
  • Kinetic study of ofloxacin oxidation by permanganate in sulfuric acid. (2024, August 17). Assay.
  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF OFLOXACIN IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES.
  • Photodegradation of ciprofloxacin and ofloxacin antibiotics and their photo-metabolites with sunlight. (2019, February 22). OAText.
  • Photocatalytic degradation of ofloxacin antibiotic using g-C3N4/ZnO for wastewater treatment. (n.d.). UiTM Institutional Repository.
  • Stability Indicating High Performance Liquid Chromatography Method for Determination of Ofloxacin in Bulk Drug and Pharmaceutical Dosage Form. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • ICH STABILITY TESTING GUIDELINES. (n.d.). SlidePlayer.
  • Ich guidelines for stability studies 1. (2012, July 28). SlideShare.
  • Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic treatment. (2012, August 2). PubMed.
  • Stress degradation monitoring of Ofloxacin by HPTLC and Bioautography. (n.d.). Research Journal of Pharmacy and Technology.
  • Oxidation of Ofloxacin: Significance and symbolism. (2025, March 6). Assay.
  • Oxidation Ofloxacin: Significance and symbolism. (2024, December 5). Assay.
  • (PDF) Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic treatment. (2025, August 6). ResearchGate.
  • Chromatogram of ofloxacin tablet sample under oxidation degradation,.... (n.d.). ResearchGate.
  • Degradation of ofloxacin by potassium ferrate: kinetics and degradation pathways. (2022, February 8). PubMed.
  • Proposed pathways for ofloxacin transformation based on the photo(cata)lytic and biotransformation products identified. (n.d.). ResearchGate.
  • HPLC chromatogram of ofloxacin and its related impurities. (n.d.). ResearchGate.
  • Stability-indicating hplc method for determination of ofloxacin in bulk drug and tablets using trifluoroacetate as counter anions. (2025, August 5). ResearchGate.
  • Stress degradation monitoring of Ofloxacin by HPTLC and Bioautography. (n.d.). Research Journal of Pharmacy and Technology.
  • Ofloxacin. (n.d.). PubChem.
  • (PDF) The transformation mechanism of ofloxacin (OFL) by chlorine dioxide disinfection in water distribution system: kinetics, byproducts and toxicity. (2025, July 12). ResearchGate.
  • Photo-transformation of ofloxacin in natural aquatic conditions: Impact of indirect photolysis on the product profile and transformation mechanism. (n.d.). PubMed.

Sources

Technical Support Center: Method Refinement for Consistent Results with (S)-9-Piperazino Ofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of (S)-9-piperazino ofloxacin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving consistent and reliable experimental outcomes. The information herein is structured to address specific challenges you may encounter, explaining the causality behind experimental choices to empower you with a robust, self-validating system for your work.

(S)-9-piperazino ofloxacin, also known as (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1][2]oxazino[2,3,4-ij]quinoline-6-carboxylic acid, is a derivative of ofloxacin, a broad-spectrum fluoroquinolone antibiotic. The specific "(S)-" stereochemistry is crucial, as it is significantly more potent than its (R)-enantiomer.[3][4][5] This guide will focus on the key challenges in its synthesis and analysis: ensuring stereochemical purity and managing the nucleophilic aromatic substitution (SNAr) reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction to substitute the fluorine at the C-10 position with N-methylpiperazine is sluggish and results in a low yield. What are the critical parameters to control?

A1: The reaction is a nucleophilic aromatic substitution (SNAr), which is fundamentally different from SN1 or SN2 reactions.[6] In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, proceeding through a negatively charged intermediate called a Meisenheimer complex.[7] The rate-determining step is typically the initial nucleophilic attack, which disrupts the aromaticity of the ring system.[6]

Several factors are critical for a successful SNAr reaction in this context:

  • Solvent Choice: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are highly effective. They can solvate the cation of the nucleophile, leaving the nucleophile itself more reactive.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier associated with disrupting the aromatic system.[8] A typical temperature range is 60-125°C.[9][10] However, excessively high temperatures can lead to degradation.

  • Base: A non-nucleophilic base, such as potassium carbonate, is often used to scavenge the HF generated during the reaction, driving the equilibrium towards the product.[11]

  • Excess Piperazine: Using an excess of N-methylpiperazine can serve a dual purpose: it acts as both the nucleophile and the base to neutralize the HF byproduct. This is a common strategy in industrial preparations.[12]

Q2: I am observing multiple spots on my TLC plate post-synthesis, even after purification. What are the likely impurities?

A2: Common impurities in the synthesis of piperazine-containing fluoroquinolones can include:

  • Unreacted Starting Material: Incomplete reaction will leave residual 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid.[9]

  • Positional Isomers: While the fluorine at C-10 is the most activated for substitution, reaction at other positions, though less likely, can occur, leading to regioisomers.[13]

  • Di-substituted Products: If there are other reactive sites, di-substitution with piperazine could be a possibility, although less common in this specific structure.

  • Degradation Products: Fluoroquinolones can be susceptible to degradation under harsh acidic, basic, or photolytic conditions.[14]

  • Piperazine-Related Impurities: Commercial piperazine can contain impurities like N-formylpiperazine or products of self-condensation.[15]

Q3: How can I confirm the stereochemical purity of my final (S)-9-piperazino ofloxacin product?

A3: Ensuring the correct stereochemistry is paramount, as the biological activity resides almost exclusively in the (S)-enantiomer.[5] The most reliable method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) .

A typical approach involves using a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers. Alternatively, a chiral mobile phase additive, such as a sulfated-β-cyclodextrin, can be used with a standard reversed-phase column to achieve separation.[5] It is crucial to have a racemic or (R)-isomer standard for comparison to validate the separation method.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common experimental problems.

Problem 1: Low Yield in the Piperazine Substitution Step
Symptom Possible Cause Recommended Solution
Reaction does not proceed to completion (significant starting material remains) 1. Insufficient reaction temperature. 2. Inadequate reaction time. 3. Presence of water in reagents or solvent.1. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and degradation by TLC or HPLC. 2. Extend the reaction time, monitoring progress every few hours. 3. Ensure all reagents and solvents are anhydrous.
Formation of multiple, difficult-to-separate byproducts 1. Reaction temperature is too high, causing degradation. 2. Incorrect stoichiometry of reagents.1. Reduce the reaction temperature and extend the reaction time. 2. Carefully control the molar ratios of the fluoroquinolone core to N-methylpiperazine and any added base.
Product is lost during workup 1. The product, being amphoteric, may have suboptimal solubility at the workup pH. 2. Inefficient extraction from the aqueous phase.1. Adjust the pH of the aqueous solution carefully to the isoelectric point of the product to induce precipitation. 2. Use a more polar organic solvent for extraction, such as chloroform or a mixture of dichloromethane and isopropanol.[16]
Problem 2: Inconsistent Results in HPLC Analysis
Symptom Possible Cause Recommended Solution
Poor peak shape (tailing or fronting) 1. The highly basic piperazine moiety is interacting with residual silanols on the C18 column. 2. Incorrect mobile phase pH.1. Use a base-deactivated column or add a competing base like triethylamine (0.1%) to the mobile phase. 2. Adjust the mobile phase pH. For ofloxacin and its analogs, a pH around 3 is often effective.[17]
Shifting retention times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition.1. Use a column oven to maintain a constant temperature. 2. Prepare the mobile phase fresh daily and ensure it is thoroughly mixed and degassed.
No separation of enantiomers on a chiral column 1. Incorrect chiral stationary phase for the analyte. 2. Inappropriate mobile phase for chiral separation.1. Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type). 2. For chiral separations, the mobile phase composition is critical. Often, mixtures of hexane/isopropanol or specialized mobile phases with additives are required. Consult the column manufacturer's guidelines.

Experimental Protocols

Protocol 1: Synthesis of (S)-9-Piperazino Ofloxacin

This protocol is a generalized procedure based on common methods for nucleophilic aromatic substitution on fluoroquinolone cores.[9][18]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid (1 equivalent).

  • Reagent Addition: Add anhydrous DMSO as the solvent, followed by N-methylpiperazine (2-4 equivalents).

  • Heating: Heat the reaction mixture to 80-100°C and stir for 6-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water.

    • Adjust the pH to 7.0-7.5 with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the crude product.

    • Stir for 30 minutes, then collect the precipitate by vacuum filtration.

  • Purification: Wash the crude solid with water, followed by a cold organic solvent like ethanol or acetone, to remove unreacted piperazine.[15][19] Recrystallize the product from a suitable solvent system (e.g., ethanol/water or DMF/water).

Protocol 2: RP-HPLC Method for Purity Analysis

This method is adapted from established procedures for analyzing ofloxacin and its impurities.[2][14][20]

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of a buffer and an organic solvent. For example, Buffer A: 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.2 with phosphoric acid); Buffer B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 294 nm.[14]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Visualizations

Workflow for Troubleshooting Low Synthetic Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Time - Use Anhydrous Reagents incomplete->optimize_conditions check_workup Review Workup & Purification complete->check_workup optimize_conditions->check_completion ph_issue Suboptimal pH for Precipitation? check_workup->ph_issue extraction_issue Inefficient Extraction? check_workup->extraction_issue recrystallization_issue Product Loss During Recrystallization? check_workup->recrystallization_issue adjust_ph Adjust pH to Isoelectric Point ph_issue->adjust_ph change_solvent Use More Polar Extraction Solvent extraction_issue->change_solvent modify_recrystallization Modify Recrystallization Solvent/Conditions recrystallization_issue->modify_recrystallization final_product Consistent High Yield adjust_ph->final_product change_solvent->final_product modify_recrystallization->final_product

Caption: Troubleshooting decision tree for low synthetic yield.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

G sub Fluoroquinolone Core (Aryl Fluoride) meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) sub->meisenheimer + Nucleophile (Rate-Determining Step) nuc Piperazine (Nucleophile) nuc->meisenheimer product (S)-9-Piperazino Ofloxacin meisenheimer->product - Leaving Group (Fast) leaving_group F⁻ meisenheimer->leaving_group

Caption: Simplified SNAr mechanism for piperazine substitution.

References

  • PubChem. (S)-9-Piperazino ofloxacin. National Center for Biotechnology Information. [Link]

  • Li, X., & Russell, R. K. (2008). Using Potassium Carbonate to Scavenge Hydrogen Fluoride: A Scale-Up Process for Quantitative Production of (1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3)difluoro−Boron. Organic Process Research & Development, 12(3), 464.
  • ResearchGate. (1999). A practical stereoselective synthesis of (S)-( - )-ofloxacin. Chinese Journal of Chemistry. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Ofloxacin. [Link]

  • ResearchGate. (2013). Reverse phase - HPLC method for the analysis of ofloxacin in pharmaceutical dosage form. [Link]

  • Hayakawa, I., Atarashi, S., Yokohama, S., Imamura, M., Sakano, K., & Furukawa, M. (1986). Synthesis and antibacterial activities of optically active ofloxacin. Antimicrobial Agents and Chemotherapy, 29(1), 163–164.
  • GSRS. (S)-9-PIPERAZINO OFLOXACIN. [Link]

  • Patel, D. P., et al. (2013). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF OFLOXACIN IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4).
  • Derle, D. V., et al. (2010). Determination of ofloxacin in bulk drug and pharmaceutical dosage form by high performance liquid chromatography method. Der Pharmacia Lettre, 2(2), 240-246.
  • Radl, S., Kováiová, L., Moural, J., & Bendová, R. (1991). Structural Modification and New Methods for Preparation of Ofloxacin Analogues.
  • Chen, Y. J., et al. (2013). 7-[4-(4-Substituted-benzoyl/benzenesulfonyl)
  • Abuo-Rahma, G. E.-D. A., et al. (2023). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Scientific Reports, 13(1), 4165.
  • Hayakawa, I., et al. (1986). Synthesis and antibacterial activities of optically active ofloxacin. Antimicrobial agents and chemotherapy, 29(1), 163-164.
  • ResearchGate. Enantiomeric Separation of Ofloxacin by Nano-Liquid Chromatography Using a Sulfated-β-Cyclodextrin as a Chiral Selector in the Mobile Phase. [Link]

  • Rueping, M., et al. (2010).
  • GSRS. (R)-9-PIPERAZINO OFLOXACIN. [Link]

  • BenchChem. (2025). Technical Support Center: Ofloxacin Methyl Ester Synthesis.
  • Kocienski, P. (2010). Synthesis of (R)-Ofloxacin. Synfacts, 2010(12), 1327.
  • Oriental Journal of Chemistry. (2023). Validated RP-H-P-L-C Method for the Simultaneous Determination of Betamethasone and Ofloxacin in Bulk and Pharmaceutical Formulations. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Google Patents. (1959).
  • Asian Journal of Chemistry. (2010). Synthesis and Characterization of New Fluoroquinolones Containing an N Substituted Piperazine Moiety. [Link]

  • Google Patents. (2013).
  • Google Patents. (2013).
  • Google Patents. (2010). Method for preparing ofloxacin. CN101648960A.
  • New Drug Approvals. (2015). OFLOXACIN. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Um, I. H., et al. (2007). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of organic chemistry, 72(24), 9356–9362.
  • Um, I. H., et al. (2007). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 5(24), 4005-4009.
  • O'Malley, D. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cytotoxicity Assessment of (S)-9-Piperazino Ofloxacin in Mammalian Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of new antimicrobial agents is a cornerstone of modern medicine. Ofloxacin, a second-generation fluoroquinolone antibiotic, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[1][2][3] Its selective toxicity against prokaryotic enzymes over their eukaryotic counterparts underpins its clinical utility.[1][4] However, the emergence of antibiotic resistance necessitates the exploration of novel structural analogs. (S)-9-piperazino ofloxacin is one such derivative, representing a modification of the core ofloxacin structure.[5][6]

Before any new chemical entity can advance in the drug development pipeline, a thorough preclinical safety assessment is paramount. A critical component of this is in vitro cytotoxicity testing. This guide provides a comprehensive framework for assessing and comparing the cytotoxicity profile of (S)-9-piperazino ofloxacin against its parent compound, ofloxacin, in relevant mammalian cell lines. We will delve into the rationale behind experimental design, provide detailed protocols for a multi-parametric cytotoxicity assessment, and discuss the interpretation of comparative data.

The Rationale for Cytotoxicity Testing of Fluoroquinolones

While fluoroquinolones are designed to target bacterial enzymes, they are not without effects on mammalian cells. At high concentrations, they can interact with mammalian topoisomerase II, which is structurally analogous to bacterial DNA gyrase.[1][7] Furthermore, a growing body of evidence points towards fluoroquinolone-induced mitochondrial dysfunction as a key off-target effect.[8][9] This can lead to a loss of mitochondrial DNA, impaired respiration, oxidative stress, and the induction of apoptosis (programmed cell death).[8][10][11] Therefore, it is crucial to quantify the cytotoxic potential of a new derivative like (S)-9-piperazino ofloxacin to determine if structural modifications have altered its safety profile relative to the parent drug.

Comparative Experimental Design

To generate meaningful and robust data, a well-controlled experimental design is essential. This study should not only evaluate the test article but also benchmark its activity against appropriate controls.

Test Articles and Controls:
  • Test Article: (S)-9-piperazino ofloxacin

  • Parent Compound (Benchmark Control): Ofloxacin

  • Positive Control: Doxorubicin (a well-characterized cytotoxic chemotherapy agent)

  • Vehicle Control: The solvent used to dissolve the test compounds (e.g., Dimethyl sulfoxide, DMSO), used at the same final concentration as in the treated wells.

Selection of Mammalian Cell Lines:

The choice of cell lines should be guided by the potential target organs for toxicity.

  • HepG2 (Human Hepatocellular Carcinoma): A standard model for assessing potential liver toxicity, a common site of drug metabolism.

  • HEK293 (Human Embryonic Kidney): Represents the kidneys, a primary route of excretion for many drugs, including ofloxacin.[2]

  • SH-SY5Y (Human Neuroblastoma): Useful for evaluating potential neurotoxicity, a documented side effect of some fluoroquinolones.[9]

The overall workflow for this comparative assessment is outlined below.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Multi-Parametric Assays cluster_analysis Phase 4: Data Analysis prep_cells Culture & Seed Mammalian Cells (HepG2, HEK293, SH-SY5Y) treatment Treat Cells with Compounds (24h, 48h, 72h incubation) prep_cells->treatment prep_compounds Prepare Serial Dilutions (Test Article, Ofloxacin, Doxorubicin) prep_compounds->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt Perform Assays ldh LDH Assay (Membrane Integrity) treatment->ldh Perform Assays annexin Annexin V / PI Staining (Apoptosis/Necrosis) treatment->annexin Perform Assays data_acq Spectrophotometry & Flow Cytometry Reading mtt->data_acq ldh->data_acq annexin->data_acq ic50 Calculate IC50 Values data_acq->ic50 comparison Comparative Analysis ic50->comparison

Caption: Overall Experimental Workflow for Cytotoxicity Assessment.

Methodology Deep Dive: A Triad of Cytotoxicity Assays

No single assay can provide a complete picture of cytotoxicity. A multi-parametric approach, assessing different cellular health indicators, is crucial for a comprehensive evaluation. Here we detail three complementary assays.

MTT Assay: Assessing Metabolic Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for measuring cellular metabolic activity.[12] In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[13] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells. A decrease in signal indicates a reduction in cell viability.

Detailed Step-by-Step Protocol (MTT Assay):
  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds ((S)-9-piperazino ofloxacin, ofloxacin, doxorubicin) and controls. Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[15]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[12][15]

  • Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Read the absorbance at a wavelength between 570-590 nm using a microplate reader.

LDH Release Assay: Assessing Membrane Integrity

Principle: The Lactate Dehydrogenase (LDH) assay is a method to quantify cell death by measuring the integrity of the plasma membrane.[16] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[16] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that generates a measurable colorimetric or fluorescent signal.[16] The amount of LDH in the supernatant is proportional to the number of lysed cells.

Detailed Step-by-Step Protocol (LDH Assay):
  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate.

  • Controls: It is critical to include controls for this assay:

    • Spontaneous LDH release: Cells treated with vehicle control only.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death.

  • Supernatant Collection: After the treatment incubation period, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of the cell culture supernatant from each well.

  • Enzymatic Reaction: Add the 50 µL of supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well.[17]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for colorimetric assays) using a microplate reader.

  • Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release, after subtracting the background and spontaneous release values.

Annexin V / Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis

Principle: This flow cytometry-based assay distinguishes between different stages of cell death.

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can identify these early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells.[18] It can only enter cells in late apoptosis or necrosis, where membrane integrity is compromised, by intercalating with DNA.[18]

By using both stains, cells can be differentiated into four populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

G start Cell Population (After Treatment) wash Wash with PBS & Resuspend in 1X Binding Buffer start->wash stain Add Annexin V-FITC & Propidium Iodide (PI) wash->stain incubate Incubate 15 min at Room Temp (in dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Annexin V / PI Apoptosis Assay.

Detailed Step-by-Step Protocol (Annexin V/PI Assay):
  • Cell Culture & Treatment: Grow and treat cells in 6-well plates or T25 flasks to obtain a sufficient number of cells (1-5 x 10⁵ cells per sample).

  • Cell Collection: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin and then combine them with the supernatant containing any detached cells.

  • Washing: Wash the cells twice with cold PBS by centrifuging at low speed (e.g., 300 x g for 5 minutes) and resuspending the pellet.[19]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[20]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution to the cell suspension.[20]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

Data Presentation and Comparative Analysis

Quantitative data should be summarized in a clear and concise format. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that causes a 50% reduction in a measured response (e.g., cell viability), is a standard metric for comparing cytotoxicity.

Table 1: Comparative IC50 Values (µM) in HepG2 Cells after 48h Treatment
Assay Type(S)-9-piperazino ofloxacinOfloxacinDoxorubicin (Positive Control)
MTT (Metabolic Viability) 185.5450.20.8
LDH (Membrane Integrity) 210.8> 5001.5

Data presented are hypothetical and for illustrative purposes.

Interpretation of Results

Based on the hypothetical data in Table 1 for HepG2 cells:

  • (S)-9-piperazino ofloxacin shows a lower IC50 value than the parent compound, ofloxacin, in both the MTT and LDH assays. This suggests that the structural modification may have increased its cytotoxic potential against this mammalian liver cell line. The effect is observed on both metabolic activity and membrane integrity.

  • Ofloxacin itself demonstrates cytotoxicity at higher concentrations, consistent with published studies that show dose-dependent toxic effects.[21]

  • Doxorubicin, the positive control, shows potent cytotoxicity at sub-micromolar concentrations, validating that the assay systems are sensitive and working as expected.

The Annexin V/PI assay would provide further mechanistic insight. If (S)-9-piperazino ofloxacin treatment results in a significant increase in the Annexin V-positive/PI-negative population, it would strongly suggest that the compound induces apoptosis. This aligns with known mechanisms of fluoroquinolone toxicity, which can trigger apoptotic pathways through mitochondrial damage.[11]

Conclusion and Future Directions

This guide outlines a robust, multi-parametric strategy for the preclinical cytotoxicity assessment of (S)-9-piperazino ofloxacin. By comparing its effects on metabolic activity, membrane integrity, and the induction of apoptosis against its parent compound, ofloxacin, researchers can make a data-driven evaluation of its relative safety profile.

The hypothetical results suggest that the 9-piperazino modification could increase cytotoxicity. This finding would warrant further investigation into the specific mechanisms, such as quantifying mitochondrial membrane potential, measuring reactive oxygen species (ROS) production, and assessing caspase activation to confirm the apoptotic pathway. A thorough understanding of a new drug candidate's cytotoxic profile is a non-negotiable step in the journey from the laboratory to the clinic.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ofloxacin? Retrieved from [Link]

  • Wolfson, J. S., & Hooper, D. C. (1989). Review of preclinical studies with ofloxacin. PubMed. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • My Quin Story. (2019, December 19). Fluoroquinolones and Mitochondrial Dysfunction. Retrieved from [Link]

  • Reinhardt, T., et al. (2023). Chemical proteomics reveal human off-targets of fluoroquinolone induced mitochondrial toxicity. ChemRxiv. Retrieved from [Link]

  • Patel, S. S., & Spencer, C. M. (1996). Ofloxacin. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Talla, V., & Veerabhadrappa, P. S. (1998). Effect of ofloxacin and netilmicin on human corneal and conjunctival cells in vitro. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ofloxacin. PubChem. Retrieved from [Link]

  • El-Gohary, M., & Metwally, M. (2000). The impact of ofloxacin on rat testicular DNA: application of image analysis. PubMed. Retrieved from [Link]

  • Salimiaghdam, N., et al. (2021). Effects of fluoroquinolones and tetracyclines on mitochondria of human retinal MIO-M1 cells. Experimental Eye Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 9-Piperazino ofloxacin, (S)-. PubChem. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103755722A - Levofloxacin and ofloxacin synthesis method.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • ClinicalTrials.gov. (2023, June 2). A Study to Evaluate Biomarkers of Fluoroquinolone-induced Mitochondrial Toxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • JoVE. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Ofloxacin. Retrieved from [Link]

  • Golomb, B. A., et al. (2015). Fluoroquinolone-related neuropsychiatric and mitochondrial toxicity: a collaborative investigation by scientists and members of a social network. Journal of Community and Supportive Oncology. Retrieved from [Link]

  • Patel, H. S., et al. (2008). Synthesis and Antimicrobial Activity of Some New Piperazine Derivaties Containing Aryl Sulfonyloxy Group. ResearchGate. Retrieved from [Link]

  • Riccardi, C., & Nicoletti, I. (2006). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. PMC - NIH. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 9-PIPERAZINO OFLOXACIN, (S)-. Retrieved from [Link]

Sources

A Comparative In Vivo Efficacy Analysis: (S)-9-piperazino Ofloxacin (Levofloxacin) versus Ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the in vivo efficacy of (S)-9-piperazino ofloxacin, widely known as levofloxacin, and ciprofloxacin. As two prominent fluoroquinolone antibiotics, their distinct performance profiles in preclinical models are critical for informing clinical applications and future drug development. This analysis synthesizes experimental data from various animal models to elucidate their comparative strengths and weaknesses against a range of clinically relevant pathogens.

Introduction: The Fluoroquinolone Landscape

Levofloxacin, the pure (S)-enantiomer of the racemic ofloxacin, and ciprofloxacin are broad-spectrum bactericidal agents that have been mainstays in the treatment of bacterial infections.[1][2] While they share a core mechanism of action, structural differences between the two molecules lead to significant variations in their antibacterial spectrum, pharmacokinetic properties, and, consequently, their in vivo efficacy. Levofloxacin is often categorized as a "respiratory quinolone" due to its enhanced activity against Gram-positive pathogens like Streptococcus pneumoniae, whereas ciprofloxacin generally exhibits greater potency against Gram-negative bacilli, particularly Pseudomonas aeruginosa.[2][3] Understanding these nuances through the lens of preclinical in vivo data is paramount for their appropriate therapeutic use.

Mechanism of Action: A Shared Pathway with Differential Potency

Both levofloxacin and ciprofloxacin exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication.

  • Topoisomerase IV: This enzyme is responsible for separating the newly replicated daughter DNA strands following replication.

By forming a stable complex with the enzyme and DNA, these fluoroquinolones trap the enzymes in their cleavage-capable state, leading to the accumulation of double-stranded DNA breaks and subsequent bacterial cell death.[6][7]

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell FQ Fluoroquinolone (Levofloxacin/Ciprofloxacin) DNA_Gyrase DNA Gyrase (Topoisomerase II) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV FQ->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Enables DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Cell_Division Cell Division Topo_IV->Cell_Division Enables Topo_IV->DNA_Breaks Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Mechanism of action for Levofloxacin and Ciprofloxacin.

While the fundamental mechanism is identical, the differential affinity of each drug for the DNA gyrase and topoisomerase IV of various bacterial species contributes to their distinct spectra of activity. For instance, levofloxacin's higher affinity for the enzymes in S. pneumoniae underpins its enhanced potency against this pathogen.[4]

Comparative In Vivo Efficacy: Evidence from Preclinical Models

The true measure of an antibiotic's potential lies in its performance within a living system, where pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the drug's effect on the pathogen) intersect. The following sections summarize comparative in vivo data across various infection models.

Systemic Infections and Sepsis Models

Systemic infection models are crucial for evaluating the overall effectiveness of an antibiotic in clearing bacteria from the bloodstream and preventing mortality.

Table 1: Summary of In Vivo Efficacy in Systemic Infection/Sepsis Models

Infection Model Pathogen Animal Model Levofloxacin Regimen Ciprofloxacin Regimen Key Findings Reference(s)
SepticemiaStreptococcus pneumoniae (Penicillin-Sensitive & Resistant)Mouse (renal impairment)10.6 mg/kg (q8h)9.5 mg/kg (q8h)Levofloxacin resulted in higher, though not statistically significant, survival rates (e.g., 90% vs. 75% for one strain). Efficacy correlated with comparable AUC/MIC ratios.[8]
SepticemiaPseudomonas aeruginosaMouse2.09-16.98 mg/kg (ED50)2.34-13.18 mg/kg (ED50)Levofloxacin proved nearly as effective as ciprofloxacin. Small differences in potency were observed depending on the bacterial strain.[9]
SepsisKlebsiella pneumoniae (ESBL-producing)Mouse50 mg/kg (q6h)20 mg/kg (q6h)Both drugs significantly prolonged survival and reduced blood bacterial counts compared to untreated controls, with no significant difference between them.[10]

These studies indicate that while ciprofloxacin may have lower MICs against P. aeruginosain vitro, levofloxacin's favorable pharmacokinetics can result in comparable in vivo efficacy in systemic infections.[9] Against S. pneumoniae, levofloxacin often shows a trend towards better outcomes.[8]

Respiratory Tract Infection Models

Pneumonia models are essential for evaluating drugs intended for respiratory infections, assessing both bacterial clearance from the lungs and animal survival.

Table 2: Summary of In Vivo Efficacy in Pneumonia Models

Infection Model Pathogen Animal Model Levofloxacin Regimen Ciprofloxacin Regimen Key Findings Reference(s)
PneumoniaStreptococcus pneumoniae (Penicillin-Intermediate)Mouse120 mg/kg/dayNot specified, but "hardly effective"Levofloxacin achieved complete bacterial eradication from the lungs. Ciprofloxacin was largely ineffective, attributed to low oral absorption.[11]
PneumoniaKlebsiella pneumoniae (Quinolone-Resistant)Mouse100 mg/kg/day80 mg/kg/dayBoth drugs achieved 100% survival and significant bacterial reduction against a resistant strain (C2), but efficacy was diminished against a strain also expressing QnrA1.[12]

In a murine pneumonia model with penicillin-intermediate S. pneumoniae, levofloxacin's superior efficacy was directly linked to its better oral absorption and higher lung tissue penetration compared to ciprofloxacin.[11] This highlights the critical role of pharmacokinetics in determining in vivo success, even when in vitro MICs are similar.

Localized Infection Models

Localized infection models, such as abscess or endocarditis models, test an antibiotic's ability to penetrate specific tissues and eradicate established bacterial populations.

Table 3: Summary of In Vivo Efficacy in Localized Infection Models

Infection Model Pathogen Animal Model Levofloxacin Regimen Ciprofloxacin Regimen Key Findings Reference(s)
Subcutaneous AbscessStaphylococcus aureusRabbit45 mg/kg (qd)200 mg/kg (bid)Levofloxacin was significantly more efficacious, achieving a ≥6-log10 CFU/ml decrease. Similar efficacy required a much higher total daily dose of ciprofloxacin.[13][14]
EndocarditisStaphylococcus aureus (MSSA & MRSA)RatSimulating 350 mg (qd) human doseSimulating 750 mg (bid) human doseLevofloxacin tended to be superior to ciprofloxacin (P=0.08) and, importantly, did not select for resistant mutants, unlike ciprofloxacin.[1]
Anthrax MeningitisBacillus anthracisRabbit & NHP20 mg/kgNot specified, but "ineffective"Levofloxacin was highly efficacious, while ciprofloxacin was not, likely due to differences in blood-brain barrier penetration.[15]

In a rabbit abscess model, levofloxacin demonstrated a distinct pharmacokinetic advantage, achieving similar efficacy to ciprofloxacin with an approximately nine-fold lower total daily dose.[13] Furthermore, in a rat endocarditis model, levofloxacin showed a lower propensity to select for resistant staphylococcal mutants compared to ciprofloxacin, a crucial consideration for clinical therapy.[1]

Experimental Methodologies: A Guide to In Vivo Efficacy Testing

The reliability of in vivo data hinges on a robust and well-defined experimental protocol. Below is a generalized workflow for assessing the efficacy of antibacterial agents in a murine systemic infection model.

Generalized Protocol: Murine Sepsis Model

This protocol outlines the key steps involved in a typical mouse protection test used to determine the efficacy of antibiotics against a lethal systemic infection.

  • Pathogen Preparation:

    • Culture the selected bacterial strain (e.g., S. pneumoniae, P. aeruginosa) on appropriate agar plates overnight at 37°C.

    • Harvest colonies and suspend in sterile saline or broth to a desired concentration (e.g., 10^7 - 10^8 CFU/mL), often standardized using a spectrophotometer (OD600).

    • Perform serial dilutions to determine the exact CFU/mL.

  • Animal Model and Infection:

    • Use a standardized mouse strain (e.g., ICR, CBA/J), typically 6-8 weeks old.[8][11]

    • Induce infection via intraperitoneal (IP) injection of the bacterial suspension. The inoculum volume and concentration should be predetermined to cause lethality in untreated control animals within a specific timeframe (e.g., 24-48 hours). A common infecting dose might be 100-1000 times the LD50.

  • Antimicrobial Administration:

    • Initiate treatment at a specified time post-infection (e.g., 1 hour).[9]

    • Administer the test compounds (Levofloxacin, Ciprofloxacin) and a vehicle control (e.g., saline) via the desired route (e.g., oral gavage, subcutaneous injection).

    • Administer drugs according to a predefined dosing schedule (e.g., single dose, multiple doses over 24 hours). Doses are calculated based on the animal's body weight (mg/kg).

  • Efficacy Assessment:

    • Survival: Monitor animals for a set period (e.g., 7 days) and record mortality. Calculate the percentage of survival for each treatment group.[8][12]

    • Bacterial Load (Bioburden): At specific time points, euthanize a subset of animals from each group. Aseptically harvest target organs (e.g., spleen, liver) or collect blood.

    • Homogenize tissues in sterile saline.

    • Perform serial dilutions of the homogenates or blood and plate on appropriate agar to quantify the number of viable bacteria (CFU/organ or CFU/mL).

    • Endpoint Calculation: Determine the 50% effective dose (ED50), which is the dose required to protect 50% of the animals from lethal infection.[9]

InVivo_Efficacy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assess Assessment cluster_data Data Analysis P1 1. Pathogen Culture & Standardization P2 2. Animal Acclimatization E1 3. Induce Infection (e.g., Intraperitoneal Injection) P2->E1 E2 4. Administer Treatment (Levofloxacin, Ciprofloxacin, Control) E1->E2 A1 5a. Monitor Survival (e.g., over 7 days) E2->A1 A2 5b. Determine Bacterial Load (Blood/Organ Homogenates) E2->A2 D1 Calculate % Survival A1->D1 D2 Calculate Log10 CFU Reduction A2->D2 D3 Determine ED50 D1->D3 D2->D3

Caption: Generalized workflow for in vivo antibacterial efficacy testing.

Conclusion and Future Perspectives

The in vivo experimental data provides a clear, evidence-based comparison between levofloxacin and ciprofloxacin.

  • Levofloxacin demonstrates superior or equivalent efficacy in models of infection caused by Gram-positive pathogens, particularly S. pneumoniae and S. aureus.[1][11][13] Its favorable pharmacokinetic profile, including good oral absorption and tissue penetration, often allows it to overcome less potent in vitro activity compared to ciprofloxacin against certain Gram-negatives.[9][11] A key advantage observed in preclinical models is its lower propensity to select for resistant mutants.[1]

  • Ciprofloxacin remains a highly potent agent against many Gram-negative bacteria, including P. aeruginosa.[9] However, its efficacy can be hampered by poorer oral absorption in some animal models and a higher likelihood of resistance selection during therapy.[1][11]

For drug development professionals, these findings underscore the principle that in vitro susceptibility is only one piece of the puzzle. The pharmacokinetic and pharmacodynamic properties of a compound are critical determinants of in vivo success. The comparative data presented here reinforces the distinct therapeutic niches for levofloxacin and ciprofloxacin and provides a robust preclinical framework for evaluating the next generation of fluoroquinolone antibiotics.

References

  • National Center for Biotechnology Information. (n.d.). Levofloxacin. In StatPearls. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. Retrieved from [Link]

  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Journal of Paramedical Sciences, 4(3). Retrieved from [Link]

  • Patsnap. (n.d.). What is the mechanism of Levofloxacin Hydrochloride? Retrieved from [Link]

  • Wikipedia. (n.d.). Ciprofloxacin. Retrieved from [Link]

  • Wikipedia. (n.d.). Levofloxacin. Retrieved from [Link]

  • Patsnap. (n.d.). What is the mechanism of Levofloxacin? Retrieved from [Link]

  • Patsnap. (n.d.). What is the mechanism of Ciprofloxacin? Retrieved from [Link]

  • Flarer S.A. (n.d.). Levofloxacin: antibacterical benefits and mechanisms of action. Retrieved from [Link]

  • Azoulay-Dupuis, E., Bedos, J. P., Peytavin, G., Fantin, B., Moine, P., & Carbon, C. (1999). Therapeutic effect of oral levofloxacin, ciprofloxacin, and ampicillin on experimental murine pneumonia caused by penicillin intermediate Streptococcus pneumoniae for which the minimum inhibitory concentrations of the quinolones are similar. Chemotherapy, 45(3), 183–191. Retrieved from [Link]

  • Hooper, D. C. (1986). Ciprofloxacin: In Vitro Activity, Mechanism of Action, and Resistance. Reviews of Infectious Diseases, 8(Suppl 5), S493-S499. Retrieved from [Link]

  • Odenholt-Tornqvist, I., & Cars, O. (1999). Comparative Efficacies of Levofloxacin and Ciprofloxacin Against Streptococcus Pneumoniae in a Mouse Model of Experimental Septicaemia. Journal of Antimicrobial Chemotherapy, 44(4), 517-520. Retrieved from [Link]

  • Edelstein, P. H., & Edelstein, M. A. (1996). In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia. Antimicrobial Agents and Chemotherapy, 40(10), 2465–2467. Retrieved from [Link]

  • Pascual, A., Garcia, I., & Perea, E. J. (2007). Activity of ciprofloxacin and levofloxacin in experimental pneumonia caused by Klebsiella pneumoniae deficient in porins, expressing active efflux and producing QnrA1. Journal of Antimicrobial Chemotherapy, 60(3), 670–672. Retrieved from [Link]

  • Bambeke, F., & Tulkens, P. M. (1999). Comparison of Efficacies of Oral Levofloxacin and Oral Ciprofloxacin in a Rabbit Model of a Staphylococcal Abscess. Antimicrobial Agents and Chemotherapy, 43(10), 2533–2538. Retrieved from [Link]

  • Entenza, J. M., Vouillamoz, J., Glauser, M. P., & Moreillon, P. (1998). Levofloxacin versus ciprofloxacin, flucloxacillin, or vancomycin for treatment of experimental endocarditis due to methicillin-susceptible or -resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 42(9), 2356–2362. Retrieved from [Link]

  • Giamarellou, H., Vourli, S., & Tassios, P. T. (2001). In vitro and in vivo activities of ciprofloxacin and levofloxacin against an SHV-5 extended-spectrum beta-lactamase-producing Klebsiella pneumoniae strain. Journal of Chemotherapy, 13(4), 362–366. Retrieved from [Link]

  • Andes, D., & Craig, W. A. (2002). Pharmacodynamics of Levofloxacin and Ciprofloxacin in a Murine Pneumonia Model: Peak Concentration/MIC versus Area under the Curve/MIC Ratios. Antimicrobial Agents and Chemotherapy, 46(6), 1969–1975. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Efficacies of Oral Levofloxacin and Oral Ciprofloxacin in a Rabbit Model of a Staphylococcal Abscess. Retrieved from [Link]

  • Lister, P. D. (2002). Comparative Activities of Ciprofloxacin and Levofloxacin againstStreptococcus pneumoniae in an In Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy, 46(5), 1630–1632. Retrieved from [Link]

  • ResearchGate. (n.d.). Single-dose pharmacodynamics of levofloxacin and ciprofloxacin in abscess fluid of uninfected and infected rabbits. Retrieved from [Link]

  • Zinner, S. H., Gilbert, D., & Dudley, M. N. (1997). Pharmacodynamics of Levofloxacin, Ofloxacin, and Ciprofloxacin, Alone and in Combination with Rifampin, against Methicillin-Susceptible and -Resistant Staphylococcus aureus in an In Vitro Infection Model. Antimicrobial Agents and Chemotherapy, 41(8), 1661–1665. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative Activities of Ciprofloxacin and Levofloxacin against Streptococcus pneumoniae in an In Vitro Dynamic Model. Retrieved from [Link]

  • Garrison, M. W., & Neumiller, J. J. (2003). Comparative antimicrobial activity of levofloxacin and ciprofloxacin against Streptococcus pneumoniae. Journal of Antimicrobial Chemotherapy, 52(3), 515–518. Retrieved from [Link]

  • Dr. Oracle. (n.d.). What is the comparison between levofloxacin (fluoroquinolone antibiotic) and ciprofloxacin (fluoroquinolone antibiotic)? Retrieved from [Link]

  • Dr. Oracle. (n.d.). What is the preferred treatment between ciprofloxacin (Cipro) and levofloxacin (Levaquin) for uncomplicated urinary tract infections (UTI)? Retrieved from [Link]

  • National Library of Medicine. (2000). Antibiotic treatment in a murine model of sepsis: impact on cytokines and endotoxin release. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparing the protective effects of ciprofloxacin, moxifloxacin and levofloxacin in mice with lipopolysaccharide-induced acute lung injuries. Retrieved from [Link]

  • Power. (n.d.). Levofloxacin vs Ciprofloxacin. Retrieved from [Link]

  • Lister, P. D., & Sanders, C. C. (1999). Pharmacodynamic Comparisons of Levofloxacin, Ciprofloxacin, and Ampicillin Against Streptococcus Pneumoniae in an in Vitro Model of Infection. Antimicrobial Agents and Chemotherapy, 43(5), 1118–1123. Retrieved from [Link]

  • Nichols, R. L., et al. (2000). Multicenter, randomized study comparing levofloxacin and ciprofloxacin for uncomplicated skin and skin structure infections. Southern Medical Journal, 93(12), 1155-1162. Retrieved from [Link]

  • Altboum, Z., et al. (2017). Doxycycline, levofloxacin, and moxifloxacin are superior to ciprofloxacin in treating anthrax meningitis in rabbits and NHP. PLoS ONE, 12(6), e0178957. Retrieved from [Link]

  • Andriole, V. T. (1987). Efficacy of ciprofloxacin in animal models of infection. The American Journal of Medicine, 82(4A), 67-70. Retrieved from [Link]

  • Infectious Diseases Society of America. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Retrieved from [Link]

  • Labi, A.-K., Obeng-Nkrumah, N., Nartey, E. T., Bjerrum, S., & Adu-Aryee, N. A. (2018). Comparative in vitro activity of ciprofloxacin and levofloxacin against isolated uropathogens in Ghana: a pilot study. The Pan African Medical Journal, 30, 185. Retrieved from [Link]

  • Wang, Y., et al. (2021). Levofloxacin Versus Ciprofloxacin in the Treatment of Urinary Tract Infections: Evidence-Based Analysis. Frontiers in Pharmacology, 12, 639626. Retrieved from [Link]

  • Andriole, V. T. (1989). An update on the efficacy of ciprofloxacin in animal models of infection. The American Journal of Medicine, 87(5A), 32S-34S. Retrieved from [Link]

  • MDPI. (2022). Ciprofloxacin and Levofloxacin as Potential Drugs in Genitourinary Cancer Treatment—The Effect of Dose–Response on 2D and 3D Cell Cultures. International Journal of Molecular Sciences, 23(19), 11846. Retrieved from [Link]

Sources

Navigating the Landscape of Resistance: A Comparative Guide to the Cross-Resistance Profile of (S)-9-Piperazino Ofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals at the forefront of combating antimicrobial resistance, understanding the nuances of cross-resistance is paramount. This guide provides an in-depth analysis of the anticipated cross-resistance profile of (S)-9-piperazino ofloxacin, a derivative of the widely used fluoroquinolone, ofloxacin. While direct experimental data on this specific compound is limited, its structural relationship to ofloxacin and its active S-enantiomer, levofloxacin, allows for a scientifically grounded, inferred profile based on established mechanisms of fluoroquinolone resistance.

This guide will delve into the fundamental mechanisms that govern cross-resistance to fluoroquinolones and, by extension, to (S)-9-piperazino ofloxacin. We will explore how mutations in target enzymes and the overexpression of efflux pumps can lead to reduced susceptibility across a range of antibiotic classes. Furthermore, we provide detailed experimental protocols for researchers to empirically determine the cross-resistance profile of this and other novel antibiotic candidates.

The Molecular Basis of Fluoroquinolone Action and Resistance

(S)-9-piperazino ofloxacin, as a fluoroquinolone derivative, is presumed to share the same mechanism of action as its parent compounds. Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4] These enzymes are critical for DNA replication, repair, and recombination. By trapping them in a complex with DNA, fluoroquinolones introduce double-strand breaks, ultimately leading to cell death.

Bacterial resistance to fluoroquinolones primarily arises from two key mechanisms:

  • Alterations in Target Enzymes: Spontaneous mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of fluoroquinolones to their targets.[1][5][6][7] This is a stepwise process, where initial mutations may confer low-level resistance, and subsequent mutations in both target enzymes can lead to high-level resistance.[1][7]

  • Overexpression of Efflux Pumps: Bacteria possess membrane proteins that can actively transport a wide variety of substrates, including antibiotics, out of the cell.[3][5][8][9][10][11] Overexpression of these multidrug resistance (MDR) efflux pumps reduces the intracellular concentration of the antibiotic, preventing it from reaching its target at an effective concentration.[8][9][10]

These two mechanisms are the primary drivers of cross-resistance, not only among different fluoroquinolones but also with other, structurally unrelated antibiotic classes that may be substrates of the same efflux pumps.

Inferred Cross-Resistance Profile of (S)-9-Piperazino Ofloxacin

Based on the known cross-resistance patterns of ofloxacin and levofloxacin, we can infer the likely cross-resistance profile of (S)-9-piperazino ofloxacin. It is crucial to note that the magnitude of this cross-resistance can vary depending on the specific bacterial species and the particular resistance mechanisms at play.

Antibiotic ClassInteracting Antibiotic(s)Anticipated Cross-Resistance with (S)-9-Piperazino OfloxacinPrimary Mechanism(s)
Fluoroquinolones Ciprofloxacin, Moxifloxacin, etc.High Target Modification (mutations in gyrA, parC) is a class-wide effect.[1]
Beta-lactams Penicillins, Cephalosporins, CarbapenemsModerate to High Primarily mediated by the overexpression of multidrug efflux pumps (e.g., AcrAB-TolC in E. coli, MexAB-OprM in P. aeruginosa) that can extrude both fluoroquinolones and some beta-lactams.[6][8]
Aminoglycosides Gentamicin, Amikacin, TobramycinModerate Overexpression of certain RND-type efflux pumps, such as AdeABC in Acinetobacter baumannii, can confer resistance to both fluoroquinolones and aminoglycosides.[5][8]
Tetracyclines Tetracycline, DoxycyclineModerate to High Selection with tetracyclines can lead to the overexpression of efflux pumps (e.g., via the mar regulon) that also recognize and expel fluoroquinolones.[3][10]
Macrolides Erythromycin, AzithromycinModerate Some multidrug efflux pumps are capable of transporting both macrolides and fluoroquinolones.[5]
Chloramphenicol ChloramphenicolModerate to High Similar to tetracyclines, exposure to chloramphenicol can select for mutations leading to the overexpression of MDR efflux pumps that also confer resistance to fluoroquinolones.[10]

Visualizing the Mechanisms of Cross-Resistance

To better understand the interplay of resistance mechanisms, the following diagrams illustrate the core concepts.

cluster_0 Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Fluoroquinolone->DNA_Gyrase_Topo_IV Binds to DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase_Topo_IV->DNA_Replication_Inhibition Leads to

Caption: Mechanism of action of fluoroquinolones.

cluster_0 Target Modification cluster_1 Efflux Pump Overexpression gyrA_parC_mutation Mutation in gyrA/parC genes Altered_Enzyme Altered DNA Gyrase / Topoisomerase IV gyrA_parC_mutation->Altered_Enzyme Reduced_Binding Reduced Fluoroquinolone Binding Altered_Enzyme->Reduced_Binding Efflux_Pump_Gene_Upregulation Upregulation of Efflux Pump Genes Increased_Efflux_Pumps Increased Efflux Pumps Efflux_Pump_Gene_Upregulation->Increased_Efflux_Pumps Drug_Expulsion Increased Drug Expulsion Increased_Efflux_Pumps->Drug_Expulsion

Caption: Primary mechanisms of fluoroquinolone resistance.

Experimental Protocols for Determining Cross-Resistance

To move from an inferred to a confirmed cross-resistance profile, rigorous experimental validation is essential. The following are standard methodologies that can be employed.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Protocol:

  • Prepare Bacterial Inoculum: Culture the bacterial strain of interest overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (typically 5 x 10^5 CFU/mL).

  • Prepare Antibiotic Dilutions: Create a two-fold serial dilution of (S)-9-piperazino ofloxacin and the comparator antibiotics in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at the optimal temperature for the bacterial species (e.g., 37°C) for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Checkerboard Assay for Synergy and Antagonism

This method is used to assess the interaction between two antimicrobial agents.

Protocol:

  • Prepare Plates: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. (S)-9-piperazino ofloxacin is diluted along the x-axis, and the comparator antibiotic is diluted along the y-axis.

  • Inoculation and Incubation: Inoculate and incubate the plate as described for MIC determination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone.

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Time-Kill Curve Studies

These assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol:

  • Prepare Cultures: Grow the bacterial culture to the logarithmic phase and then dilute it to a starting concentration of approximately 10^6 CFU/mL in fresh broth.

  • Add Antibiotics: Add (S)-9-piperazino ofloxacin and/or the comparator antibiotic at concentrations relative to their MICs (e.g., 1x, 2x, 4x MIC). Include a growth control.

  • Sample and Plate: At various time points (e.g., 0, 2, 4, 8, 24 hours), remove aliquots from each culture, perform serial dilutions, and plate on agar to determine the number of viable bacteria (CFU/mL).

  • Plot Data: Plot the log10 CFU/mL versus time for each antibiotic concentration. A ≥ 3-log10 reduction in CFU/mL is generally considered bactericidal.

Start Start Bacterial_Culture Prepare Standardized Bacterial Inoculum Start->Bacterial_Culture Inoculation Inoculate Microtiter Plate Bacterial_Culture->Inoculation Antibiotic_Dilution Prepare Serial Dilutions of Antibiotics Antibiotic_Dilution->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Read_MIC Determine Minimum Inhibitory Concentration Incubation->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

Conclusion

While the precise cross-resistance profile of (S)-9-piperazino ofloxacin awaits direct empirical validation, its structural similarity to ofloxacin and levofloxacin provides a strong basis for an inferred profile. Researchers should anticipate a high degree of cross-resistance with other fluoroquinolones due to shared mechanisms of target-site modification. Furthermore, cross-resistance with other antibiotic classes, particularly those susceptible to efflux by MDR pumps, is a significant possibility. The provided experimental protocols offer a robust framework for the systematic evaluation of this and other novel antimicrobial compounds, enabling a more informed approach to drug development in the ongoing battle against antibiotic resistance.

References

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
  • Klepser, M. E., et al. (1997). In Vitro Pharmacodynamic Effects of Ciprofloxacin and Levofloxacin against Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 41(8), 1798-1802.
  • Li, X. Z., & Nikaido, H. (2009). Efflux-mediated drug resistance in bacteria. Drugs, 69(12), 1555-1623.
  • Piddock, L. J. (2006). Multidrug-resistance efflux pumps--not just for resistance. Nature Reviews Microbiology, 4(8), 629-636.
  • Poole, K. (2005). Efflux-mediated antimicrobial resistance. Journal of Antimicrobial Chemotherapy, 56(1), 20-51.
  • Cohen, S. P., McMurry, L. M., Hooper, D. C., Wolfson, J. S., & Levy, S. B. (1989). Cross-resistance to fluoroquinolones in multiple-antibiotic-resistant (Mar) Escherichia coli selected by tetracycline or chloramphenicol: decreased drug accumulation associated with membrane changes in addition to OmpF reduction. Antimicrobial Agents and Chemotherapy, 33(8), 1318–1325.
  • Pages, J. M., James, C. E., & Winterhalter, M. (2008). The porin and the permeating antibiotic: a selective diffusion barrier in Gram-negative bacteria. Nature Reviews Microbiology, 6(12), 893-903.
  • Ruiz, J. (2003). Mechanisms of resistance to quinolones: target alterations, decreased accumulation and DNA gyrase protection. Journal of Antimicrobial Chemotherapy, 51(5), 1109-1117.
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392.
  • Kumar, A., & Schweizer, H. P. (2005). Bacterial resistance to antibiotics: active efflux and reduced uptake. Advanced Drug Delivery Reviews, 57(10), 1486-1513.
  • Morgan-Linnell, S. K., Zgurskaya, H. I., & Nikaido, H. (2009). The relationships among ciprofloxacin, gatifloxacin, levofloxacin, and norfloxacin MICs for fluoroquinolone-resistant Escherichia coli clinical isolates. Antimicrobial Agents and Chemotherapy, 53(6), 2292-2298.
  • A-STAR7_DOCTOR. (2024, January 10).
  • Hayakawa, I., Atarashi, S., Yokohama, S., Imamura, M., Sakano, K., & Furukawa, M. (1986). Synthesis and antibacterial activities of optically active ofloxacin. Antimicrobial Agents and Chemotherapy, 29(1), 163-164.
  • Martinez, J. L., & Baquero, F. (2002). Quinolone resistance: much more than predicted. Frontiers in Bioscience, 7, d1049-1059.
  • World Health Organization. (2019). Levofloxacin: Insights Into Antibiotic Resistance and Product Quality.
  • Emery Pharma. (2016, September 1).
  • Monk, J. P., & Campoli-Richards, D. M. (1987). Ofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 33(4), 346-391.
  • Ambler, J. E., & Smith, J. T. (1987). Development of resistance to ofloxacin. Drugs, 34 Suppl 1, 1-8.
  • IDEXX. (n.d.).
  • Rodrigues, D., et al. (2018). Effect of Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones in the Virulence of Resistant Bacteria. Molecules, 23(10), 2645.
  • Bohnert, J. A., & Kern, W. V. (2005). Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps. Antimicrobial Agents and Chemotherapy, 49(2), 849-852.
  • PubChem. (n.d.). 9-Piperazino ofloxacin, (S)-. Retrieved from [Link]

  • Veeprho. (n.d.). Levofloxacin 9-piperazino Isomer | CAS 17212-62-4.
  • Dr.Oracle. (2025, September 19). What are the implications of ciprofloxacin (Cipro) resistance on the effectiveness of levofloxacin (Levaquin)
  • Drugs.com. (2024, September 23).

Sources

Comparative Guide to Validating Target Engagement of (S)-9-Piperazino Ofloxacin with DNA Gyrase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the target engagement of (S)-9-piperazino ofloxacin with its intended molecular target, bacterial DNA gyrase. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating approach to confirming on-target activity. This document compares the activity of (S)-9-piperazino ofloxacin, the biologically active enantiomer of ofloxacin, with its racemic parent and the widely-used fluoroquinolone, ciprofloxacin.

The Central Role of DNA Gyrase in Bacterial Survival

Bacterial DNA gyrase is an essential type II topoisomerase that plays a critical role in managing DNA topology.[1][2] Unlike other topoisomerases, gyrase can introduce negative supercoils into DNA, a process crucial for relieving the torsional stress that arises during DNA replication and transcription.[1][2] This unique function makes it an indispensable enzyme for bacterial viability and a validated target for antibacterial drugs.[2][3]

Fluoroquinolones, a major class of antibiotics, exert their bactericidal effect by inhibiting DNA gyrase and its close homolog, topoisomerase IV.[4][5][6] They function by trapping the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and subsequent cell death.[7][8] Ofloxacin is a racemic mixture, but its antibacterial activity is primarily attributed to the S-(-)-enantiomer, referred to here as (S)-9-piperazino ofloxacin or levofloxacin.[9][10][11]

dot

cluster_0 Normal Gyrase Catalytic Cycle cluster_1 Fluoroquinolone (FQ) Inhibition Pathway DNA Relaxed DNA Complex Gyrase-DNA Complex DNA->Complex Binding Gyrase DNA Gyrase (GyrA/GyrB) Gyrase->Complex ATP_hydrolysis ATP Hydrolysis Complex->ATP_hydrolysis Ternary Ternary Cleavage Complex (FQ-Gyrase-DNA) Complex->Ternary Trapping Supercoiled Negatively Supercoiled DNA ATP_hydrolysis->Supercoiled Energy Replication DNA Replication & Transcription Enabled Supercoiled->Replication FQ (S)-9-Piperazino Ofloxacin FQ->Ternary DSB Double-Strand Breaks Ternary->DSB Inhibition of DNA re-ligation Death Bacterial Cell Death DSB->Death

Caption: Mechanism of DNA Gyrase action and its inhibition by (S)-9-piperazino ofloxacin.

Comparative Inhibitory Potency

To establish the superior activity of the (S)-enantiomer, it is essential to compare its inhibitory effect on purified DNA gyrase against the racemic mixture and other relevant fluoroquinolones. The 50% inhibitory concentration (IC₅₀) is a key metric for this comparison. Data clearly demonstrates that the S-(-)-isomer of ofloxacin is substantially more active than the R-(+)-isomer and comparable to other potent fluoroquinolones like ciprofloxacin.[10]

CompoundIC₅₀ against E. coli DNA Gyrase (µg/mL)[10]
(S)-(-)-Ofloxacin 0.78
Ciprofloxacin1.15
Ofloxacin (Racemic, +/-)0.98
Norfloxacin0.78
(R)-(+)-Ofloxacin7.24

This data underscores the stereospecificity of the interaction and validates the focus on the S-enantiomer for development. The significantly lower potency of the R-(+)-isomer highlights that it contributes little to the overall activity of racemic ofloxacin and can be considered an isomeric impurity.

Experimental Protocols for Target Validation

A multi-pronged experimental approach is necessary to unequivocally validate that (S)-9-piperazino ofloxacin engages and inhibits DNA gyrase. We present three cornerstone assays: a direct functional assay (DNA Supercoiling), an ancillary enzymatic assay (ATPase activity), and a biophysical binding assay (Surface Plasmon Resonance).

DNA Gyrase Supercoiling Assay

Expertise & Rationale: This is the definitive functional assay for gyrase activity. It directly measures the enzyme's unique ability to introduce negative supercoils into a relaxed circular DNA substrate, an ATP-dependent process.[1] Inhibition of this activity is a direct readout of a compound's effect on the enzyme's core catalytic function. We use agarose gel electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked), as supercoiled DNA migrates faster through the gel than its relaxed counterpart.

dot

start Start prep Prepare Master Mix: - 5x Assay Buffer - Relaxed Plasmid DNA - ATP Solution start->prep aliquot Aliquot Master Mix into Reaction Tubes prep->aliquot add_cpd Add Test Compound ((S)-9-piperazino ofloxacin) or Controls (DMSO, Cipro) aliquot->add_cpd add_enz Initiate Reaction: Add Purified DNA Gyrase add_cpd->add_enz incubate Incubate at 37°C for 30-60 minutes add_enz->incubate stop Terminate Reaction: Add Stop Buffer/Dye (SDS/EDTA/Dye) incubate->stop gel Analyze via Agarose Gel Electrophoresis (1% Agarose) stop->gel visualize Visualize DNA Bands (e.g., Ethidium Bromide) and Quantify gel->visualize end End visualize->end

Caption: Workflow for the DNA Gyrase Supercoiling Assay.

Trustworthiness through Controls: A self-validating protocol requires rigorous controls.

  • Negative Control 1 (No Enzyme): Master mix + DNA, no gyrase. Ensures the substrate DNA is in a relaxed state.

  • Negative Control 2 (No ATP): Master mix + DNA + gyrase, no ATP. Demonstrates the ATP-dependence of the reaction.[12]

  • Positive Control (Full Activity): Master mix + DNA + gyrase + ATP + vehicle (DMSO). Shows the expected conversion to supercoiled form.

  • Reference Inhibitor: A known gyrase inhibitor like Ciprofloxacin is run in parallel to benchmark the potency of the test compound.

Step-by-Step Methodology:

  • Reaction Setup: On ice, prepare a master mix sufficient for all reactions. For a typical 20 µL reaction, combine: 4 µL of 5x Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol), 1 µL of relaxed pBR322 DNA (0.1 µg/µL), and 13 µL of nuclease-free water.[13]

  • Compound Addition: Add 1 µL of (S)-9-piperazino ofloxacin at various concentrations (e.g., a 10-point serial dilution) to the respective tubes. Add 1 µL of DMSO to the positive and negative control tubes.

  • Enzyme Addition: Initiate the reaction by adding 1 µL of purified E. coli DNA gyrase (e.g., 1 Unit/reaction). Mix gently.

  • Incubation: Incubate all tubes at 37°C for 30-60 minutes.[13][14]

  • Termination: Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye (containing SDS to denature the enzyme and EDTA to chelate Mg²⁺).[13]

  • Analysis: Load the entire reaction volume onto a 1% agarose gel containing a DNA stain (e.g., 0.5 µg/mL ethidium bromide). Run the gel at ~75-100V until good separation is achieved.[1][13]

  • Visualization: Image the gel under UV light. The inhibition of supercoiling will be observed as a dose-dependent decrease in the fast-migrating supercoiled band and an increase in the slow-migrating relaxed band.

Gyrase ATPase Activity Assay

Expertise & Rationale: The energy required for DNA supercoiling is derived from ATP hydrolysis, a function of the GyrB subunit.[2][15] While some inhibitors directly block this ATPase activity (e.g., novobiocin), fluoroquinolones do not. However, this assay is valuable as a counter-screen. Demonstrating that (S)-9-piperazino ofloxacin does not significantly inhibit ATPase activity helps confirm its mechanism as a cleavage complex stabilizer, consistent with other fluoroquinolones.[16] This assay often uses a coupled-enzyme system where ATP hydrolysis is linked to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.[16]

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well UV-transparent plate, prepare a reaction mix containing 5X Assay Buffer, linear DNA (to stimulate activity), phosphoenolpyruvate (PEP), pyruvate kinase/lactate dehydrogenase (PK/LDH), and NADH.[16]

  • Compound Addition: Add the test compound or controls to the wells.

  • Enzyme Addition: Add purified DNA gyrase to all wells except the negative control.

  • Initiation and Measurement: Start the reaction by adding ATP. Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm over time (e.g., 30-60 minutes) at a constant temperature (e.g., 25°C or 37°C).[16][17]

  • Analysis: Calculate the rate of ATP hydrolysis from the slope of the linear portion of the absorbance curve. Compare the rates in the presence of the inhibitor to the DMSO control. As expected, (S)-9-piperazino ofloxacin should show minimal inhibition in this assay.

Surface Plasmon Resonance (SPR) for Direct Binding Analysis

Expertise & Rationale: SPR is a powerful, label-free biophysical technique that measures real-time binding events between a ligand (immobilized on a sensor chip) and an analyte (flowed over the surface).[18][19] This assay provides quantitative data on binding kinetics (association rate, kₐ; dissociation rate, kₑ) and affinity (dissociation constant, Kₑ).[20][21] For this application, we can immobilize the DNA gyrase enzyme and flow (S)-9-piperazino ofloxacin over the surface. A positive binding interaction provides direct physical evidence of target engagement.

dot

start Start immobilize Immobilize Ligand (e.g., DNA Gyrase via Amine Coupling) on Chip start->immobilize equilibrate Equilibrate Surface with Running Buffer immobilize->equilibrate inject_analyte Inject Analyte: (S)-9-piperazino ofloxacin at various concentrations equilibrate->inject_analyte assoc Measure Association Phase (Real-time binding) inject_analyte->assoc inject_buffer Inject Running Buffer assoc->inject_buffer dissoc Measure Dissociation Phase (Real-time unbinding) inject_buffer->dissoc regenerate Regenerate Chip Surface (e.g., low pH wash) dissoc->regenerate analyze Analyze Sensorgram: Fit data to binding model to determine kₐ, kₑ, Kₑ regenerate->analyze end End analyze->end

Caption: General workflow for an SPR-based binding analysis.

Step-by-Step Methodology:

  • Chip Preparation: Activate a carboxymethylated dextran sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Immobilize purified DNA gyrase to the surface to a target density. A reference flow cell should be prepared in parallel (activated and deactivated) to subtract non-specific binding.

  • Analyte Preparation: Prepare a dilution series of (S)-9-piperazino ofloxacin in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO).

  • Binding Measurement: Equilibrate the system with running buffer. Sequentially inject each concentration of the compound over the reference and active flow cells for a set time (association phase), followed by a flow of running buffer (dissociation phase).[22]

  • Regeneration: Between cycles, inject a regeneration solution (e.g., a pulse of low pH buffer) to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis: Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram. Fit the resulting curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic and affinity constants.[20]

Conclusion

Validating the target engagement of a drug candidate is a critical step in antibiotic development. For (S)-9-piperazino ofloxacin, a combination of functional and biophysical assays provides a clear and compelling case for its mechanism of action. The DNA supercoiling assay confirms its potent, dose-dependent inhibition of the enzyme's primary function. Comparative data establishes its superior activity relative to its R-(+)-enantiomer.[10] Finally, biophysical methods like SPR can provide direct evidence of a physical interaction between the compound and the DNA gyrase protein. Together, these self-validating experimental systems, complete with rigorous controls, form an authoritative basis for confirming that (S)-9-piperazino ofloxacin engages and inhibits DNA gyrase as its primary mode of antibacterial action.

References

  • Title: DNA Supercoiling Catalyzed by Bacterial Gyrase Source: In Methods in Molecular Biology, Springer Link URL: [Link]

  • Title: E. coli DNA Gyrase DNA Supercoiling Assay Kits Source: BioHippo URL: [Link]

  • Title: ProFoldin DNA Gyrase DNA Supercoiling Assay Kits Source: ProFoldin URL: [Link]

  • Title: ProFoldin P. aeruginosa DNA Gyrase DNA Supercoiling Assay Kits Source: ProFoldin URL: [Link]

  • Title: Ofloxacin Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Comprehensive Overview of the E. coli Gyrase ATPase Assay Kit Plus: Mechanisms, Applications, and Innovations Source: LinkedIn URL: [Link]

  • Title: Escherichia coli Gyrase ATPase Linked Assay Source: Inspiralis URL: [Link]

  • Title: S.aureus Gyrase ATPase Linked Assay Source: Inspiralis URL: [Link]

  • Title: Chiral DNA gyrase inhibitors. 2. Asymmetric synthesis and biological activity of the enantiomers of ofloxacin Source: Journal of Medicinal Chemistry, PubMed URL: [Link]

  • Title: Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING Source: Journal of Biological Chemistry, PMC URL: [Link]

  • Title: Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection Source: Antimicrobial Agents and Chemotherapy, PMC URL: [Link]

  • Title: Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase Source: Chembiochem, PubMed URL: [Link]

  • Title: Ofloxacin Source: StatPearls, NCBI Bookshelf URL: [Link]

  • Title: Real-Time Analysis of Specific Protein-DNA Interactions with Surface Plasmon Resonance Source: Sensors (Basel), PMC URL: [Link]

  • Title: DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance Source: Proceedings of the National Academy of Sciences, PMC URL: [Link]

  • Title: Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance Source: ACS Infectious Diseases, PubMed URL: [Link]

  • Title: Compounds do not inhibit DNA gyrase to exhibit synergy with ciprofloxacin Source: ResearchGate URL: [Link]

  • Title: Inhibition of DNA gyrase by optically active ofloxacin Source: Antimicrobial Agents and Chemotherapy, PMC URL: [Link]

  • Title: Inhibition of DNA gyrase by optically active ofloxacin Source: Antimicrobial Agents and Chemotherapy, PubMed URL: [Link]

  • Title: Surface plasmon resonance assays of DNA-protein interactions Source: Methods in Molecular Biology, PubMed URL: [Link]

  • Title: DNA gyrase: subunit structure and ATPase activity of the purified enzyme Source: Proceedings of the National Academy of Sciences URL: [Link]

  • Title: Ofloxacin. A reappraisal of its antimicrobial activity, pharmacology and therapeutic use Source: Drugs, PubMed URL: [Link]

  • Title: Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds Source: ResearchGate URL: [Link]

  • Title: Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors Source: Scientific Reports, PMC URL: [Link]

  • Title: How Is SPR Used To Study DNA Interactions? Source: YouTube URL: [Link]

  • Title: Binding analysis of protein-DNA interactions using SPR Source: ResearchGate URL: [Link]

  • Title: Surface Plasmon Resonance Assays of DNA-Protein Interactions Source: ResearchGate URL: [Link]

  • Title: 9-PIPERAZINO OFLOXACIN, (S)- Source: Global Substance Registration System (GSRS) URL: [Link]

  • Title: Ofloxacin: Package Insert / Prescribing Information Source: Drugs.com URL: [Link]

  • Title: DNA Gyrase as a Target for Quinolones Source: Molecules, MDPI URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-9-Piperazino Ofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Beyond the Protocol

As researchers and drug development professionals, our responsibility extends beyond synthesis and analysis to the complete lifecycle of a chemical, culminating in its safe and compliant disposal. (S)-9-Piperazino ofloxacin, a fluoroquinolone antibiotic derivative, requires meticulous handling not only due to its physiological activity but also because of the significant environmental threat posed by the improper disposal of antibiotics.[1][2] The proliferation of antibiotic-resistant bacteria is a global health crisis, and laboratory practices are a critical control point.[3]

This guide provides a comprehensive, step-by-step framework for the disposal of (S)-9-Piperazino ofloxacin. It is designed to ensure regulatory compliance with the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), protect laboratory personnel, and uphold environmental stewardship.[4][5] We will move beyond a simple checklist to explain the causality behind these procedures, empowering you to make informed, safe, and compliant decisions.

Hazard Characterization and Regulatory Framework

The cornerstone of any disposal procedure is a thorough hazard assessment. While a specific Safety Data Sheet (SDS) for (S)-9-Piperazino ofloxacin may not explicitly list disposal instructions, the parent compound, Ofloxacin, is described as a "physiologically highly active, therapeutically usable substance" that "must be handled with the care required for hazardous materials."[6]

Regulatory Oversight: In the United States, chemical waste disposal is primarily regulated by the EPA under RCRA.[7] This framework categorizes waste as either hazardous or non-hazardous. A pharmaceutical compound is considered RCRA hazardous if it is specifically listed (as a P- or U-series waste) or if it exhibits one of the four characteristics of hazardous waste:[5]

  • Ignitability

  • Corrosivity

  • Reactivity

  • Toxicity

(S)-9-Piperazino ofloxacin is not a listed hazardous waste. While it may not meet the specific regulatory criteria for toxicity that would classify it as RCRA hazardous waste, its antibiotic nature makes it an environmental hazard. Therefore, it is best practice and the recommendation of this guide to manage all forms of (S)-9-Piperazino ofloxacin waste as hazardous chemical waste. [2][4]

The Cardinal Rules of Antibiotic Disposal:

  • DO NOT dispose of (S)-9-Piperazino ofloxacin, in either pure form or solution, down the sink or drain.[5][8] This directly contributes to environmental contamination and the development of antibiotic-resistant microorganisms.[2]

  • DO NOT dispose of the pure compound or concentrated solutions in the regular trash.[3]

Disposal Procedures: A Waste-Stream-Specific Approach

The correct disposal procedure depends on the form of the waste. The following sections provide step-by-step instructions for each common waste stream generated in a laboratory setting.

Waste Stream 1: Unused/Expired Pure Compound (Solid)

This form represents the most concentrated waste and requires the highest level of care.

Protocol:

  • Container Selection: Designate a specific, sealable, and chemically compatible container for solid hazardous waste. This is typically a wide-mouth plastic drum or pail lined with a heavy-duty polymer bag.

  • Labeling: The container must be labeled before any waste is added. The label, at a minimum, must include the words "Hazardous Waste" , the full chemical name "(S)-9-Piperazino ofloxacin" , and an indication of the hazards (e.g., "Toxic," "Environmental Hazard").[9]

  • Transfer: Carefully transfer the solid compound into the designated waste container. Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Closure: Securely seal the container immediately after adding the waste. Containers in a Satellite Accumulation Area (SAA) must remain closed except when adding or removing waste.[10]

  • Logistics: Store the sealed container in a designated SAA until it is collected by your institution's certified hazardous waste disposal vendor.[9]

Waste Stream 2: Concentrated Stock Solutions (Liquid)

Liquid stock solutions must be segregated and managed as hazardous liquid waste.

Protocol:

  • Container Selection: Use a designated, leak-proof, and shatter-resistant container, typically a plastic carboy, for hazardous liquid waste. Ensure the container material is compatible with any solvents used. Never use metal containers for acidic or basic solutions.[11]

  • Labeling: As with solid waste, the container must be pre-labeled with "Hazardous Waste" , the full chemical name "(S)-9-Piperazino ofloxacin" , the solvent system (e.g., "in DMSO"), and approximate concentration.

  • Segregation: Do not mix incompatible waste streams. While it may be permissible to combine compatible organic solvents, aqueous antibiotic solutions should be kept separate unless approved by your institution's Environmental Health and Safety (EHS) department.

  • Transfer: Carefully pour the liquid waste into the container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion.[11]

  • Closure and Storage: Securely cap the container and store it in a designated SAA, preferably within secondary containment (e.g., a spill tray), until pickup by a licensed waste contractor.[10]

Waste Stream 3: Contaminated Laboratory Materials (Trace Waste)

This category includes items with trace amounts of contamination, such as gloves, weigh boats, pipette tips, and empty vials.

Protocol:

  • Solid Waste: Non-sharp items (gloves, wipes, plasticware) should be placed in a designated solid hazardous waste container, separate from regular trash. This is often a lined cardboard box or drum clearly marked as "Hazardous Waste."

  • Sharps Waste: Needles, scalpels, or any contaminated item that can puncture skin must be disposed of in a designated, puncture-proof sharps container.

  • Empty Vials: The original containers of the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste (Waste Stream 2). The rinsed, defaced container can then be disposed of as solid waste or recycled according to institutional policy.

Waste Stream Summary Table
Waste StreamDescriptionDisposal ContainerKey Handling Instructions
Pure Compound Unused or expired solid (S)-9-Piperazino ofloxacin.Lined, sealed drum for solid hazardous waste.Label with "Hazardous Waste" and full chemical name. Keep container closed.
Stock Solutions Concentrated solutions in solvents (e.g., DMSO, water).Sealed, compatible carboy for liquid hazardous waste.Do not exceed 90% capacity. Use secondary containment. Label with all components.
Contaminated Labware Gloves, pipette tips, weigh boats, non-sharp items.Lined container for solid hazardous waste.Segregate from general trash.
Contaminated Sharps Needles, glass pipettes, or other items that can puncture.Puncture-proof sharps container.Never recap needles. Do not overfill.

On-Site Accumulation and Disposal Workflow

Proper on-site management is a critical, regulated step before final disposal. Laboratories typically use a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[9][10]

SAA Requirements:

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]

  • Container Management: All containers must be in good condition, compatible with their contents, and kept securely closed.[10]

  • Labeling: Every container must be clearly labeled as described in the sections above.

  • Volume Limits: An SAA can hold up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for correctly segregating (S)-9-Piperazino ofloxacin waste streams.

G cluster_form Determine Waste Form cluster_disposal Select Appropriate Disposal Path cluster_container Final Container in SAA start Identify (S)-9-Piperazino Ofloxacin Waste q_form What is the physical form of the waste? start->q_form solid_pure Pure Solid Compound or Grossly Contaminated PPE q_form->solid_pure Solid (Pure) liquid_conc Concentrated Stock Solution or Aqueous Media q_form->liquid_conc Liquid trace_solid Trace Contaminated Labware (Gloves, Tips, Wipes) q_form->trace_solid Solid (Trace Contamination) trace_sharp Contaminated Sharps (Needles, Glass Pipettes) q_form->trace_sharp Sharp (Trace Contamination) cont_solid Labeled Solid Hazardous Waste Drum solid_pure->cont_solid cont_liquid Labeled Liquid Hazardous Waste Carboy liquid_conc->cont_liquid trace_solid->cont_solid cont_sharp Puncture-Proof Sharps Container trace_sharp->cont_sharp

Caption: Decision workflow for segregating (S)-9-Piperazino ofloxacin waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to protect personnel and the environment.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the immediate vicinity.

  • Consult SDS: Refer to the Safety Data Sheet for Ofloxacin or a similar fluoroquinolone for specific spill cleanup information.

  • Containment (for minor spills): For small spills of solid or liquid, use a chemical spill kit.

    • Solid Spill: Gently cover the powder with an absorbent pad to avoid creating dust. Carefully scoop the material and pad into a sealable bag or container.

    • Liquid Spill: Surround the spill with absorbent material from the kit, then cover the spill, working from the outside in.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleanup materials (pads, gloves, etc.) as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and institutional EHS department, regardless of size.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of (S)-9-Piperazino ofloxacin is a non-negotiable aspect of responsible research. By treating all waste streams of this physiologically active antibiotic as hazardous chemical waste, you ensure compliance with EPA and OSHA regulations, protect yourself and your colleagues, and contribute to the critical global effort to combat antibiotic resistance.[12][13] Always consult your institution's specific EHS guidelines, as they may have additional requirements based on local and state regulations.[4][5]

References

  • Stericycle (2025). USP 800 & Hazardous Drug Disposal.
  • Daniels Health (2025).
  • CymitQuimica. Ofloxacin EP Impurity D (S-Isomer) (9-Piperazine Levofloxacin Impurity).
  • U.S. Environmental Protection Agency. Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals.
  • MCF Environmental (2026).
  • Rx Destroyer (2022). What Determines Hazardous and Non-Hazardous Pharmaceuticals.
  • GAIACA (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • American Laboratory (2022). Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency.
  • Society of Infectious Diseases Pharmacists. Antibiotic Disposal.
  • Sigma-Aldrich (2025).
  • NHS Cheshire and Merseyside (2023). How to dispose of antibiotics.
  • Bitesize Bio (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
  • NHS (2023). Local NHS encourages safe use and disposal of antibiotics during World Antimicrobial Resistance Awareness Week.
  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Standards.
  • Occupational Safety and Health Administration (OSHA) (2012).

Sources

A Senior Application Scientist's Guide to Handling 9-Piperazino ofloxacin, (S)-: A Risk-Based Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of potent, biologically active compounds like 9-Piperazino ofloxacin, (S)-, a fluoroquinolone derivative, demands a comprehensive safety strategy that goes beyond mere compliance. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in the principles of risk assessment and the hierarchy of controls. Our objective is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Foundational Hazard Assessment: Understanding the "Why"

A robust safety protocol is built on a clear understanding of the potential hazards. While a specific Safety Data Sheet (SDS) for 9-Piperazino ofloxacin, (S)- is not widely available, its chemical structure—a hybrid of a fluoroquinolone core (ofloxacin) and a piperazine moiety—provides a clear basis for a composite hazard profile.[1]

  • Fluoroquinolone Core Hazards: Ofloxacin and other fluoroquinolones are recognized as potent compounds. As a class, they can be harmful if swallowed or inhaled, cause significant skin and eye irritation, and may lead to allergic skin reactions.[2][3] Furthermore, some data suggest that ofloxacin is suspected of causing genetic defects and may pose a risk to fertility or the unborn child.[3][4]

  • Piperazine Moiety Hazards: The piperazine group introduces additional risks. Piperazine itself is classified as a corrosive chemical capable of causing severe skin burns and eye damage.[5][6] Crucially, it is a known skin and respiratory sensitizer, meaning that repeated exposure, even at low levels, can trigger severe allergic reactions, including asthma-like symptoms.[5][7] High exposure can also lead to neurological effects.[5]

Therefore, 9-Piperazino ofloxacin, (S)-, particularly in its solid, powdered form, must be treated as a hazardous substance with multiple potential routes of exposure: inhalation, dermal (skin) contact, ocular (eye) contact, and ingestion.

The Hierarchy of Controls: Engineering Safety into Your Workflow

Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, we must implement robust engineering and administrative controls to minimize exposure at the source. This is a foundational principle of laboratory safety outlined by regulatory bodies like the Occupational Safety and Health Administration (OSHA).[8][9]

  • Engineering Controls (Primary Containment):

    • Chemical Fume Hood: All handling of the solid compound (e.g., weighing, transferring, preparing stock solutions) must be performed inside a certified chemical fume hood to contain airborne particles.

    • Ventilated Enclosure/Glove Box: For highly sensitive operations or when handling larger quantities, a ventilated balance enclosure or a glove box provides a higher level of containment.

  • Administrative Controls (Procedural Safety):

    • Designated Work Area: Establish a clearly marked area specifically for handling 9-Piperazino ofloxacin, (S)-. Restrict access to trained personnel only.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every stage of handling, from receipt of the compound to its final disposal.

    • Training: All personnel must be trained on the specific hazards of the compound, the proper use of engineering controls and PPE, and emergency procedures.[10] This training must be documented.

    • Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[10] Always wash hands thoroughly after handling the compound, even after removing gloves.[5]

Personal Protective Equipment (PPE): Your Last Line of Defense

When engineering and administrative controls are in place, the correct PPE provides essential protection against residual exposure. The selection of PPE must directly address the identified hazards of skin/eye corrosion, sensitization, and inhalation of the powdered compound.

Table 1: PPE Requirements for Handling 9-Piperazino ofloxacin, (S)-
Task Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Weighing/Handling Solid Powder Fit-tested NIOSH-approved N95 respirator or higher (e.g., PAPR).[11][12]Double-gloving with chemical-resistant nitrile gloves.Chemical safety goggles and a face shield.Disposable lab coat with tight-fitting cuffs.
Preparing/Handling Solutions Not required if performed in a certified fume hood.Chemical-resistant nitrile gloves.Chemical safety goggles.Lab coat.
Spill Cleanup (Small) Fit-tested NIOSH-approved N95 respirator or higher.Double-gloving with chemical-resistant nitrile gloves.Chemical safety goggles and a face shield.Disposable, chemical-resistant gown or coveralls.
Causality Behind PPE Choices:
  • Respiratory Protection: The primary risk when handling the solid is inhaling fine particles, which can cause respiratory irritation, sensitization, and systemic toxicity.[8] An N95 respirator provides a necessary barrier against these particulates.

  • Hand Protection: Double-gloving is critical. The outer glove protects against immediate contamination, while the inner glove provides protection in case the outer glove is breached. Nitrile is selected for its general chemical resistance. This mitigates the risk of skin corrosion, irritation, and sensitization from the piperazine moiety.[3][5]

  • Eye and Face Protection: Chemical safety goggles are mandatory to prevent particles or splashes from entering the eyes, which could cause severe irritation or damage.[3] A face shield is required when handling the powder outside of a contained system (like a glove box) to protect the entire face from contact.[13]

  • Body Protection: A disposable lab coat prevents the contamination of personal clothing. The tight cuffs are essential to prevent powder from entering the sleeves.

Procedural Guide: Donning and Doffing PPE

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. This sequence is based on guidelines from authoritative bodies like the Centers for Disease Control and Prevention (CDC).[14]

Step-by-Step Donning Protocol:
  • Gown/Lab Coat: Put on the disposable lab coat, ensuring it is fully fastened.

  • Respirator/Mask: If required, don the N95 respirator. Perform a seal check to ensure a tight fit against the face.

  • Goggles and Face Shield: Put on safety goggles, followed by the face shield.

  • Gloves: Don the first pair of nitrile gloves. Pull the cuff of the lab coat over the glove cuff. Don the second pair of gloves over the first, ensuring the cuffs extend over the sleeves of the lab coat.

Step-by-Step Doffing Protocol (The "Dirty-to-Clean" Principle):
  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them immediately in the designated hazardous waste container.

  • Gown/Lab Coat: Untie and remove the lab coat by folding it inward on itself, only touching the inside surface. Dispose of it.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head. Do not touch the front surfaces. Place in a designated area for decontamination or disposal.

  • Respirator/Mask: Remove the respirator from behind, touching only the straps. Dispose of it.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Operational and Disposal Plans

A cradle-to-grave plan ensures safety and environmental responsibility.

Workflow for Safe Handling and Disposal

G Safe Handling & Disposal Workflow for 9-Piperazino ofloxacin, (S)- cluster_prep Preparation & Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response Risk_Assessment 1. Conduct Risk Assessment (Review Hazards) Select_Controls 2. Select Engineering Controls (Fume Hood) Risk_Assessment->Select_Controls Don_PPE 3. Don Appropriate PPE (See Table 1) Select_Controls->Don_PPE Handling 4. Handle Compound (Weighing, Dissolving) Don_PPE->Handling Decontaminate 5. Decontaminate Work Area Handling->Decontaminate Procedure Complete Exposure Exposure Event (Spill, Contact) Handling->Exposure Spill/Exposure Occurs Segregate_Waste 6. Segregate Waste Decontaminate->Segregate_Waste Doff_PPE 7. Doff PPE Correctly Segregate_Waste->Doff_PPE Disposal 8. Dispose via EHS Doff_PPE->Disposal Evacuate Evacuate & Alert Exposure->Evacuate First_Aid Administer First Aid (Flush Skin/Eyes) Exposure->First_Aid SDS Consult SDS/Safety Protocol First_Aid->SDS Medical Seek Medical Attention SDS->Medical

Caption: Workflow for safe handling, disposal, and emergency response.

Disposal Protocol:

All waste contaminated with 9-Piperazino ofloxacin, (S)- is considered hazardous chemical waste.[15][16] Improper disposal of antibiotics can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[16][17]

  • Solid Waste: Collect all contaminated solids, including unused compound, contaminated gloves, lab coats, weigh boats, and pipette tips, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[15]

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, shatter-proof, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution.[15]

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department in accordance with local, state, and federal regulations, such as those under the Resource Conservation and Recovery Act (RCRA).[15] Never dispose of this compound or its solutions down the drain.[16]

Emergency Procedures

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

By integrating this comprehensive, risk-based safety protocol into your laboratory's daily operations, you build a culture of safety that protects researchers, ensures the integrity of your work, and fosters a responsible scientific environment.

References

  • Somerset Pharma LLC. (n.d.). SAFETY DATA SHEET OFLOXACIN OTIC SOLUTION, 0.3%. Retrieved from [Link]

  • Caplin Steriles Limited. (n.d.). SAFETY DATA SHEET Ofloxacin Ophthalmic Solution, USP 0.3%. Retrieved from [Link]

  • New Jersey Department of Health. (2004). Hazard Summary: Piperazine. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019). Piperazine: Human health tier II assessment. Australian Government Department of Health.
  • PubChem. (n.d.). 9-Piperazino ofloxacin, (S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Szymańska, A., et al. (2019). Piperazine derivatives as dangerous abused compounds. Journal of Pre-Clinical and Clinical Research.
  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). Lab Safety: Ofloxacin Handling. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 9-PIPERAZINO OFLOXACIN, (S)-. Retrieved from [Link]

  • BFM Global. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Casal, M., & Fonkoue, L. (2023). Personal Protective Equipment. StatPearls Publishing. Retrieved from [Link]

  • Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 9-PIPERAZINO OFLOXACIN, (R)-. Retrieved from [Link]

  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Desalination and Water Treatment. (n.d.). A novel approach to remove ofloxacin antibiotic from industrial effluent.... Retrieved from [Link]

  • MDPI. (2023). Ionizing Radiation Induced Removal of Ofloxacin.... Retrieved from [Link]

  • Public Health Agency. (n.d.). Personal Protective Equipment - NI Infection Control Manual. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Personal Protective Equipment (PPE) 102. Retrieved from [Link]

  • Society of Infectious Diseases Pharmacists. (n.d.). Antibiotic Disposal. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Piperazino ofloxacin, (S)-
Reactant of Route 2
Reactant of Route 2
9-Piperazino ofloxacin, (S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.